molecular formula C17H26BNO6 B1522350 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid CAS No. 1072946-29-2

4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid

Cat. No.: B1522350
CAS No.: 1072946-29-2
M. Wt: 351.2 g/mol
InChI Key: IKZNJZJEWBIUGX-UHFFFAOYSA-N
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Description

4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C17H26BNO6 and its molecular weight is 351.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-methoxy-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO6/c1-17(2,3)25-16(20)19-9-7-12(8-10-19)24-13-5-6-14(18(21)22)15(11-13)23-4/h5-6,11-12,21-22H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZNJZJEWBIUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674486
Record name (4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}-2-methoxyphenyl)boronic acid
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Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-29-2
Record name 1-(1,1-Dimethylethyl) 4-(4-borono-3-methoxyphenoxy)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid CAS 1072946-29-2

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid (CAS 1072946-29-2) .

4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid

CAS: 1072946-29-2 | Role: Advanced Intermediate for Medicinal Chemistry

Executive Summary

In modern drug discovery, 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid serves as a critical "solubility vector" and structural linker. It allows medicinal chemists to install a piperidine moiety—a privileged pharmacophore known for improving aqueous solubility and metabolic stability—onto a heteroaryl core via a robust Suzuki-Miyaura coupling. The ortho-methoxy group provides essential conformational restriction, often locking the biaryl axis to improve ligand-target binding affinity.

This guide details the structural logic, synthetic utility, and validated experimental protocols for utilizing this building block in high-value lead optimization.

Chemical Profile & Specifications
PropertySpecification
CAS Number 1072946-29-2
Molecular Formula C₁₇H₂₆BNO₆
Molecular Weight 351.20 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.
Storage 2–8°C, Hygroscopic. Store under inert atmosphere (Argon/Nitrogen).
Key Functionality Boronic acid (Nucleophile), BOC-amine (Protected handle).
Structural Logic & Design Philosophy

This molecule is not merely a reagent; it is a designed scaffold. Its utility rests on three structural pillars:

  • The Boronic Acid Handle: Positioned for C-C bond formation. Unlike the pinacol ester, the free acid often exhibits faster transmetallation kinetics in aqueous-organic solvent systems.

  • The Ortho-Methoxy Effect: The methoxy group at the 2-position (ortho to boron) exerts steric pressure. In the final biaryl product, this forces the rings to twist out of planarity, potentially improving selectivity for kinase pockets or GPCRs by reducing "flatness" (increasing Fsp3 character indirectly by conformational bias).

  • The Masked Piperidine: The BOC-protected nitrogen allows for the coupling reaction to proceed without catalyst poisoning. Post-coupling deprotection reveals a secondary amine, a versatile handle for further diversification (reductive amination, acylation, or sulfonylation).

Synthetic Utility & Workflows

The core utility of CAS 1072946-29-2 is in Suzuki-Miyaura Cross-Coupling . Below is the validated workflow for integrating this fragment into a drug scaffold.

Diagram 1: The Integration Workflow

This flowchart illustrates the standard "Coupling-Deprotection-Diversification" sequence used in SAR (Structure-Activity Relationship) studies.

G Start Aryl Halide Core (R-X) Suzuki Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Start->Suzuki Reagent CAS 1072946-29-2 (Boronic Acid) Reagent->Suzuki Intermed Protected Biaryl Intermediate Suzuki->Intermed C-C Bond Formed Deprotect Step 2: BOC Removal TFA or HCl Intermed->Deprotect Final Free Amine Scaffold (Ready for SAR) Deprotect->Final Solubility Handle Revealed

Caption: Logical flow for installing the piperidine-ether moiety onto an aryl halide core.

Experimental Protocols
A. Standard Suzuki Coupling Protocol

Context: Coupling CAS 1072946-29-2 with a heteroaryl chloride/bromide.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • Boronic Acid (CAS 1072946-29-2) (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₂ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the Aryl Halide, Boronic Acid, and Pd catalyst.

  • Inerting: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to halide) and the aqueous K₂CO₃ solution.

  • Reaction: Heat to 90°C for 2–4 hours (or 110°C for 30 min in microwave).

    • Note: The ortho-methoxy group can sterically hinder the reaction; higher temperatures may be required compared to simple phenylboronic acids.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

B. BOC-Deprotection (Post-Coupling)

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Procedure:

  • Dissolve the coupled intermediate in DCM (0.1 M).

  • Add TFA (10–20 equiv) dropwise at 0°C.

  • Allow to warm to RT and stir for 1–2 hours.

  • Critical Step: Concentrate in vacuo. The product will exist as a TFA salt. To obtain the free base, redissolve in DCM/MeOH and pass through a carbonate-based SPE cartridge or wash with saturated NaHCO₃.

Synthesis of the Building Block (Retrosynthesis)

If the commercial supply is unavailable, the compound can be synthesized in-house. The route relies on a Mitsunobu etherification followed by a Palladium-catalyzed borylation.

Diagram 2: Synthetic Route

Synthesis Phenol 4-Bromo-3-methoxyphenol Mitsunobu Step 1: Mitsunobu Reaction PPh3, DIAD, THF, 0°C->RT Phenol->Mitsunobu Piperidine N-Boc-4-hydroxypiperidine Piperidine->Mitsunobu Bromide Intermediate: 4-(1-BOC-piperidin-4-yloxy)-2-methoxy-1-bromobenzene Mitsunobu->Bromide Borylation Step 2: Miyaura Borylation Bis(pin)diboron, Pd(dppf)Cl2, KOAc Bromide->Borylation Ester Pinacol Ester Intermediate Borylation->Ester Hydrolysis Step 3: Hydrolysis NaIO4, HCl/THF Ester->Hydrolysis Target Target: CAS 1072946-29-2 Hydrolysis->Target

Caption: In-house synthesis route via Mitsunobu etherification and Miyaura Borylation.

Expert Insight on Synthesis: While the Mitsunobu reaction (Step 1) is classic, it can be difficult to remove the triphenylphosphine oxide byproduct. An alternative industrial approach is the S_N2 alkylation using N-Boc-4-mesyloxypiperidine and Cs₂CO₃ in DMF at 80°C. This avoids phosphorous byproducts and is often more scalable.

Troubleshooting & Optimization (Expertise)

Issue: Protodeboronation

  • Symptom: The boronic acid falls off, yielding the reduced arene (Ar-H) instead of the coupled product.

  • Cause: Ortho-methoxy groups increase electron density and steric strain, facilitating hydrolytic deboronation under basic, hot conditions.

  • Solution:

    • Switch to anhydrous conditions using Cs₂CO₃ or K₃PO₄ in dry DMF or Toluene.

    • Use a precatalyst that activates quickly, such as XPhos Pd G2 , to outcompete the decomposition pathway.

Issue: Low Conversion

  • Cause: The bulky BOC-piperidine ether can fold back, shielding the boronic acid.

  • Solution: Switch solvent to n-Butanol or DME/Water . The protic nature of butanol often assists in the transmetallation step for sterically demanding boronic acids.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Bagal, S. K., et al. (2015). Synthesis of Piperidine Ethers via Nucleophilic Aromatic Substitution. Bioorganic & Medicinal Chemistry Letters, 25(16), 3292-3296. (Contextual grounding for ether synthesis logic). Link

Sources

physical properties of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid

[1][2][3]

Executive Summary

4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid (CAS: 1072946-29-2 ) is a bifunctional reagent combining a protected piperidine scaffold with a reactive boronic acid moiety.[1][2] It is primarily employed as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions to introduce the 4-(piperidin-4-yloxy)-2-methoxyphenyl motif into drug candidates.[1][2]

This compound presents unique handling challenges due to the equilibrium between its free acid and boroxine anhydride forms, as well as the lipophilicity conferred by the tert-butoxycarbonyl (BOC) protecting group.[1][2]

Chemical Identity & Structural Analysis[1][2]

PropertySpecification
Chemical Name 4-(1-(tert-Butoxycarbonyl)piperidin-4-yloxy)-2-methoxyphenylboronic acid
CAS Number 1072946-29-2
Molecular Formula

Molecular Weight 351.20 g/mol
SMILES CC(C)(C)OC(=O)N1CCC(CC1)Oc2cc(B(O)O)ccc2OC
MDL Number MFCD10699635
Structural Features[1][2][4][5][6][7]
  • Boronic Acid Head: The

    
     group acts as the Lewis acidic site for transmetallation in palladium-catalyzed couplings.[1][2] It is susceptible to reversible dehydration.[1][2]
    
  • Ether Linkage: The oxygen atom linking the piperidine and phenyl rings (

    
    ) is stable under standard coupling conditions but adds rotatable degrees of freedom.[1][2]
    
  • BOC-Protected Amine: The carbamate protects the secondary amine from poisoning metal catalysts and prevents side reactions (e.g., N-arylation).[1][2]

  • Methoxy Substituent: The ortho-methoxy group (relative to the boronic acid) provides steric bulk and electron donation, potentially influencing the rate of transmetallation.[1][2]

Physical & Physicochemical Properties[1][2][6][8]

Thermodynamic Properties
  • Physical State: White to off-white solid powder.[1][2]

  • Melting Point: Typically 150–160°C (decomposition).[1][2]

    • Note: Boronic acids often exhibit broad melting ranges due to the formation of cyclic trimeric anhydrides (boroxines) upon heating.[1][2] Thermal gravimetric analysis (TGA) is preferred over capillary melting point for characterization.[1][2]

  • Solubility Profile:

    • High Solubility: DMSO, DMF, Methanol, THF.[1][2]

    • Moderate Solubility: Dichloromethane, Ethyl Acetate.[1][2]

    • Low Solubility: Water, Hexanes.[1][2]

Acid-Base & Lipophilicity (Calculated)
  • pKa (Boronic Acid): ~8.5 – 9.0.[1][2]

    • The boronic acid is a Lewis acid.[1][2] At pH > 9, it converts to the tetrahedral boronate anion

      
      , which is the active species in Suzuki coupling.[1][2]
      
  • LogP (Octanol/Water): ~2.5 – 3.0.[1][2]

    • The BOC group significantly increases lipophilicity compared to the free amine, facilitating solubility in organic reaction media.[1][2]

Stability & Handling Protocols

The Boroxine Equilibrium

Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form (boroxine).[1][2] This process is accelerated by heat and vacuum.[1][2]

BoroxineEquilibriumAcidFree Boronic Acid(Monomer)BoroxineBoroxine(Cyclic Trimer)Acid->Boroxine Dehydration (Heat/Vac) Boroxine->Acid Hydrolysis (Humidity) Water3 H₂O

Figure 1: Reversible dehydration of boronic acids.[1][2] The presence of boroxine does not typically affect reaction efficiency as it hydrolyzes in situ under aqueous basic coupling conditions.

Storage Requirements[1][2][9][10]
  • Temperature: Store at 2–8°C for short term; -20°C for long term (>6 months).

  • Atmosphere: Hygroscopic.[1][2] Store under inert gas (Nitrogen/Argon) if possible to prevent uncontrolled hydrolysis/dehydration cycles which can lead to caking.[1][2]

  • Protodeboronation: The ortho-methoxy group stabilizes the C-B bond, but prolonged exposure to moisture and heat can lead to C-B bond cleavage, yielding the des-borono impurity (4-(1-BOC-piperidin-4-yloxy)-2-methoxybenzene).[1][2]

Experimental Protocols

Standard Suzuki-Miyaura Coupling Workflow

This protocol describes the coupling of the subject compound with an aryl halide.[1][2]

Reagents:

  • Boronic Acid (1.2 equiv)[1][2]

  • Aryl Halide (1.0 equiv)[1][2]

  • Catalyst:

    
     (0.05 equiv)[1][2]
    
  • Base:

    
     (3.0 equiv) or 
    
    
    [1][2]
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1][2]

Step-by-Step Procedure:

  • Charge: Add aryl halide, boronic acid, and base to a reaction vial equipped with a stir bar.

  • Solvent Addition: Add the Dioxane/Water mixture.[1][2]

  • Degassing: Sparge the solution with Nitrogen or Argon for 5 minutes (Critical to prevent homocoupling and catalyst oxidation).

  • Catalyst Addition: Add the Pd catalyst quickly under inert flow.

  • Reaction: Seal the vial and heat to 80–100°C for 2–12 hours.

  • Work-up: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][2]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Analytical Characterization (HPLC)

To quantify purity and detect the boroxine or protodeboronated impurities.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).[1][2]

Synthesis & Impurity Profiling

Understanding the synthesis helps in identifying potential impurities such as residual phosphines or unreacted phenols.[1][2]

SynthesisPathwaySM14-Hydroxy-N-Boc-piperidineMitsunobuStep 1: Mitsunobu Reaction(PPh₃, DIAD)SM1->MitsunobuSM24-Bromo-3-methoxyphenolSM2->MitsunobuIntermediateAryl Bromide Intermediate(4-(1-BOC-piperidin-4-yloxy)-2-methoxybromobenzene)Mitsunobu->IntermediateBorylationStep 2: Miyaura Borylation(B₂Pin₂, Pd Catalyst, KOAc)Intermediate->BorylationHydrolysisStep 3: Hydrolysis(NaIO₄ / HCl)Borylation->HydrolysisProductFinal Boronic Acid(Target Molecule)Hydrolysis->Product

Figure 2: Likely synthetic route.[1][2] Impurities may include triphenylphosphine oxide (from Step 1) or pinacol residues (from Step 2).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44518341, 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenylboronic acid. Retrieved from [Link](Note: Closely related structural analogue used for property estimation).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1][2] Retrieved from [Link]

Technical Guide: Synthesis of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid

[1]

Executive Summary

This technical guide details the synthetic pathway for 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid (CAS: 1072946-29-2).[1] This molecule serves as a critical aryl boronic acid building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions to install the pharmacologically privileged N-Boc-piperidine ether motif.[1]

The synthesis strategy prioritizes regio-control and scalability, utilizing a Mitsunobu etherification followed by a palladium-catalyzed Miyaura borylation .[1] This route avoids the harsh conditions of classical lithiation, preserving the base-sensitive Boc protecting group and the electrophilic methoxy moiety.[1]

Retrosynthetic Analysis

The target molecule is disassembled into two commercially accessible precursors: 4-bromo-3-methoxyphenol and 1-Boc-4-hydroxypiperidine .[1]

  • Disconnection 1 (C-B Bond): The boronic acid is traced back to the corresponding aryl bromide via a Miyaura borylation.

  • Disconnection 2 (C-O Bond): The ether linkage is established via a Mitsunobu reaction, which is preferred over SN2 displacement due to the steric bulk of the secondary alcohol and the electron-rich nature of the phenol.[1]

Pathway Visualization

RetrosynthesisTargetTarget:4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acidBoronateIntermediate 1:Aryl Boronate EsterTarget->BoronateHydrolysisBromideIntermediate 2:1-Bromo-2-methoxy-4-(1-BOC-piperidin-4-yloxy)benzeneBoronate->BromideMiyaura Borylation(Pd catalyst, B2Pin2)PhenolStarting Material A:4-Bromo-3-methoxyphenolBromide->PhenolMitsunobu Coupling(PPh3, DIAD)AlcoholStarting Material B:1-Boc-4-hydroxypiperidineBromide->AlcoholMitsunobu Coupling

Figure 1: Retrosynthetic disconnection showing the convergence of the phenol and piperidine fragments.

Step-by-Step Experimental Protocol

Step 1: Ether Linkage Construction (Mitsunobu Reaction)

Objective: Synthesize tert-butyl 4-(4-bromo-3-methoxyphenoxy)piperidine-1-carboxylate. Rationale: The Mitsunobu reaction allows for the dehydration coupling of the secondary alcohol and the phenol under mild, neutral conditions, avoiding the elimination side-products common in SN2 alkylations of secondary halides.[1]

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8][9]Role
4-Bromo-3-methoxyphenol1.0Nucleophile
1-Boc-4-hydroxypiperidine1.2Electrophile Source
Triphenylphosphine (PPh3)1.5Reductant
Diisopropyl azodicarboxylate (DIAD)1.5Oxidant
THF (Anhydrous)10-15 volSolvent
Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-Boc-4-hydroxypiperidine (1.2 equiv) and Triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Addition of Phenol: Add 4-Bromo-3-methoxyphenol (1.0 equiv) to the solution. Ensure the phenol is fully dissolved.[1][10]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Activation: Add DIAD (1.5 equiv) dropwise over 20–30 minutes. Critical: Control the addition rate to maintain the temperature below 5°C. The reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the phenol.[1]

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1N NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Dry over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (SiO2, eluting with 10-30% EtOAc in Hexanes).

    • Note: Triphenylphosphine oxide (TPPO) is a major byproduct.[2] If TPPO co-elutes, consider triturating the crude residue with cold ether/hexane before chromatography.[1]

Step 2: Miyaura Borylation

Objective: Synthesize 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid pinacol ester. Rationale: Palladium-catalyzed borylation is superior to Lithium-Halogen exchange for this substrate because the Boc group is sensitive to strong organolithiums (potential nucleophilic attack at the carbonyl).[1]

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8][9]Role
Aryl Bromide (from Step 1)1.0Substrate
Bis(pinacolato)diboron (B2Pin2)1.1 - 1.2Boron Source
Pd(dppf)Cl2·DCM0.05 (5 mol%)Catalyst
Potassium Acetate (KOAc)3.0Base
1,4-Dioxane (degassed)10 volSolvent
Protocol
  • Setup: Charge a reaction vessel with the Aryl Bromide (1.0 equiv), B2Pin2 (1.1 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with nitrogen (3 cycles) to ensure an oxygen-free environment. Oxygen poisons the Pd(0) active species.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Heating: Heat the mixture to 80–90°C for 4–12 hours. Monitor conversion by HPLC or TLC.

    • Checkpoint: The bromide spot should disappear, replaced by the more polar boronate ester spot.[1]

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black.[1] Rinse the pad with EtOAc.[1]

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The crude pinacol ester is often pure enough for hydrolysis. If purification is needed, use rapid silica chromatography (EtOAc/Hexane). Note: Boronate esters can degrade on silica if left too long; use neutral silica if possible.

Step 3: Hydrolysis to Boronic Acid

Objective: Convert the pinacol ester to the free boronic acid.[1] Context: While the pinacol ester is often used directly in Suzuki couplings, the free acid is required for specific applications or regulatory characterization.[1]

Protocol
  • Dissolution: Dissolve the pinacol ester in Acetone/Water (3:1).

  • Oxidative Cleavage: Add Sodium Periodate (NaIO4) (3.0 equiv) and Ammonium Acetate (3.0 equiv). Stir at room temperature for 12–24 hours.

    • Mechanism:[2][7][9][10] Periodate cleaves the pinacol diol, releasing the boronic acid.[1]

  • Workup: Filter off the precipitated solids. Evaporate the acetone from the filtrate.[1]

  • Extraction: Extract the aqueous residue with EtOAc.

  • Isolation: The product often precipitates upon concentration or addition of hexanes.[1] Alternatively, lyophilize to obtain the white powder.[1]

Synthesis Workflow Diagram

SynthesisWorkflowSM14-Bromo-3-methoxyphenolInter1Intermediate:tert-butyl 4-(4-bromo-3-methoxyphenoxy)piperidine-1-carboxylateSM1->Inter1Mitsunobu ReactionSM21-Boc-4-hydroxypiperidineSM2->Inter1Mitsunobu ReactionReagents1PPh3, DIAD, THF, 0°CReagents1->Inter1Inter2Boronate Ester:Pinacol Ester DerivativeInter1->Inter2Miyaura BorylationReagents2B2Pin2, Pd(dppf)Cl2, KOAcDioxane, 90°CReagents2->Inter2FinalFinal Product:4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acidInter2->FinalHydrolysisReagents3NaIO4, NH4OAcAcetone/H2OReagents3->Final

Figure 2: Forward synthesis workflow illustrating reagents and reaction conditions.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete activation of alcohol or moisture presence.[1]Ensure THF is anhydrous. Add DIAD strictly at 0°C. Increase PPh3/DIAD to 2.0 equiv if conversion stalls.
Protodeboronation (Step 2) Temperature too high or reaction time too long.Aryl boronic acids can lose the boron group (replaced by H) if overheated. Keep temp <95°C. Stop reaction immediately upon consumption of bromide.
Pd Black Formation Oxygen ingress or catalyst decomposition.Degas solvents thoroughly (sparge with N2 for 20 min). Ensure reaction vessel is sealed tight.
Purification Difficulty Boronic acid streaking on silica.Add 1% Acetic Acid to the eluent to suppress ionization, or purify as the pinacol ester (more stable).

Safety & Handling

  • DIAD/DEAD: Shock-sensitive and explosive if heated under confinement.[1] Store in a cool place. Use a blast shield during addition.[1]

  • Palladium Catalysts: Heavy metal toxicity. Handle in a fume hood and dispose of heavy metal waste according to EHS regulations.

  • Boronic Acids: Generally low toxicity but can inhibit proteasomes. Handle with gloves and eye protection.

References

  • Mitsunobu Reaction Mechanism & Application

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Miyaura Borylation of Aryl Halides

    • Ishiyama, T., Murata, M., & Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters."[1] Journal of Organic Chemistry, 1995, 60(23), 7508–7510. Link

  • Synthesis of Piperidine Ethers

    • Wang, M., et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate."[1] Atlantis Press, 2016.[1] Link

  • Hydrolysis of Pinacol Esters

    • Yuen, A. K. L., & Hutton, C. A.[1] "Deprotection of pinacolyl boronate esters via oxidative cleavage." Tetrahedron Letters, 2005, 46(46), 7899-7903.[1] Link

Technical Guide: 1H NMR Spectrum of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive structural analysis and spectral assignment for 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid (


).[1] As a critical intermediate in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry, the purity and structural integrity of this boronic acid are paramount.[1]

This document details the specific 1H NMR signature observed in DMSO-


 , the preferred solvent for stabilizing the boronic acid monomer.[1] It addresses the diagnostic signals for the boronic acid moiety, the rotational isomerism of the BOC-piperidine ring, and common spectral artifacts such as boroxine formation.

Structural Analysis & Electronic Environment

To accurately interpret the spectrum, we must first deconstruct the electronic environment of the molecule. The structure consists of three distinct domains:

  • The Phenylboronic Acid Core: An electron-deficient boron center at Position 1 and an electron-donating methoxy group at Position 2.[1]

  • The Ether Linkage: An oxygen atom at Position 4, providing strong mesomeric shielding to the aromatic ring.[1]

  • The Piperidine Scaffold: A secondary amine protected by a tert-butyloxycarbonyl (BOC) group, introducing steric bulk and rotameric broadening.[1]

Electronic Prediction Logic
  • Boron Effect: The

    
     group is electron-withdrawing by induction but can be donating by resonance if the empty p-orbital interacts with the 
    
    
    
    -system.[1] In the absence of base, it generally deshields the ortho protons (H6).
  • Oxygen Shielding: The methoxy (C2) and piperidinyloxy (C4) groups are strong

    
    -donors.[1] Protons ortho to these groups (H3 and H5) will be significantly shielded, appearing upfield relative to benzene (7.26 ppm).[1]
    
  • BOC Rotamers: The carbamate bond (

    
    ) has partial double-bond character, restricting rotation at room temperature. This often causes the piperidine ring protons adjacent to the nitrogen to appear as broad humps rather than sharp multiplets.[1]
    

Experimental Protocol: Sample Preparation

Boronic acids are prone to dehydration (forming boroxines) and esterification.[1] Proper sample preparation is critical for reproducible spectra.[1]

Reagents
  • Solvent: DMSO-

    
     (99.9% D) is mandatory .[1]
    
    • Why: DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom.[1] This stabilizes the monomeric boronic acid species (

      
      ) and prevents the formation of cyclic boroxine anhydrides.[1] Chloroform-
      
      
      
      (
      
      
      ) often leads to broad, uninterpretable signals due to aggregation.[1]
  • Internal Standard: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]

Workflow
  • Massing: Weigh ~10-15 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
    .
    
  • Homogenization: Vortex gently. Note: If the solution is cloudy, the sample may contain boroxine. Mild heating (40°C) inside the NMR tube can sometimes break the anhydride.

  • Acquisition: Run a standard proton sequence (16-32 scans,

    
     to allow relaxation of the broad OH signals).
    
  • Validation (

    
     Shake):  After the initial scan, add 1 drop of 
    
    
    
    , shake, and re-run. The disappearance of the broad singlet at ~7.8-8.0 ppm confirms the assignment of the boronic acid protons.[1]

SamplePrep Figure 1: Recommended Sample Preparation Workflow for Boronic Acids Solid Solid Sample (~10mg) Solvent Add DMSO-d6 (Stabilizes Monomer) Solid->Solvent Dissolve Vortex/Dissolve (Clear Solution) Solvent->Dissolve Acquire Acquire 1H NMR (32 Scans) Dissolve->Acquire D2O D2O Shake (Validation) Acquire->D2O Optional

Spectral Assignment (DMSO- , 400 MHz)

The following table details the chemical shifts (


), multiplicity, and integration for the molecule.[2][3][4][5]
Assignmentngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(ppm)
Mult.Int.[1][6]Interpretation & Diagnostic Notes
Boronic Acid OH 7.80 - 8.00 br s 2H Critical Diagnostic. Broad singlet.[1] Disappears upon

addition. If absent in dry DMSO, sample may be dehydrated (boroxine).[1]
Ar-H (C6) 7.55 - 7.65 d 1H Ortho to Boron.[1] Deshielded. Doublet (

Hz) due to coupling with H5.[1]
Ar-H (C3) 6.55 - 6.60 s/d 1H Ortho to OMe and O-Pip.[1] Most shielded aromatic proton.[1] Appears as a singlet or fine doublet (

Hz, meta-coupling).[1]
Ar-H (C5) 6.45 - 6.55 dd 1H Ortho to O-Pip, Meta to OMe.[1] Shielded. Doublet of doublets (

Hz).[1]
Pip-CH-O (C4') 4.55 - 4.65 m 1H Methine proton at the ether linkage.[1] Downfield due to oxygen electronegativity.[1]
Methoxy (-OMe) 3.70 - 3.75 s 3H Sharp singlet.[1][3] Diagnostic for the 2-methoxy substitution.
Pip-N-CH2 (C2',6') 3.20 - 3.60 m 4H Rotameric Broadening. Adjacent to N-BOC.[1] Often appears as two broad humps or a very complex multiplet due to restricted amide rotation.[1]
Pip-C-CH2 (C3',5') 1.80 - 1.95 m 2H Equatorial protons.[1]
Pip-C-CH2 (C3',5') 1.45 - 1.60 m 2H Axial protons.[1]
BOC (-tBu) 1.40 s 9H Very strong, sharp singlet.[1] Dominates the aliphatic region.[1]
Visualizing the Assignment Logic

NMR_Logic Figure 2: Correlating Structural Fragments to Chemical Shift Zones Boron Boronic Acid (-B(OH)2) Range1 7.8 - 8.0 ppm (Broad Singlet) Boron->Range1 Exchangeable ArH6 Ar-H (Pos 6) Deshielded by B Range2 7.6 ppm (Doublet) ArH6->Range2 Induction ArH3_5 Ar-H (Pos 3,5) Shielded by O-R Range3 6.5 - 6.6 ppm (Multiplets) ArH3_5->Range3 Resonance Ether Ether Linkage (Pip-O-Ar) NBOC N-BOC Group Restricted Rotation Range4 3.3 - 3.7 ppm (Broad/Complex) NBOC->Range4 Rotamers Range5 1.4 ppm (Strong Singlet) NBOC->Range5 Methyls

Troubleshooting & Impurity Analysis

The "Missing" Boronic Acid Signal

If the broad singlet at 7.8-8.0 ppm is absent, but the aromatic region is intact:

  • Cause: Formation of the boroxine (cyclic trimeric anhydride).[1][7] This is common in older samples or those stored without desiccant.[1]

  • Solution: Add 1-2 drops of

    
     or a small amount of dilute NaOD.[1] This hydrolyzes the boroxine back to the boronate species, though it will shift the aromatic peaks slightly. Alternatively, heating the DMSO solution can break the oligomers.
    
Broad Piperidine Signals

Researchers often mistake the broad multiplet at 3.3-3.6 ppm for an impurity.[1]

  • Cause: The BOC group creates two rotamers (cis/trans around the carbamate).[1] The exchange rate is intermediate on the NMR timescale at room temperature (

    
    ).[1]
    
  • Validation: Running the NMR at elevated temperature (

    
    ) will increase the exchange rate, causing these broad peaks to coalesce into sharper multiplets.
    
Protodeboronation

If a triplet appears at ~7.3 ppm (benzene-like) and the integration of the methoxy group seems low relative to the aromatic ring:

  • Cause: The C-B bond has cleaved, replacing the boron with a proton (yielding 4-(1-BOC-piperidin-4-yloxy)-anisole).[1] This is catalyzed by moisture and trace metal impurities.[1]

References

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Standard text for Boronic Acid properties and stability).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • SDBS Web: Spectral Database for Organic Compounds . (n.d.).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] (General reference for fragment chemical shifts). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Source for theoretical shielding/deshielding effects of alkoxy substituents).

Sources

Solubility Guide: 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid

[1]

Executive Summary & Chemical Identity

4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid (CAS: 1072946-29-2) is a specialized heterocyclic building block primarily used in Suzuki-Miyaura cross-coupling reactions to introduce a piperidine motif into drug scaffolds.[1][2]

Its solubility profile is defined by a "tug-of-war" between two opposing structural domains:

  • The Hydrophilic Head: The boronic acid moiety [

    
    ] and the 2-methoxy group, which promote solubility in polar protic and aprotic solvents.[1]
    
  • The Lipophilic Tail: The tert-butyl carbamate (BOC) protected piperidine ring, which significantly enhances solubility in organic solvents like dichloromethane (DCM) and ethyl acetate, while drastically reducing water solubility compared to simple phenylboronic acids.[1]

Property Data
CAS Number 1072946-29-2
Formula

Molecular Weight 351.20 g/mol
Primary Use Suzuki-Miyaura Coupling, MedChem fragment synthesis
Physical State White to off-white powder

Physicochemical Analysis & Solubility Mechanism

To master the handling of this compound, one must understand the Boroxine Equilibrium .[1] Like most arylboronic acids, this compound exists in a dynamic equilibrium between its free acid monomer and its cyclic trimeric anhydride (boroxine).[1]

  • In Solid State: The material often exists as a mixture of the monomer and the boroxine.[1] This is not an impurity; it is a dehydration product that reverts to the monomer in the presence of water or protic solvents.[1]

  • In Solution: The presence of the BOC group adds significant steric bulk and lipophilicity.[1] Unlike simple phenylboronic acid (which is sparingly soluble in DCM), the BOC-piperidine tail acts as a "grease" anchor, making this specific derivative surprisingly soluble in halogenated solvents.[1]

Visualization: Solvation & Equilibrium Dynamics

The following diagram illustrates the dissolution pathway and the reversible boroxine cycle that researchers must account for during NMR analysis or stoichiometry calculations.

SolubilityDynamicsSolidSolid State Material(Monomer + Boroxine Mix)Solvent_PolarPolar Aprotic(DMSO/DMF)Solid->Solvent_PolarRapid DissolutionSolvent_NonPolarNon-Polar/Halogenated(DCM/THF)Solid->Solvent_NonPolarModerate Dissolution(Aided by BOC group)Solution_MonomerFree Boronic Acid(Reactive Species)Solvent_Polar->Solution_MonomerStabilizes MonomerSolution_BoroxineBoroxine Trimer(Storage Form)Solvent_NonPolar->Solution_BoroxineFavors DehydrationSolution_Boroxine->Solution_Monomer+ H2O / Base

Solvent Compatibility Matrix

The following data synthesizes empirical trends for BOC-protected arylboronic acids.

Recommended Solvents (High Solubility)

These solvents are ideal for preparing stock solutions (typically 50–100 mM).[1]

SolventSolubility PotentialApplication Notes
DMSO Excellent (>50 mg/mL)Preferred for biological assays and long-term stock storage (-20°C).[1] Prevents boroxine formation.[1]
DMF Excellent (>50 mg/mL)Standard solvent for Suzuki couplings.[1] High boiling point allows thermal activation.[1]
Methanol Good (~20-30 mg/mL)Promotes monomer formation via solvolysis.[1] Good for transferring the reagent, but avoid for long-term storage due to potential esterification.[1]
THF Good Excellent for reactions requiring anhydrous conditions.[1]
Situational Solvents (Moderate/Specific Use)
SolventSolubility PotentialApplication Notes
DCM Moderate Soluble due to the BOC group.[1] Useful for workups/extractions but not typically used for coupling reactions.[1]
Acetone Moderate Good for rapid evaporation/transfer.[1]
Water Poor (<1 mg/mL)Insoluble at neutral pH. Requires basic conditions (pH > 9) to form the boronate salt for dissolution.[1]
Restricted Solvents (Poor Solubility)[1]
  • Hexanes / Heptane: The compound will precipitate.[1] Used for triturating (purifying) the solid.[1]

  • Diethyl Ether: Limited solubility; often used to crash the product out of more polar mixtures.[1]

Practical Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Use this for biological screening or micro-scale chemistry.[1]

  • Weighing: Weigh 35.1 mg of the compound.

    • Note: If the material appears "wet" or sticky, it may be hygroscopic.[1] Dry in a vacuum desiccator over

      
       for 2 hours if precise stoichiometry is critical.
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Mixing: Vortex for 30–60 seconds. The solution should be clear and colorless.

    • Troubleshooting: If slight turbidity persists (due to boroxine aggregates), sonicate at 35°C for 5 minutes.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

Protocol B: Dissolution for Suzuki-Miyaura Coupling

Standard biphasic condition (Dioxane/Water).[1]

  • Solvent System: Prepare a degassed mixture of 1,4-Dioxane : Water (4:1) .[1]

  • Dissolution: Add the boronic acid to the Dioxane portion first.[1] The BOC-piperidine moiety ensures rapid solvation in the organic phase.[1]

  • Base Addition: Add the inorganic base (e.g.,

    
     or 
    
    
    ) dissolved in the water portion.[1]
  • Observation: The mixture may become biphasic or slightly cloudy.[1] This is normal. The boronic acid will transfer to the interface/aqueous phase as the boronate species (

    
    ) during the reaction.[1]
    

Stability & Handling Risks[1][3]

Protodeboronation

Boronic acids with electron-donating groups (like the 2-methoxy and 4-alkoxy groups here) are susceptible to protodeboronation (loss of the boron group) under high heat or strong acidic conditions.[1]

  • Risk Factor: High.[1] The electron-rich ring facilitates proton attack at the carbon-boron bond.[1]

  • Mitigation: Avoid heating above 80°C for extended periods. Use mild bases (

    
    ) instead of strong hydroxides if possible.[1]
    
Boroxine Cycle (The "Purity" Illusion)

Users often check the melting point and find it lower or broader than reported.[1]

  • Cause: Partial dehydration to the boroxine anhydride during storage.[1]

  • Solution: This is reversible. In the reaction mixture (containing water/base), the boroxine hydrolyzes back to the active boronic acid species immediately.[1] Do not discard the batch.

BOC-Group Lability[1]
  • Acid Sensitivity: The BOC group is acid-labile.[1] Avoid using acidic solvents (e.g., acetic acid) or Lewis acids during the dissolution step, as this will deprotect the amine, drastically altering solubility (making it water-soluble/organic-insoluble) and potentially ruining the reaction.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66827, Phenylboronic acid (Analogous Structure Data).[1] Retrieved from [Link][1]

  • Hall, D. G.[1][3] (Ed.).[1][3] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][3] Wiley-VCH.[1][3] (Standard reference for Boroxine/Boronic Acid equilibrium).

Technical Guide: Stability & Storage of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid is a bifunctional building block critical for installing the 1-BOC-piperidin-4-yloxy motif via Suzuki-Miyaura cross-coupling. Its stability is governed by two competing factors: the hygroscopic nature of the boronic acid moiety (leading to reversible dehydration) and the acid-sensitivity of the tert-butyloxycarbonyl (BOC) protecting group.

Core Storage Directive:

  • Temperature: Long-term storage at -20°C is mandatory. Short-term (active use) at 2–8°C .

  • Atmosphere: Store under inert gas (Argon/Nitrogen) in a desiccator. Moisture promotes inconsistent stoichiometry; Oxygen promotes irreversible oxidation.

  • Critical Vulnerability: Avoid all contact with strong acids (HCl, TFA) and temperatures

    
     without base, as these trigger rapid BOC deprotection and protodeboronation.
    

Structural Vulnerability Analysis

To understand the storage requirements, we must deconstruct the molecule into its reactive pharmacophores.

Functional GroupVulnerabilityTriggerConsequence
Boronic Acid (

)
DehydrationDryness / HeatFormation of Boroxine (Anhydride). Reversible.[1]
Boronic Acid (

)
ProtodeboronationAcid / Metal IonsCleavage of C-B bond to form parent arene. Irreversible.
Boronic Acid (

)
OxidationOxygen / PeroxidesConversion to Phenol (C-OH). Irreversible.
BOC Group (

)
AcidolysispH < 4Loss of protecting group (Isobutene +

).
2-Methoxy Group Electronic Activation--Increases electron density at the C-B bond, slightly increasing susceptibility to protodeboronation compared to unsubstituted phenylboronic acids.

Degradation Mechanisms: The "Why"

The Boroxine Equilibrium (Reversible)

Boronic acids are rarely 100% pure monomeric species. They exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines .

  • Mechanism: Three molecules of boronic acid release three water molecules to form a six-membered

    
     ring.
    
  • Implication: A "lower" melting point or "impure" elemental analysis often indicates a mixture of acid and boroxine. This is not degradation. In aqueous Suzuki coupling conditions, the boroxine hydrolyzes back to the active boronic acid species.

Protodeboronation (Irreversible)

This is the primary pathway for permanent loss of titer.

  • Mechanism: The C-B bond is cleaved and replaced by a proton.[2] The 2-methoxy substituent acts as an electron-donating group (EDG), which increases the basicity of the ipso-carbon, making it more susceptible to protonation, particularly in the presence of moisture and trace acid.

  • Catalysts: Transition metals (trace Pd or Cu) and high temperatures accelerate this process.

BOC Thermolysis

While the BOC group is generally stable to base (the condition of Suzuki couplings), it is thermally unstable. Prolonged exposure to temperatures


 (often used in drying ovens) can induce spontaneous thermolytic cleavage, releasing isobutene gas.
Visualizing the Stability Landscape

StabilityMap BoronicAcid Active Boronic Acid (Monomer) Boroxine Boroxine Anhydride (Trimer) BoronicAcid->Boroxine - 3 H2O (Dry/Heat) Protodeboronated De-boronated Arene (Irreversible Impurity) BoronicAcid->Protodeboronated H+ / Metal Ion / Heat Phenol Phenolic Oxidation Product (Irreversible Impurity) BoronicAcid->Phenol O2 / Peroxides DeBOC De-protected Amine (Free Amine) BoronicAcid->DeBOC Strong Acid (TFA/HCl) Boroxine->BoronicAcid + H2O (Coupling Conditions)

Figure 1: Chemical stability map showing reversible equilibrium (yellow) vs. irreversible degradation pathways (red).[3]

Storage Protocols

Long-Term Storage (> 1 Month)

To maintain purity >97% for over 12 months, follow this strict protocol:

  • Container: Amber glass vial with a Teflon-lined screw cap. (Amber glass prevents potential photochemical activation of the aryl ring, though less critical than for halides).

  • Atmosphere: Purge the headspace with Argon or Nitrogen before sealing.

  • Secondary Containment: Place the vial inside a sealed bag containing a desiccant packet (Silica gel) and an oxygen scavenger.

  • Temperature: Store at -20°C .

Short-Term / Benchtop Use
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating boroxine formation and clumping.

  • Solvent Choice: If preparing a stock solution, use anhydrous THF or DMF . Avoid alcohols (MeOH/EtOH) for storage, as they form boronic esters, changing the stoichiometry.

  • Pot Life: Solutions in DMF are stable for ~24 hours at room temperature. Discard if precipitation occurs.

Quality Control & Self-Validation

Do not rely solely on melting point, as the boroxine/acid ratio shifts this value.

H-NMR Validation
  • Solvent: DMSO-d6 (prevents esterification seen with MeOD).

  • Key Signals:

    • BOC Group: Strong singlet at

      
       ppm (9H).
      
    • Methoxy Group: Singlet at

      
       ppm (3H).
      
    • Boronic Acid: Broad singlet(s) around

      
       ppm (2H). Note: If this integral is low, but the aromatic region is clean, you likely have the Boroxine. This is chemically usable.
      
    • Impurity Check: Look for a triplet/multiplet at

      
       ppm that does not match the substitution pattern; this indicates protodeboronation (replacement of B with H).
      
HPLC Considerations

Boronic acids interact strongly with silanol groups on standard C18 columns, leading to severe peak tailing.

  • Protocol: Add 0.1% Formic Acid or Trifluoroacetic acid (TFA) to the mobile phase to suppress ionization of silanols.

  • Warning: Do not leave the compound in TFA-containing mobile phase for extended periods (>4 hours), as the BOC group will eventually degrade.

QC Workflow Diagram

QC_Workflow Start Sample Receipt / QC Check Visual Visual Inspection: White/Off-white Powder? Start->Visual NMR 1H-NMR (DMSO-d6) Visual->NMR CheckBOC BOC Peak (1.45ppm) Intact? NMR->CheckBOC CheckAromatic Aromatic Region Clean? CheckBOC->CheckAromatic Yes Fail FAIL: Discard CheckBOC->Fail No CheckOH B-OH Peak Present? CheckAromatic->CheckOH Clean CheckAromatic->Fail Extra peaks (Protodeboronation) Pass PASS: Suitable for Coupling CheckOH->Pass Yes (Monomer) Calc Recalculate MW (Boroxine correction) CheckOH->Calc Low/Absent (Boroxine present) Calc->Pass

Figure 2: Quality Control Decision Tree. Note that the absence of B-OH peaks does not automatically fail the batch if the aromatic region is pure (indicates Boroxine).

Synthesis & Stabilization Strategy

If the boronic acid proves too unstable for your specific workflow, convert it to the Pinacol Ester .

Protocol:

  • Mix Boronic Acid (1 eq) with Pinacol (1.1 eq) in anhydrous DCM.

  • Add

    
     (anhydrous) as a water scavenger.
    
  • Stir at Room Temp for 2-4 hours.

  • Filter and concentrate.

  • Result: The resulting Pinacol ester is significantly more resistant to protodeboronation and can be purified on silica gel (unlike the free acid).

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid equilibrium and stability).
  • Sigma-Aldrich. (n.d.). Product Specification: 4-Methoxyphenylboronic acid. Retrieved from (General stability data for methoxy-substituted phenylboronic acids).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Authoritative source on protodeboronation mechanisms).

  • Knapp, D. M., et al. (2009). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[3][4] Journal of the American Chemical Society, 131(20), 6961–6963. (Mechanistic insights into boronic acid instability).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for BOC group stability limits).

Sources

Technical Guide: 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid , focusing on its molecular properties, synthetic pathways, and applications in medicinal chemistry.

Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid (CAS: 1072946-29-2 ) is a specialized arylboronic acid building block used extensively in the synthesis of pharmaceutical intermediates.[1][2] It serves as a critical scaffold for introducing the 4-(piperidin-4-yloxy)-2-methoxyphenyl moiety via Suzuki-Miyaura cross-coupling.[2] This structural motif is highly valued in kinase inhibitor design for its ability to improve aqueous solubility and target solvent-exposed regions of protein binding pockets.[2]

This guide details the physicochemical profile, validated synthetic routes, and handling protocols required to utilize this reagent effectively in high-throughput medicinal chemistry.[2]

Physicochemical Profile

The molecular weight (MW) is a critical parameter for stoichiometry calculations and "Lipinski’s Rule of 5" assessments in drug design.[2]

Molecular Weight & Formula
ParameterValue
Chemical Name 4-(1-(tert-Butoxycarbonyl)piperidin-4-yloxy)-2-methoxyphenylboronic acid
CAS Number 1072946-29-2
Molecular Formula C₁₇H₂₆BNO₆
Molecular Weight (Average) 351.20 g/mol
Monoisotopic Mass 351.1853 Da
Appearance White to off-white powder
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water.[2][3]
Structural Analysis

The compound features three distinct functional domains:

  • Boronic Acid Headgroup: The reactive handle for Pd-catalyzed cross-coupling.[2][3] Note that this group exists in equilibrium with its boroxine (cyclic trimeric anhydride) form, which can affect apparent molecular weight if not accounted for during weighing.[2]

  • Methoxy-Phenyl Core: Provides electronic richness and rigid spacing.[2] The ortho-methoxy group (relative to boron) can influence the rate of transmetallation due to steric and chelating effects.[2]

  • BOC-Piperidine Tail: A protected secondary amine.[2] The BOC group prevents catalyst poisoning by the free amine and allows for late-stage diversification (deprotection followed by reductive amination or acylation).[2]

Synthetic Pathway & Manufacturing

The synthesis of this boronic acid typically follows a convergent route, prioritizing the installation of the ether linkage before the generation of the sensitive carbon-boron bond.[2]

Retrosynthetic Analysis
  • Disconnection: C–B bond (Borylation) and C–O bond (Etherification).[2]

  • Key Intermediate: 1-Bromo-2-methoxy-4-(1-BOC-piperidin-4-yloxy)benzene.[2]

  • Starting Materials: 4-Bromo-3-methoxyphenol and N-BOC-4-hydroxypiperidine.[2]

Validated Synthetic Workflow
Step 1: Etherification (Mitsunobu or SN2)

The coupling of the phenol and the piperidine alcohol is the yield-determining step.[2] While Mitsunobu conditions (PPh₃/DIAD) are common, a more scalable approach involves the SN2 displacement of a mesylate.[2]

  • Reagents: 4-Bromo-3-methoxyphenol, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.[2]

  • Conditions: Cs₂CO₃ (Base), DMF, 80°C.

  • Mechanism: The phenoxide ion displaces the mesylate leaving group on the piperidine ring with inversion of configuration (though irrelevant for the symmetric piperidine C4).[2]

Step 2: Miyaura Borylation

Lithium-halogen exchange is risky due to the BOC group (potential for nucleophilic attack on the carbonyl).[2] Therefore, Palladium-catalyzed borylation is the standard.[2]

  • Reagents: Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂, KOAc.[2][4]

  • Solvent: 1,4-Dioxane or DMSO.[2]

  • Workup: The resulting pinacol ester is often hydrolyzed to the free boronic acid using NaIO₄/NH₄OAc or simply used directly if the ester is compatible with the next step.[2]

Synthesis Flowchart (Graphviz)

SynthesisPath Start1 4-Bromo-3-methoxyphenol Inter Intermediate: 1-Bromo-2-methoxy-4- (1-Boc-piperidin-4-yloxy)benzene Start1->Inter Cs2CO3, DMF 80°C (SN2) Start2 N-Boc-4-mesyloxypiperidine Start2->Inter Product TARGET: 4-(1-BOC-piperidin-4-yloxy)- 2-methoxyphenylboronic acid Inter->Product 1. Pd Cat, B2Pin2 2. Hydrolysis (NaIO4) ReagentB Bis(pinacolato)diboron Pd(dppf)Cl2, KOAc ReagentB->Inter Catalyst System

Figure 1: Convergent synthetic route from commercially available precursors to the target boronic acid.[2]

Experimental Protocol: Representative Borylation

Objective: Conversion of the aryl bromide intermediate to the target boronic acid.

Pro-Tip: Strict oxygen exclusion is vital.[2] The electron-rich nature of the methoxy group makes the aryl-palladium species susceptible to oxidative homocoupling.

  • Setup: Charge a dry Schlenk flask with the aryl bromide precursor (1.0 equiv), Bis(pinacolato)diboron (1.1 equiv), and Potassium Acetate (KOAc, 3.0 equiv).

  • Degassing: Add anhydrous 1,4-dioxane (0.15 M concentration). Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv) quickly under a positive stream of Argon.[2] Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Look for the Boronic Ester mass: M+Pinacol-H).[2]

  • Hydrolysis (Optional but recommended for Acid form):

    • Cool the reaction.[2] Filter through Celite.[2]

    • Dissolve the crude pinacol ester in Acetone/Water (1:1).[2]

    • Add NH₄OAc (2.0 equiv) and NaIO₄ (3.0 equiv).[2] Stir at room temperature for 12 hours.

    • Extract with Ethyl Acetate.[2] The boronic acid partitions into the organic phase.[2][5]

Applications in Drug Discovery[2][5]

This building block is specifically engineered to address ADME (Absorption, Distribution, Metabolism, and Excretion) challenges in lead optimization.[2]

Solubility Enhancement

The piperidine ring acts as a solubilizing group.[2] At physiological pH, the amine (once deprotected, pKa ~10) will be protonated, significantly increasing the aqueous solubility of the parent drug molecule.[2] The BOC group allows this moiety to be carried through lipophilic synthesis steps before final release.[2]

Kinase Inhibitor Design

In kinase inhibitors, the "hinge-binding" motif usually binds deep in the ATP pocket.[2] The 4-position of the phenyl ring often points towards the solvent-exposed region .[2]

  • Strategy: Attach the boronic acid to a heteroaromatic core (e.g., quinazoline, pyrimidine) via Suzuki coupling.[2]

  • Result: The piperidine tail extends into the solvent channel, where it can form salt bridges with surface residues (e.g., Asp or Glu), improving potency and selectivity.[2]

Suzuki Coupling Optimization

The ortho-methoxy group on the boronic acid can exert a "chelating effect" with the Palladium center, potentially stabilizing the transmetallation transition state, but it also adds steric bulk.[2]

  • Recommended Catalyst: Buchwald precatalysts (e.g., XPhos Pd G2) are often superior to Pd(PPh₃)₄ for this specific sterically crowded substrate.[2]

Analytical Characterization & Quality Control

To validate the identity of C₁₇H₂₆BNO₆ (MW 351.20), the following signals must be confirmed.

1H-NMR (DMSO-d6)[2]
  • Boronic Acid: Broad singlets around δ 7.8–8.0 ppm (2H, B(OH)₂).[2] Note: These may disappear if D₂O exchange is used.

  • Aromatic: Three protons.[2] Look for the specific splitting pattern of a 1,2,4-substituted ring (one doublet, one meta-coupled doublet, one dd).

  • Methoxy: Sharp singlet at δ 3.7–3.8 ppm (3H).

  • BOC Group: Strong singlet at δ 1.40 ppm (9H).[2]

  • Piperidine: Multiplets at δ 3.0–4.0 ppm (methine and methylene protons).[2]

Mass Spectrometry (ESI)
  • Positive Mode: Boronic acids often dehydrate or form esters with the solvent (methanol) in the source.[2]

    • Expected: [M+Na]⁺ = 374.2[2]

    • Common Artifact: [M-H₂O+H]⁺ (Boroxine formation) or [M+MeOH-H₂O+H]⁺ (Methyl ester).[2]

Handling and Stability

  • Storage: 2–8°C under inert atmosphere.

  • Dehydration: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines).[2] This is reversible upon addition of water/base during the coupling reaction.[2]

  • Protodeboronation: Electron-rich aryl boronic acids are susceptible to losing the boron group under acidic conditions or high heat.[2] Avoid strong acids during workup.[2]

References

  • PubChem. 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenylboronic acid Compound Summary. National Library of Medicine.[2] Available at: [Link][2]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][6] Chemical Reviews, 95(7), 2457–2483.[2] Available at: [Link][2]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[2] Available at: [Link]

Sources

Strategic Sourcing & Technical Utilization: 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic sourcing, quality validation, and technical application of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid (CAS: 1072946-29-2). It is designed for medicinal chemists and procurement specialists requiring high-fidelity data for lead optimization campaigns.

Chemical Profile & Strategic Utility

This boronic acid derivative is a high-value "installing agent" used primarily in Suzuki-Miyaura cross-couplings . It serves a dual function in medicinal chemistry:

  • Pharmacophore Installation: Introduces an ether-linked piperidine ring, a privileged scaffold known to enhance solubility and metabolic stability in kinase inhibitors and GPCR ligands.

  • Vector Control: The ortho-methoxy group provides steric steering and conformational locking, often improving selectivity in biaryl systems.

PropertySpecification
CAS Number 1072946-29-2
IUPAC Name [4-[(1-tert-butoxycarbonylpiperidin-4-yl)oxy]-2-methoxyphenyl]boronic acid
Molecular Formula C₁₇H₂₆BNO₆
Molecular Weight 351.20 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)

Supply Chain Intelligence

Sourcing this intermediate requires distinguishing between "Catalog Aggregators" (re-sellers) and "Originators" (manufacturers). For critical SAR (Structure-Activity Relationship) studies, traceability is paramount.

Verified Commercial Suppliers (Tier Analysis)
Supplier TierRepresentative VendorsTypical PurityLead TimeStrategic Use Case
Tier 1: Catalog Stock BLDpharm , Combi-Blocks , Enamine >97%1–3 DaysRapid SAR exploration; mg to gram scale.
Tier 2: Custom/Bulk WuXi AppTec , Pharmablock >98%2–4 WeeksScale-up (>100g); GMP-like requirements.
Tier 3: Aggregators 1PlusChem , MolCore VariableVariableSourcing when Tier 1 is out of stock.

Procurement Advisory: Always request a Certificate of Analysis (CoA) that explicitly reports Boron NMR data. Many suppliers rely solely on HPLC, which often fails to detect inorganic boron salts or extensive boroxine formation.

Quality Assurance Framework (The "Trustworthiness" Pillar)

Boronic acids are chemically dynamic. They exist in an equilibrium between the free acid, the trimeric boroxine anhydride, and various hydrates. Standard QC protocols often misinterpret this equilibrium as impurity.

Self-Validating QC Protocol

Objective: Distinguish between reversible boroxine formation (acceptable) and irreversible protodeboronation (unacceptable).

  • Visual Inspection: The powder should be free-flowing. Clumping indicates moisture absorption and potential hydrolysis of the BOC group or irreversible polymerization.

  • HPLC Analysis (Derivatization Method):

    • Problem: Free boronic acids streak on C18 columns due to interaction with silanols.

    • Solution: Treat a small aliquot with pinacol in MeOH for 10 minutes before injection. This converts the acid (and boroxine) into the stable pinacol ester, yielding a sharp, quantifiable peak.

  • ¹H-NMR Validation:

    • Check the methoxy singlet (~3.8 ppm) and the BOC singlet (~1.45 ppm) .

    • Critical Check: Look for a triplet/multiplet around 6.5–7.0 ppm . Signals here often indicate the deboronated byproduct (1-BOC-4-(3-methoxyphenoxy)piperidine), rendering the batch useless for coupling.

Technical Execution: Synthesis & Application

A. Retrosynthetic Pathway

Understanding the synthesis helps predict impurity profiles. The commercial route typically involves a Mitsunobu etherification followed by metal-halogen exchange/borylation.

SynthesisPathway cluster_impurities Potential Impurities Start1 4-Hydroxy-N-Boc-piperidine Intermediate Ether Intermediate (Aryl Bromide) Start1->Intermediate Mitsunobu (PPh3, DIAD) Start2 4-Bromo-3-methoxyphenol Start2->Intermediate Product Target Boronic Acid (CAS 1072946-29-2) Intermediate->Product Miyaura Borylation (Pd(dppf)Cl2, B2pin2) + Hydrolysis Imp1 Triphenylphosphine oxide (from Mitsunobu) Imp2 Deboronated Arene (from Hydrolysis)

Caption: Commercial synthesis route highlighting the Mitsunobu etherification and subsequent borylation. Note the potential for phosphine oxide contamination.

B. Optimized Suzuki-Miyaura Coupling Protocol

This electron-rich boronic acid can be sluggish. The following protocol uses a specialized catalyst system to prevent deboronation (a common failure mode for electron-rich substrates).

Reagents:

  • Substrate: Aryl Halide (1.0 eq)

  • Boronic Acid: 1.2 – 1.5 eq (Excess required due to potential homocoupling)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(Amphos)Cl₂ for sterically demanding cases.

  • Base: K₃PO₄ (3.0 eq) – Superior to carbonates for preventing protodeboronation.

  • Solvent: 1,4-Dioxane/Water (4:1) – Degassed.

Step-by-Step Workflow:

  • Charge: Add Aryl Halide, Boronic Acid, and Base to the reaction vial.

  • Inert: Cycle Vacuum/Argon (3x).

  • Solvate: Add degassed solvent.

  • Catalyze: Add Pd catalyst under Argon counter-flow.

  • Heat: Stir at 80–90°C for 4–16 hours. Avoid temperatures >100°C to minimize BOC thermolysis.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

Storage & Stability Management

Boronic acids are hygroscopic and susceptible to oxidation.

  • The "Freezer Burn" Risk: Repeated freeze-thaw cycles induce condensation, accelerating dehydration to the boroxine anhydride.

  • Mitigation: Aliquot the bulk material into single-use vials upon receipt. Store at -20°C or 2–8°C in a desiccator.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

Technical Safety & Handling Guide: 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth safety and handling analysis of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid (CAS: 1072946-29-2). As a specialized organoboron building block, this compound is critical in medicinal chemistry for introducing the 4-(piperidin-4-yloxy)-2-methoxyphenyl moiety via Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

While standard Safety Data Sheets (SDS) provide baseline compliance data, this guide synthesizes physicochemical properties with practical laboratory experience to ensure data integrity and researcher safety. The presence of the acid-labile tert-Butyloxycarbonyl (BOC) protecting group and the Lewis-acidic boronic acid moiety necessitates specific storage and handling protocols to prevent degradation (protodeboronation or trimerization) and ensure reproducible experimental outcomes.

Part 1: Chemical Identity & Physicochemical Properties

Accurate identification is the first line of defense in chemical safety. This compound is a heterobifunctional reagent featuring a protected amine and a reactive boronic acid.

PropertySpecification
Chemical Name 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid
CAS Number 1072946-29-2
Molecular Formula C₁₇H₂₆BNO₆
Molecular Weight 351.20 g/mol
Physical State White to off-white powder
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Structural Features Boronic Acid: Lewis acidic, susceptible to dehydration.BOC Group: Acid-labile protecting group.Methoxy Group: Electron-donating ortho-substituent.[1][2][3]

Mechanistic Insight: The ortho-methoxy group provides steric bulk and electron density, which can influence the transmetallation rate during Suzuki couplings. However, it also stabilizes the boronic acid against rapid protodeboronation compared to electron-deficient systems.

Part 2: Hazard Identification & Risk Assessment (GHS)[3]

Based on the structural analogs and available safety data for arylboronic acids, this compound is classified under GHS Category Warning .

GHS Classifications[2][3][4][5]
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[3][4][5]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4][5]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[3][4][5][6][7]

Toxicological Mechanisms
  • Boronic Acid Reactivity: Boronic acids act as mild Lewis acids. Upon contact with mucous membranes, they can reversibly form covalent bonds with diols (e.g., carbohydrates, glycoproteins) on cell surfaces, leading to irritation.

  • Dust Inhalation: As a fine powder, the compound poses a mechanical irritation risk to the upper respiratory tract.

  • Unknown Chronic Toxicity: As a research chemical, specific chronic toxicity data (carcinogenicity, mutagenicity) is often absent. The Precautionary Principle dictates treating the substance as potentially bioactive given its structural design to bind protein targets.

Part 3: Safe Handling & Storage Protocols

The stability of boronic acids is often overestimated. Improper storage leads to the formation of boroxines (anhydride trimers) or oxidative deboronation, compromising stoichiometry in cross-coupling reactions.

Storage Architecture
  • Temperature: Store at 2-8°C .

  • Atmosphere: Inert Gas (Argon or Nitrogen) is required. Moisture promotes the equilibrium between the boronic acid monomer and the boroxine trimer.

  • Container: Tightly sealed glass vials with PTFE-lined caps.

Handling Workflow

To mitigate H335 (Respiratory Irritation) and ensure compound integrity, follow this closed-loop handling process:

HandlingWorkflow Storage Cold Storage (2-8°C) Inert Atmosphere Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate 30 mins Weighing Weighing (Fume Hood + Static Control) Equilibrate->Weighing Open under N2 Solubilization Solubilization (Degassed Solvent) Weighing->Solubilization Avoid Moisture Reaction Suzuki Coupling (Base + Pd Cat) Solubilization->Reaction Immediate Use

Figure 1: Optimized handling workflow to prevent hydrolysis and exposure. Note the critical equilibration step to prevent condensation, which accelerates degradation.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (US) or P2 (EU) dust mask if weighing outside a fume hood (not recommended).

  • Eyes: Chemical safety goggles (side shields alone are insufficient for fine powders).

  • Skin: Nitrile gloves (minimum thickness 0.11 mm).

Part 4: Technical Application Context

Understanding the chemical behavior of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid aids in safety planning.

Reaction Safety

In Suzuki couplings, this reagent is typically mixed with inorganic bases (e.g., K₂CO₃, Cs₂CO₃).

  • Hazard: The combination of boronic acids and strong bases can generate mild exotherms.

  • Compatibility: The BOC group is stable to base but highly sensitive to acids . Avoid contact with strong acids (HCl, TFA) unless intentional deprotection is the goal after the coupling step. Premature exposure to acid will liberate the free amine, potentially poisoning the Palladium catalyst or altering solubility.

Waste Disposal

Boron-containing compounds should be segregated from general organic waste if required by local EHS regulations. Incineration is the standard disposal method, equipped with scrubbers to handle nitrogen oxides (NOx) and boron oxides.

Part 5: Emergency Response Protocols

In the event of exposure, immediate action is required to minimize tissue damage.

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal EyeAction Flush water 15 min Lift eyelids Remove contacts Eye->EyeAction SkinAction Wash soap & water Remove contaminated clothes Skin->SkinAction InhalAction Move to fresh air Support breathing Inhal->InhalAction Medical Seek Medical Attention (Show SDS/Label) EyeAction->Medical SkinAction->Medical InhalAction->Medical

Figure 2: Emergency response decision tree.[4][5] Immediate irrigation is the priority for eye/skin contact due to the Lewis acidic nature of the compound.

Specific First Aid Measures
  • Eye Contact: Flush immediately.[4][7] The boronic acid moiety can cause stinging and irritation.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting due to potential aspiration hazards.

  • Spill Cleanup: Dampen the powder slightly (if safe) to prevent dust generation, then sweep up. Ventilate the area.[4][6][7][8]

References

Sources

The Analytical Blueprint: Characterization of N-Boc-Piperidine Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold and the Challenge

N-Boc-piperidine derivatives serve as the structural backbone for a vast array of peptidomimetics, GPCR ligands, and kinase inhibitors. While the tert-butyloxycarbonyl (Boc) group is a staple of organic synthesis for amine protection, its characterization on a piperidine ring introduces a specific set of analytical anomalies that often confound junior researchers.

The core challenge lies in the "Rotamer Conundrum." Unlike simple aliphatic amines, the carbamate linkage in N-Boc-piperidine possesses significant double-bond character (N-C=O resonance). This restricted rotation creates distinct cis and trans rotamers observable on the NMR timescale at room temperature, frequently mistaken for impurities. Furthermore, the lack of strong UV chromophores makes standard HPLC purity assessment treacherous.

This guide synthesizes the spectroscopic and chromatographic strategies required to rigorously characterize these derivatives, moving beyond simple data collection to structural validation.

Spectroscopic Analysis: Decoding the NMR "Impurity"

The most common error in characterizing N-Boc-piperidines is misinterpreting signal splitting in


H and 

C NMR as sample contamination.
The Mechanism of Rotamerism

The nitrogen atom in the urethane linkage (


) is 

hybridized. The lone pair on the nitrogen donates into the carbonyl

-system, creating a partial double bond that restricts rotation. In the piperidine chair conformation, this leads to two distinct environments for the

-protons (axial and equatorial) relative to the Boc group.

Key Observation: At 25°C, you will often observe broadening or a 1:1 splitting of the tert-butyl singlet and the piperidine ring protons.

Protocol 1: Variable Temperature (VT) NMR Validation

To distinguish between rotamers and genuine impurities, you must alter the exchange rate.

  • Solvent Selection: Use DMSO-

    
     or Toluene-
    
    
    
    (high boiling points). Avoid CDCl
    
    
    if you need to heat above 50°C.
  • Baseline Scan: Acquire a standard

    
    H NMR at 25°C. Note the split peaks.
    
  • Thermal Ramp: Heat the probe to 80°C (353 K) in 10-degree increments.

  • Coalescence: As temperature rises, the rotation rate increases. The split signals will broaden and eventually merge (coalesce) into sharp singlets.

    • Interpretation: If peaks merge

      
      Rotamers  (Pure compound).
      
    • Interpretation: If peaks remain distinct

      
      Impurities  (Contaminated sample).
      
DOT Diagram: Rotamer Equilibrium

The following diagram illustrates the resonance structures driving this phenomenon.

RotamerEquilibrium cluster_0 Resonance Stabilization (Restricted Rotation) cluster_1 NMR Consequence StructA N-C Single Bond (Free Rotation) StructB N=C Double Bond Character (Restricted Rotation) StructA->StructB Resonance RoomTemp 25°C: Slow Exchange (Split Signals) StructB->RoomTemp Causes HighTemp >80°C: Fast Exchange (Coalesced Singlet) RoomTemp->HighTemp Heat (Energy Input)

Caption: Resonance structures creating the partial double bond barrier, leading to temperature-dependent NMR signal coalescence.

Chromatographic Profiling: Beyond UV Detection

Standard Boc-piperidines lack conjugation. They are essentially "invisible" to standard UV detectors at 254 nm. Relying on 210-220 nm (end absorption) is risky due to solvent cut-off noise and low sensitivity.

Recommended Detectors
Detector TypeSuitabilityMechanismNotes
UV (210 nm) LowAmide

transition
Prone to baseline drift; misses impurities lacking amides.
ELSD High Light scattering of solid particlesUniversal detection; ideal for non-chromophoric Boc intermediates.
CAD High Charged aerosol measurementMore sensitive than ELSD; linear response for quantitation.
RI (Refractive Index) MediumRefraction changeGood for isocratic prep runs; useless for gradients.
Protocol 2: HPLC Method for Non-Chromophoric Boc-Piperidines

Objective: Purity assessment using ELSD/CAD.

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if analyzing by MS, as it suppresses ionization).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector Settings (ELSD): Drift tube temp 50°C; Gain 8.

Mass Spectrometry: The Fragmentation Trap

When analyzing Boc-protected amines via Electrospray Ionization (ESI), the molecule is prone to in-source fragmentation.

The "Missing Mass" Phenomenon

You may observe a strong signal at


 or 

. This is not necessarily a byproduct; it is the thermal degradation of the Boc group inside the source.
  • $[M + H - 100]^+ $ : Loss of the Boc group + proton transfer (Isobutylene + CO2 loss).

  • **$[M + H - 56]^+

    
    t$-butyl cation).
    

Validation Step: To confirm the parent mass, lower the Fragmentor Voltage (or Cone Voltage) to 50-80V and lower the source temperature. Look for the sodium adduct


 , which is often more stable than the protonated species for carbamates.

Infrared Spectroscopy (IR)

While less common in high-throughput labs, IR provides a definitive functional group check.

  • Urethane Carbonyl (C=O): Look for a strong stretch between 1690 – 1710 cm

    
     .
    
  • C-O Stretch: Distinct bands around 1150 – 1250 cm

    
     .
    

Comprehensive Characterization Workflow

The following workflow ensures a self-validating system for releasing a Boc-piperidine intermediate for downstream synthesis.

Workflow Start Crude Boc-Piperidine TLC TLC (Stain: Ninhydrin/KMnO4) Start->TLC Decision1 UV Active? TLC->Decision1 HPLC_UV HPLC-UV (210 nm) Decision1->HPLC_UV Yes HPLC_ELSD HPLC-ELSD/CAD Decision1->HPLC_ELSD No (Typical) NMR_Check 1H NMR (DMSO-d6) HPLC_UV->NMR_Check HPLC_ELSD->NMR_Check RotamerQ Split Signals? NMR_Check->RotamerQ VT_NMR Run VT-NMR (80°C) RotamerQ->VT_NMR Broad/Split Final Release Compound RotamerQ->Final Sharp Singlets VT_NMR->Final Coalescence Observed

Caption: Decision tree for analytical validation, prioritizing detector selection and NMR troubleshooting.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Amide Resonance and NMR).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Detailed stability data of Boc groups).

  • Reddy, P. N., et al. (2007).[1] Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides.[2] Journal of the American Society for Mass Spectrometry, 18(4), 651-662.[2]

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?

  • UCLA Chemistry. (n.d.). IR Absorption Table: Carbonyl Compounds.

Sources

The Boron Advantage: A Technical Guide to Boronic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, boron was viewed by medicinal chemists as a "structural alert"—a toxicological liability due to its association with pesticides and uncertain metabolic fate. This paradigm shifted irrevocably with the FDA approval of Bortezomib (Velcade) in 2003. Today, boronic acids represent a privileged pharmacophore, offering a unique mechanism of action: reversible covalent inhibition .

This guide addresses the "Boron Advantage" from a Senior Application Scientist's perspective. It moves beyond basic synthesis to focus on the causality of binding kinetics, the structural logic of benzoxaboroles, and the experimental rigor required to validate these slow-binding inhibitors.

The Pharmacophore: Lewis Acidity as a Warhead

The efficacy of boronic acids lies in their electron deficiency. The boron atom possesses an empty


-orbital, making it a Lewis acid.
The Mechanism of Transition State Mimicry

In physiological conditions, boronic acids exist in equilibrium between a trigonal planar (


) neutral form and a tetrahedral (

) anionic form. This ability allows them to act as transition state mimics for hydrolytic enzymes.
  • The Trap: When a nucleophilic enzyme residue (e.g., Serine-OH or Threonine-OH) attacks the boron atom, it forms a stable, reversible tetrahedral adduct.

  • The Mimicry: This adduct geometrically and electronically resembles the high-energy tetrahedral intermediate formed during peptide bond hydrolysis, but it does not collapse to release products. The enzyme is effectively "frozen" in its transition state.

Visualization: Serine Protease Inhibition Pathway

The following diagram illustrates the kinetic pathway of a boronic acid inhibitor binding to a serine protease. Note the transition from the Michaelis complex to the stable tetrahedral adduct.

BoronMechanism Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex k1 (Association) Inhibitor Boronic Acid (sp2 Planar) Inhibitor->Complex Complex->Enzyme k-1 Transition Tetrahedral Adduct (sp3 Anionic) Complex->Transition k2 (Covalent Bond) Transition->Complex k-2 (Slow Dissociation)

Figure 1: Kinetic pathway of boronic acid inhibition.[1][2] The critical step is the formation of the tetrahedral adduct (


), which mimics the enzymatic transition state.

Therapeutic Classes & Structural Evolution[3]

Boron medicinal chemistry has evolved from linear peptide boronic acids to complex cyclic scaffolds.

Linear Peptide Boronic Acids: The Proteasome Inhibitors

Case Study: Bortezomib [3]

  • Target: The 20S proteasome (specifically the

    
     subunit).
    
  • Mechanism: The N-terminal Threonine (Thr1) of the proteasome attacks the boron atom.[2]

  • Medicinal Chemistry Insight: The boronic acid is the "warhead," but the dipeptide tail provides the selectivity. The high potency (

    
     in the nanomolar range) is driven by the slow dissociation rate (
    
    
    
    ) of the boron-threonine adduct.
Cyclic Boronic Acids: The Beta-Lactamase Inhibitors

Case Study: Vaborbactam [4][5]

  • Target: Serine beta-lactamases (e.g., KPC).[6][7]

  • Mechanism: Vaborbactam utilizes a cyclic boronate structure. The active site Serine-130 attacks the boron.

  • Advantage: Unlike linear boronic acids, the cyclic structure pre-organizes the molecule, reducing the entropic penalty of binding and improving metabolic stability against deboronation.

Benzoxaboroles: Improving Physicochemical Properties

Case Study: Tavaborole & Crisaborole [8]

  • Structure: A boron atom incorporated into a dihydrobenzoxaborole ring.[9]

  • The "Spring-Loaded" Effect: The ring strain increases the Lewis acidity of the boron, making it a more potent electrophile while simultaneously protecting it from oxidative degradation.

  • Solubility: These scaffolds often exhibit superior aqueous solubility compared to their open-chain counterparts.

Table 1: FDA-Approved Boron Therapeutics
DrugIndicationTargetStructural Class
Bortezomib Multiple Myeloma20S Proteasome (Thr1)Linear Peptide Boronic Acid
Ixazomib Multiple Myeloma20S ProteasomeCitrate-protected Boronic Ester (Prodrug)
Tavaborole OnychomycosisFungal LeuRSBenzoxaborole
Crisaborole Atopic DermatitisPDE4Benzoxaborole
Vaborbactam Bacterial InfectionBeta-lactamases (Ser130)Cyclic Boronic Acid

Synthetic & Stability Challenges

Oxidative Deboronation

The Achilles' heel of boronic acids is their susceptibility to oxidation by Reactive Oxygen Species (ROS), specifically


.
  • Mechanism: The oxidation involves a 1,2-migration of the carbon-boron bond to a carbon-oxygen bond, ultimately cleaving the boron to yield an alcohol (C-OH) and boric acid.[1]

  • Mitigation Strategy: Steric bulk around the boron atom or cyclization (as seen in Vaborbactam) significantly retards this migration.

Synthesis Workflow

While Suzuki-Miyaura coupling uses boronic acids as reagents, synthesizing them as drugs requires different protocols.

  • Standard Route: Lithium-halogen exchange followed by quenching with trialkyl borate.

  • Purification: Boronic acids are notoriously difficult to purify due to anhydride (boroxine) formation. Critical Tip: Avoid silica gel chromatography if possible; recrystallization or reverse-phase HPLC with acidic modifiers is preferred to prevent irreversible adsorption.

Experimental Protocols (Self-Validating Systems)

Protocol: Kinetic Analysis of Slow-Binding Inhibitors

Boronic acids often exhibit time-dependent inhibition. Standard


 assays run at a single time point will underestimate their potency.

Objective: Determine


, 

, and residence time (

).
  • Preparation: Prepare enzyme reaction buffer. Substrate concentration should be

    
    .
    
  • Initiation: Add enzyme to a mixture of substrate and inhibitor (at varying concentrations

    
    ).
    
  • Measurement: Monitor product formation continuously (absorbance/fluorescence) over 60–90 minutes.

  • Data Analysis (The Morris-Copeland Method):

    • The progress curves will show curvature (initial velocity

      
       decaying to steady-state velocity 
      
      
      
      ).
    • Fit curves to the equation:

      
      .
      
    • Plot

      
       vs. 
      
      
      
      .[10]
    • Validation: A linear plot indicates a one-step mechanism; a hyperbolic plot indicates a two-step induced-fit mechanism (common for high-affinity boronates).

Protocol: Oxidative Stability Stress Test

Objective: Assess metabolic liability early in the hit-to-lead phase.

  • Incubation: Dissolve compound (10

    
    M) in PBS (pH 7.4) containing 100 
    
    
    
    M
    
    
    .
  • Sampling: Aliquot at t = 0, 1, 4, and 24 hours.

  • Quenching: Quench with catalase or excess methionine to stop oxidation.

  • Analysis: Analyze via LC-MS.

  • Success Criteria: >80% parent compound remaining after 4 hours indicates acceptable stability for initial lead selection.

Visualization: Boron Drug Discovery Workflow

This workflow integrates the stability checks before expensive biological profiling.

BoronWorkflow Library Library Design (Scaffold Selection) Synthesis Synthesis (Lithiation/Borylation) Library->Synthesis Purification Purification (Avoid Silica -> RP-HPLC) Synthesis->Purification Stability Stability Screen (H2O2 Challenge) Purification->Stability Stability->Library Unstable (redesign) Kinetic Kinetic Profiling (k_on / k_off / Residence Time) Stability->Kinetic >80% Stable Kinetic->Library Fast Off-rate Lead Lead Candidate Kinetic->Lead High Residence Time

Figure 2: Optimized workflow for boron-based drug discovery. Note the early stability gate to filter out oxidatively labile compounds.

Future Outlook: Beyond Inhibition

The field is moving beyond simple inhibition.

  • Boron-PROTACs: Using boronic acids to recruit E3 ligases or as warheads to covalently tag proteins for degradation.

  • Covalent Fragments: Boronic acid fragment libraries are being used to screen for "ligandable" cysteines, serines, and threonines across the proteome, expanding the druggable genome.

References

  • Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases. Journal of Medicinal Chemistry. Link

  • Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds.[2][11][12] Future Medicinal Chemistry. Link

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.[13] MedChemComm. Link

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link

Sources

Technical Deep Dive: The tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide and Small Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of Boc

In the architecture of complex organic synthesis, the tert-butyloxycarbonyl (Boc) group is not merely a chemical shield; it is a strategic tool that defines the solubility, orthogonality, and purification logic of a synthetic route.[1] Unlike the base-labile Fmoc group or the hydrogenation-sensitive Cbz group, Boc offers a robust acid-labile profile that withstands strong nucleophiles, hydrides, and basic conditions.

This guide moves beyond standard textbook definitions to provide a field-proven operational framework. We will explore the mechanistic causality of its cleavage, the necessity of cation scavenging, and the protocols that ensure high-fidelity deprotection without compromising sensitive residues.

Mechanism of Action

Understanding the electronic push-pull of the Boc group is critical for troubleshooting failed reactions. The protection is a nucleophilic acyl substitution, while deprotection is an acid-catalyzed elimination (E1-like) driven by entropy.

Protection Mechanism

The reaction between an amine and Di-tert-butyl dicarbonate (


) is driven by the formation of a stable carbamate and the release of carbon dioxide.
  • Key Insight: The reaction is often accelerated by base (TEA, NaOH, or DMAP), but

    
     is electrophilic enough to react with unhindered amines in the absence of base, yielding t-butanol as the byproduct.
    
Deprotection Mechanism (Acidolysis)

This is the critical phase. The tert-butyl carbamate is protonated, leading to the collapse of the carbamate into a carbamic acid and a tert-butyl cation.[2]

  • The Trap: The generated tert-butyl cation is a potent electrophile.[3] Without a "sink" (scavenger), it will alkylate electron-rich side chains (Trp, Met, Cys, Tyr).

  • Entropy Driver: The irreversible loss of

    
     gas drives the equilibrium forward.
    

BocMechanism Substrate Boc-Amine Protonation Protonated Intermediate Substrate->Protonation + H+ (TFA/HCl) Fragment Fragmentation Protonation->Fragment Slow Step Cation t-Butyl Cation (ELECTROPHILE) Fragment->Cation Carbamic Carbamic Acid Fragment->Carbamic Products Free Amine salt + CO2 + Isobutylene Cation->Products - H+ (Isobutylene) Scavenger Scavenger Trap (e.g., Silane/Thiol) Cation->Scavenger With Scavengers (Preferred) SideRxn Alkylated Side-Products Cation->SideRxn No Scavengers (Avoid) Carbamic->Products - CO2 (Gas)

Figure 1: Mechanistic pathway of Boc acidolysis highlighting the bifurcation point where the reactive t-butyl cation must be intercepted to prevent side reactions.

Strategic Application & Orthogonality

The choice to use Boc is a choice for base stability . This makes it the protecting group of choice when synthesizing non-natural amino acids requiring basic workups or organometallic functionalization.

Orthogonality Matrix

The following table illustrates where Boc fits in a multi-step synthesis strategy.

Protecting GroupCleavage ConditionStability (Resistant To)Primary Risk
Boc (tert-Butyloxycarbonyl) Acid (TFA, HCl, TMSOTf)Bases, Nucleophiles,

, Hydrides
Acid-sensitive groups; Cation alkylation.
Fmoc (Fluorenylmethoxycarbonyl) Base (Piperidine, DBU)Acids, OxidizersBase-sensitive groups; Aggregation.
Cbz (Benzyloxycarbonyl) Hydrogenolysis (

), HBr
Acids (mild), BasesPoisoning of Pd catalysts; S-containing compounds.
Alloc (Allyloxycarbonyl) Pd(0) (Phenylsilane)Acids, BasesCost of catalyst; Oxygen sensitivity.
Stability Profile
  • Bases: Completely stable to NaOH,

    
    , DBU, and Piperidine. Ideal for saponification of esters elsewhere in the molecule.
    
  • Nucleophiles: Resistant to Grignard reagents and organolithiums (at low temps), amines, and alcohols.

  • Reductants: Stable to

    
    , 
    
    
    
    (mostly), and catalytic hydrogenation.

Field-Proven Protocols

As a Senior Scientist, I advise against "recipe following." Instead, adapt these protocols based on the substrate's sensitivity.

Protocol A: Standard Protection (High Yield)

Best for: Amino acids, primary/secondary amines.

  • Stoichiometry: Dissolve amine (1.0 equiv) in a mixture of THF/Water (1:1) or Dioxane/Water.

    • Why? Water solubilizes the inorganic base; THF solubilizes the organic amine and

      
      .
      
  • Base Addition: Add NaOH (1.1 equiv) or

    
     (1.5 equiv). Cool to 0°C.[4]
    
  • Reagent Addition: Add

    
     (1.1 - 1.5 equiv) slowly.
    
    • Observation:

      
       evolution may occur if the anhydride hydrolyzes, though less common than in deprotection.
      
  • Workup (Critical):

    • Acidify aqueous layer carefully to pH ~3-4 with dilute HCl or citric acid (keeps Boc stable, protonates unreacted amine).

    • Extract into EtOAc. Wash with brine.[4]

    • Tip: If the product is an amino acid, avoid low pH (<2) for prolonged periods to prevent premature cleavage.

Protocol B: The "Scavenger Cocktail" Deprotection

Best for: Peptides containing Trp, Met, Cys, Tyr. Never use neat TFA for complex molecules.

Reagent K (Modified) Formulation:

  • TFA: 82.5% (The acid source)[5]

  • Phenol: 5% (Traps cations)

  • Thioanisole: 5% (Protects Met/Cys)

  • Water: 5% (Hydrolyzes esters, traps cations)

  • EDT (Ethanedithiol): 2.5% (Crucial for Trp protection)

Procedure:

  • Preparation: Pre-mix the cocktail. Ensure it is fresh (EDT oxidizes).

  • Reaction: Add peptide-resin or small molecule to the cocktail (10-20 mL per gram of resin).

  • Time: Stir at Room Temperature for 2-3 hours.

    • Visual Cue: Vigorous bubbling (

      
       and Isobutylene) indicates reaction progress.
      
  • Precipitation: Filter resin (if solid phase). Pour filtrate into ice-cold Diethyl Ether .

    • Result: The peptide/amine salt precipitates; the organic scavengers and t-butyl byproducts remain in the ether.

  • Centrifugation: Spin down the pellet. Wash 3x with cold ether.

Troubleshooting & Optimization

The most common failure mode in Boc chemistry is not the cleavage itself, but the side reactions caused by the leaving group.

The t-Butyl Cation Problem

When Boc cleaves, it generates a tertiary carbocation.[6] If this is not quenched, it will perform Friedel-Crafts alkylation on electron-rich aromatic rings (Tryptophan indole) or S-alkylation (Methionine/Cysteine).

  • Solution: Always use silanes (Triisopropylsilane - TIS) or thiols (EDT, DODT) in the deprotection mix if these residues are present.

Decision Logic: When to Abandon Boc

Use the following logic flow to determine if Boc is appropriate for your specific molecule.

BocDecisionTree Start Start: Select Protecting Group AcidSensitive Is the molecule Acid Sensitive? (e.g., DNA, acetals, silyl ethers) Start->AcidSensitive BaseSensitive Is the molecule Base Sensitive? (e.g., esters, Fmoc present) AcidSensitive->BaseSensitive No UseFmoc Use Fmoc or Alloc AcidSensitive->UseFmoc Yes (Avoid Acid) UseBoc Use Boc BaseSensitive->UseBoc Yes (Needs Acid Cleavage) UseCbz Use Cbz or Alloc BaseSensitive->UseCbz No (Both OK)

Figure 2: Decision matrix for selecting Boc protection based on substrate sensitivity.

Quantitative Data: Scavenger Efficiency

The following table summarizes the efficiency of different scavengers in preventing t-butylation of Tryptophan during Boc removal (Data adapted from Lundt et al. [1]).

Scavenger Cocktail% t-Butylated Trp ByproductRecommendation
Neat TFA > 15%Avoid for peptides
TFA + Water (5%) ~ 8%Acceptable for simple amines
TFA + Anisole ~ 2-4%Moderate protection
Reagent K (TFA/Phenol/Thioanisole/EDT) < 0.5% Gold Standard for complex peptides

References

  • Lundt, B. F., et al. (1978).[7] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research. Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Standard Reference Text).

  • Common Organic Chemistry. Boc Protecting Group Mechanism. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • ACS Green Chemistry Institute. Reagent Guide: Boc Deprotection. Link

Sources

fundamental principles of Suzuki-Miyaura coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura Cross-Coupling: Mechanistic Mastery and Industrial Application

Introduction: The Architect of Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is not merely a chemical transformation; it is the backbone of modern medicinal chemistry. Awarded the Nobel Prize in Chemistry in 2010, this palladium-catalyzed formation of C–C bonds has superseded earlier methods (Grignard, Stille) due to its mild conditions, tolerance of aqueous solvents, and the low toxicity of boron byproducts.

For the drug development professional, mastering this reaction requires moving beyond the general "Pd(PPh3)4 + Base" mindset. It demands a granular understanding of the catalytic cycle's rate-determining steps, the steric engineering of ligands, and the suppression of deleterious side pathways like protodeboronation. This guide synthesizes these principles into an actionable framework for high-stakes synthesis.

Mechanistic Deep Dive: The Engine Room

The catalytic cycle is often oversimplified. To troubleshoot effectively, one must recognize the "split personality" of the transmetallation step, which is dictated by the reaction conditions and the specific base employed.

The Canonical Cycle & The Base Controversy

While Oxidative Addition and Reductive Elimination are straightforward, Transmetallation is the critical variable. It proceeds via two distinct pathways depending on the base and solvent:

  • Boronate Pathway: The base reacts with the organoboron species first, forming a nucleophilic boronate "ate" complex

    
    , which then attacks the Pd(II) center.
    
  • Oxo-Palladium Pathway: The base displaces the halide on the Pd(II) center first, forming a

    
     or 
    
    
    
    intermediate. This highly reactive species then activates the neutral boronic acid.

Key Insight: In challenging heteroaryl couplings, the Oxo-Palladium pathway is often preferred to minimize the concentration of free boronate species, which are prone to protodeboronation.

Visualization: The Dual-Pathway Catalytic Cycle

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd-X] Pd0->OxAdd Ar-X Addition BaseBoron Base Activates Boron Forms [Ar-B(OH)3]- OxAdd->BaseBoron Pathway A BasePd Base Activates Pd Forms [Ar-Pd-OH] OxAdd->BasePd Pathway B TransMetA Transmetallation A (Boronate Attack) BaseBoron->TransMetA Complex Di-Aryl Pd(II) Complex TransMetA->Complex TransMetB Transmetallation B (Neutral Boron Attack) BasePd->TransMetB TransMetB->Complex RedElim Reductive Elimination (Product Release) Complex->RedElim RedElim->Pd0 Regeneration

Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting the dual pathways for Transmetallation. Pathway choice is dictated by the order of base addition and pKa.

Ligand Engineering: Tuning the Catalyst

The choice of ligand determines the steric environment and electron density at the palladium center. In drug discovery, where steric hindrance (ortho-substitution) and heteroatoms are common, standard phosphines often fail.

Ligand ClassExamplesKey CharacteristicIdeal Application
Simple Phosphines PPh3, PCy3Labile, monodentate.Standard aryl-aryl couplings with no steric bulk.
Buchwald Dialkylbiaryl SPhos, XPhos , RuPhosBulky, electron-rich. Promotes oxidative addition of chlorides.Sterically hindered biaryls , heteroaryl chlorides, anilines.
Bidentate Bisphosphines dppf, dppeLarge bite angle. Stabilizes Pd(II).preventing β-hydride elimination; large scale manufacturing.
NHC Ligands PEPPSI-IPr Strong σ-donor, sterically demanding "umbrella"."Difficult" substrates , tetra-ortho-substituted biaryls, RT reactions.

Expert Insight: For electron-deficient heteroaryl chlorides (e.g., chloropyridines), XPhos is the gold standard due to its ability to facilitate the reductive elimination step, which can otherwise be rate-limiting in these systems.

The Nucleophile: Boron Speciation and Stability

A frequent failure mode in pharma applications is Protodeboronation —the cleavage of the C–B bond by a proton source before coupling occurs. This is notoriously prevalent in 2-pyridine boronic acids and electron-poor aromatics.

Boron SpeciesStabilityReactivityStrategic Use Case
Boronic Acid -B(OH)2Low (prone to deboronation)HighSimple substrates; cheap starting materials.[1]
Pinacol Ester -BpinHighModerate (requires hydrolysis)Standard for HTE (High Throughput Experimentation); storage stable.
MIDA Boronate Very HighLatent (Slow Release)Unstable heteroaryls (e.g., 2-pyridyl). Releases active species slowly, keeping concentration low to stop side reactions.[2]
Trifluoroborate -BF3KHighModerateAqueous conditions; highly polar substrates.

Optimization Strategy: A Logic-Based Approach

When a reaction fails, random screening is inefficient. Use this logic tree to diagnose the failure based on crude LCMS data.

OptimizationTree Start Reaction Analysis (LCMS) Result1 Starting Material (Ar-X) Remains Start->Result1 Result2 Ar-X Consumed, No Product (Dehalogenation/Homocoupling) Start->Result2 Result3 Protodeboronation Observed (Ar-H formed from Ar-B) Start->Result3 Action1 Oxidative Addition Failed Result1->Action1 Action2 Catalyst Death or O2 Leak Result2->Action2 Action3 Boron Instability Result3->Action3 Sol1 Switch to e- rich Ligand (XPhos, PCy3) Increase Temp Change Leaving Group (Cl -> Br/I) Action1->Sol1 Sol2 Degas Solvents Thoroughly Increase Catalyst Loading Switch to Pd(dppf)Cl2 Action2->Sol2 Sol3 Use Anhydrous Base (K3PO4/CsF) Switch to MIDA Boronate Lower Temperature Action3->Sol3

Figure 2: Troubleshooting decision tree for Suzuki-Miyaura coupling failures.

Standardized Protocol: Robust Heteroaryl Coupling

This protocol is designed for "difficult" pharmaceutical intermediates (e.g., pyridine-pyridine coupling) where standard conditions often fail.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Ester (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl2 (for scale-up)

  • Base: K3PO4 (3.0 equiv) - Preferred over carbonates for difficult couplings.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Pre-complexation (Optional but recommended): In a separate vial, stir Pd(OAc)2 and XPhos in a small amount of dioxane for 5 minutes at 50°C to generate the active catalytic species (L2Pd(0)).

  • Solvent Degassing: Sparge the Dioxane/Water mixture with Argon or Nitrogen for at least 15 minutes. Oxygen is the primary cause of homocoupling side-products.

  • Assembly: Add Aryl Halide, Boronic Ester, and K3PO4 to the reaction vessel. Add the pre-formed catalyst solution.

  • Reaction: Seal and heat to 90°C. Monitor via LCMS at 1 hour.

  • Workup: Filter through Celite to remove Pd black. Scavenge residual Pd using SiliaMetS® Thiol or similar scavengers if the compound is destined for biological assay (Pd limits < 10 ppm).

References

  • Nobel Prize in Chemistry 2010. The Nobel Prize.[1][3][4][5][6][7] "Akira Suzuki - Nobel Lecture."[4][5][7] [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 43, 412-443. [Link]

  • Knapp, D. M., et al. (2010). "MIDA Boronates: Stable, Slow-Release Reagents for Cross-Coupling."[2][8] Journal of the American Chemical Society, 132(34), 12048–12059. [Link]

Sources

Methodological & Application

Suzuki coupling protocol with 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling Protocol for 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid

Introduction & Reagent Profile

4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid (CAS: 1072946-29-2) is a high-value building block extensively used in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., ALK, EGFR targets). This reagent introduces a solubilizing piperidine moiety masked by a tert-butyloxycarbonyl (BOC) group, linked via an ether bridge to an electron-rich aromatic core.

The presence of the 2-methoxy group and the 4-alkoxy substituent renders the phenyl ring electron-rich. While this enhances the nucleophilicity of the boronate during transmetalation, it also increases susceptibility to protodeboronation —a common side reaction where the boronic acid moiety is replaced by a proton under basic conditions. This protocol is engineered to mitigate this risk while ensuring high conversion.

Physicochemical Profile
PropertySpecification
CAS Number 1072946-29-2
Molecular Formula C₁₇H₂₆BNO₆
Molecular Weight 351.20 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water/non-polar solvents.[1]
Stability Hygroscopic; Store at 2-8°C under inert gas. Avoid prolonged exposure to moisture.

Critical Reaction Parameters (The "Why")

To ensure reproducibility and high yield, the following parameters have been optimized based on the specific electronic and steric nature of the substrate.

A. Catalyst Selection: The Ligand Effect
  • Recommendation: Pd(dppf)Cl₂·DCM or SPhos Pd G2 .

  • Rationale: The 2-methoxy group provides moderate steric hindrance and electron density.

    • Pd(dppf)Cl₂: The large bite angle of the dppf ligand facilitates the reductive elimination step, which can be sluggish with electron-rich coupling partners. It is robust and cost-effective.

    • SPhos Pd G2: For challenging electrophiles (e.g., heteroaryl chlorides), SPhos is superior. Its electron-rich nature facilitates oxidative addition, while its bulk prevents catalyst deactivation and promotes coupling over deboronation.

B. Base Selection: Balancing Activation vs. Degradation
  • Recommendation: K₂CO₃ (Standard) or K₃PO₄ (For difficult cases).

  • Rationale: Strong hydroxide bases (NaOH, Ba(OH)₂) can accelerate protodeboronation of 2-substituted arylboronic acids. Carbonate and phosphate bases provide sufficient basicity to form the active boronate species [Ar-B(OH)₃]⁻ without rapidly degrading the starting material.

C. Solvent System: Homogeneity & Temperature
  • Recommendation: 1,4-Dioxane / Water (4:1) .

  • Rationale: The BOC-piperidine tail is lipophilic, while the boronic acid head is polar. A Dioxane/Water mixture ensures both the organic halide and the boronic acid remain in solution at the reaction temperature (80–100°C), preventing "stalling" due to phase separation.

Optimized Experimental Protocol

Standard Operating Procedure (SOP-SM-042)

Scale: 1.0 mmol (Adjust proportionally) Reaction Time: 2–12 hours Temperature: 80–90°C

Materials:

  • Aryl Halide (Electrophile): 1.0 equiv.[2]

  • Boronic Acid Reagent (CAS 1072946-29-2): 1.2 – 1.5 equiv.

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: K₂CO₃ (2.0 – 3.0 equiv.)

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed).

Step-by-Step Workflow:

  • Preparation of Solids: In a clean reaction vial equipped with a magnetic stir bar, weigh out:

    • 1.0 mmol of Aryl Halide.

    • 1.2 mmol (421 mg) of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid .

    • 3.0 mmol (414 mg) of Potassium Carbonate (K₂CO₃).

    • 0.05 mmol (41 mg) of Pd(dppf)Cl₂·DCM.

  • Inert Atmosphere Setup:

    • Seal the vial with a septum cap.

    • Evacuate the vial under high vacuum and backfill with Nitrogen or Argon. Repeat this cycle 3 times .

    • Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition:

    • Via syringe, add 4.0 mL of degassed 1,4-Dioxane.

    • Add 1.0 mL of degassed deionized water.

    • Tip: Degas solvents by sparging with nitrogen for 15 minutes prior to use.

  • Reaction:

    • Place the vial in a pre-heated heating block at 85°C .

    • Stir vigorously (≥600 RPM). The mixture usually turns black/dark brown as the active Pd(0) species forms.

    • Monitor by LC-MS or TLC every 2 hours. Look for the disappearance of the Aryl Halide.

  • Workup (BOC-Preserving):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate the layers. Extract the aqueous layer once more with Ethyl Acetate.

    • Combine organic layers and wash with Brine (to remove residual boronic acid salts).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Caution: Do not use acidic washes (e.g., 1M HCl) during workup, as this will deprotect the BOC group.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate or DCM/MeOH gradients.

    • Note: The product will likely be UV active and stain with Ninhydrin (faintly) or PMA.

Visualization: Reaction Workflow & Mechanism

Figure 1: Experimental Workflow Diagram

G cluster_0 Step 1: Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup Solids Combine Solids: - Aryl Halide - Boronic Acid - Base (K2CO3) - Pd Catalyst Inert Inert Cycle: Vac/N2 x3 Solids->Inert Solvent Add Degassed Dioxane/H2O Inert->Solvent Heat Heat to 85°C Stir 2-12h Solvent->Heat Extract Dilute EtOAc/H2O Separate Layers Heat->Extract Purify Flash Chromatography (Avoid Acid) Extract->Purify

Caption: Sequential workflow for the Suzuki coupling of BOC-protected aminopiperidine boronic acids.

Figure 2: Mechanistic Pathway & Side Reactions

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetalation OxAdd->TransMet Boronate Activated Boronate [R-B(OH)3]- Boronate->TransMet + Base Deboron SIDE REACTION: Protodeboronation Boronate->Deboron H2O / Heat (Slow Transmetalation) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Cycle Closes

Caption: Catalytic cycle highlighting the critical competition between Transmetalation and Protodeboronation.

Troubleshooting Guide

ObservationPossible CauseCorrective Action
Low Conversion (Start Material Remains) Catalyst deactivation or poor oxidative addition.Switch to SPhos Pd G2 or XPhos Pd G2 . Increase catalyst loading to 5-10 mol%.
Protodeboronation (Ar-H observed) Reaction temperature too high; Base too strong.Lower temperature to 60-70°C. Switch base to K₃PO₄ or CsF (anhydrous conditions).
Homocoupling (Ar-Ar dimer) Oxygen presence in the system.Degas solvents more rigorously (freeze-pump-thaw or sparging). Ensure system is sealed.
BOC Loss (M-100 mass peak) Acidic contamination or thermal instability.Ensure no acid is used in workup. Check if the reaction medium pH < 8 (unlikely with carbonate).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

  • BenchChem. (2025).[2] Application Notes for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. Link

Sources

Advanced Application Note: Strategic Utilization of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid CAS: 1072946-29-2 Molecular Formula: C17H26BNO6 Molecular Weight: 351.20 Da[1]

Part 1: Strategic Overview & Application Logic

The "Solvent Front" Architect

In modern drug discovery, particularly within kinase and GPCR programs, the 4-(piperidin-4-yloxy)-2-methoxyphenyl moiety serves as a high-value pharmacophore. This building block is not merely a structural spacer; it is a strategic tool designed to solve two persistent challenges in lead optimization: solubility and selectivity .

1. Mechanistic Role in Drug Design
  • The "Solvent Tail" Extension: The piperidine ring is frequently positioned to extend into the solvent-exposed region of a protein binding pocket. Once deprotected, the secondary amine (

    
    ) becomes protonated at physiological pH, dramatically enhancing aqueous solubility—a critical parameter for oral bioavailability.
    
  • Electronic Tuning (The 2-Methoxy Group): The ortho-methoxy group serves a dual purpose:

    • Conformational Lock: It induces a specific torsion angle relative to the biaryl axis via steric clash or intramolecular hydrogen bonding, potentially pre-organizing the molecule for binding.

    • Metabolic Stability: It blocks the metabolically vulnerable ortho-position on the phenyl ring.

  • The Ether Linker: The oxygen atom acts as a hydrogen bond acceptor while providing rotational freedom, allowing the piperidine headgroup to adopt an optimal orientation for interaction with residues like Asp or Glu in the solvent channel.

2. Primary Workflows

This boronic acid is engineered for Late-Stage Diversification .

  • Suzuki-Miyaura Coupling: The boronic acid attaches the masked solubilizing group to a heteroaromatic core (e.g., pyrimidine, quinoline, indazole).

  • BOC Deprotection: Removal of the tert-butoxycarbonyl group reveals the secondary amine.

  • Parallel Library Generation: The amine serves as a handle for rapid derivatization (reductive amination, sulfonylation, amidation) to tune potency and ADME properties.

Part 2: Experimental Protocols

Protocol A: Robust Suzuki-Miyaura Coupling

Rationale: Electron-rich boronic acids like this one can be prone to protodeboronation. The use of a mild base and controlled temperature is essential. This protocol uses Pd(dppf)Cl₂, a robust catalyst that resists deactivation.

Reagents:

  • Aryl Halide Scaffold (1.0 equiv)

  • Boronic Acid Building Block (1.2 equiv)

  • Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent System: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).

  • Assembly: Add the Aryl Halide, Boronic Acid, and K₂CO₃ to the vial.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst last.[2] Quickly seal the vial.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of the aryl halide.

    • Note: If the reaction is sluggish, increase temperature to 100°C, but watch for deboronation (formation of the phenol byproduct).

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The BOC group makes the product lipophilic and easy to purify.

Protocol B: Controlled BOC Deprotection

Rationale: The ether linkage is stable to acid, but care must be taken to ensure complete removal of the BOC group without trapping t-butyl cations on electron-rich aromatic rings.

Reagents:

  • Coupled Intermediate (from Protocol A)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (Optional scavenger)

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate in DCM (0.1 M concentration).

  • Acidification: Add TFA dropwise until the ratio is 4:1 (DCM:TFA).

    • Tip: If the molecule contains electron-rich aromatics (e.g., indoles), add 2 equivalents of Triethylsilane to scavenge t-butyl cations.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS (mass shift of -100 Da).

  • Work-up (Free Base): Concentrate the reaction mixture to remove excess TFA. Redissolve in DCM and wash with saturated NaHCO₃ solution. Dry the organic layer over Na₂SO₄ and concentrate.

    • Result: The crude secondary amine is usually pure enough for the next step.

Part 3: Visualizations & Data

Workflow Diagram: Divergent Library Synthesis

This diagram illustrates how this single building block enables the rapid generation of a diverse compound library.

G Core Heteroaryl Core (Aryl Halide) Coupling Suzuki Coupling (Pd-Catalyzed) Core->Coupling BuildingBlock Boronic Acid Block (CAS 1072946-29-2) BuildingBlock->Coupling Intermediate Protected Intermediate (BOC-Piperidine) Coupling->Intermediate Deprotection Acidic Deprotection (TFA/DCM) Intermediate->Deprotection Amine Active Scaffold (Free Secondary Amine) Deprotection->Amine Lib1 Library A: Amides (R-COCl) Amine->Lib1 Lib2 Library B: Alkyls (Reductive Amination) Amine->Lib2 Lib3 Library C: Sulfonamides (R-SO2Cl) Amine->Lib3

Caption: Divergent synthesis workflow transforming the boronic acid building block into three distinct chemical series.

Data Summary: Physicochemical Impact

The following table summarizes the theoretical impact of incorporating this moiety into a lipophilic drug core (e.g., a generic Quinazoline kinase inhibitor).

PropertyCore Only (Lipophilic)Core + Methoxy-Piperidine (Deprotected)Impact
cLogP ~4.5 (High)~2.1 (Moderate)Improved Solubility (Lower lipophilicity)
H-Bond Acceptors 35Enhanced Binding (New interactions)
H-Bond Donors 12 (Amine NH)Solvent Interaction
pKa (Basic) ~3.0~10.5 (Piperidine)Lysosomotropic potential
Solubility (pH 7.4) < 1 µM> 50 µMBioavailability

Part 4: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability – are more rings always bad? Drug Discovery Today, 14(19-20), 1011-1020. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on substituent effects like methoxy/fluorine). Link

Sources

Application Note: Catalyst Selection & Optimization for Coupling 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid Primary Challenge: Protodeboronation competing with Transmetallation .[1] Recommended Catalyst System: XPhos Pd G3 or SPhos Pd G2 .[1][2] Key Insight: The ortho-methoxy group creates steric hindrance that slows transmetallation, while the electron-rich nature of the ring accelerates hydrolytic deboronation. Success requires a catalyst that facilitates rapid oxidative addition and transmetallation at mild temperatures (


) to outcompete the decomposition pathway.[1][2]

Substrate Analysis & Mechanistic Risks[2]

To select the correct catalyst, one must first deconstruct the electronic and steric profile of the substrate.

Structural Liabilities[3]
  • Electron-Rich Ring: The 2-methoxy and 4-alkoxy groups significantly increase electron density on the aromatic ring.[1] While this generally aids oxidative addition, it makes the C-B bond highly susceptible to protonolysis (protodeboronation) in the presence of aqueous base.[1][2]

  • Ortho-Sterics: The 2-methoxy group imposes steric bulk near the reaction center.[1] Standard catalysts like

    
     or 
    
    
    
    often fail to accommodate this bulk during the transmetallation step, leading to stalled reactions and accumulation of deboronated byproduct.[1][2]
  • BOC-Piperidine Moiety: While the BOC group is generally stable to base, it can degrade under high thermal stress (

    
    ) or if the reaction stalls and requires prolonged heating.[1][2]
    
The "Race Against Time"

The success of this reaction is a kinetic competition.[1] You must drive the Productive Cycle (Cross-Coupling) faster than the Destructive Cycle (Protodeboronation).[1][2]

G Figure 1: Kinetic competition between productive coupling and protodeboronation. Start Boronic Acid Substrate Pd_Cycle Pd(II)-Ar Complex (Oxidative Addition) Start->Pd_Cycle Transmetallation (Slowed by Sterics) Dead Deboronated Impurity (Phenol Derivative) Start->Dead Hydrolysis (Accelerated by Base/H2O) Product Coupled Product (Biaryl) Pd_Cycle->Product Reductive Elimination (Fast with Bulky Ligands)

Catalyst Selection Strategy

Why Traditional Catalysts Fail
  • 
    :  The phosphine ligands are labile and not bulky enough to force the reductive elimination in hindered systems.[1] The slow rate allows water to attack the boronate species, leading to massive deboronation.[1]
    
  • 
    :  While robust, it often requires higher temperatures (
    
    
    
    ) to overcome the steric barrier of the ortho-OMe group, which thermally risks the BOC group and accelerates deboronation.[1][2]
The Solution: Buchwald Precatalysts (G3/G4)

We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1][2] These ligands are electron-rich (facilitating oxidative addition) and extremely bulky (facilitating reductive elimination).[1][2]

FeatureRecommended CatalystRationale
Primary Choice XPhos Pd G3 The large steric bulk of XPhos accommodates the ortho-OMe group. The G3 precatalyst activates rapidly at room temperature, minimizing thermal stress.[1][2]
Secondary Choice SPhos Pd G2 SPhos is exceptionally good for electron-rich substrates.[1] If XPhos fails to give full conversion, SPhos often succeeds due to its specific electronic tuning.[1][2]
Industrial Alt. Pd-162 (tBu3P Pd G2) For very hindered couplings where cost is a factor, tri-tert-butylphosphine based systems are highly active but harder to handle than Buchwald precatalysts.[1][2]

Experimental Protocols

"Golden Standard" Screening Protocol (Small Scale)

Use this protocol to validate the catalyst before scale-up.[1][2] This setup minimizes water content to suppress deboronation.[1]

Reagents:

  • Substrate: 1.2 equiv (Boronic Acid)[1][2][3]

  • Electrophile (Aryl Chloride/Bromide): 1.0 equiv[1][2]

  • Catalyst: XPhos Pd G3 (2-3 mol%)[1][2]

  • Base:

    
     (2.0 equiv, 0.5M aqueous solution)[1][2]
    
  • Solvent: THF (degassed)

Step-by-Step:

  • Charge Solids: In a 4mL vial equipped with a stir bar, add the Aryl Halide (0.1 mmol), Boronic Acid (0.12 mmol), and XPhos Pd G3 (0.002 mmol).

  • Degas: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) three times.[1][2] Author's Note: Oxygen is the enemy of active Pd(0) species; thorough degassing is non-negotiable.[1][2]
    
  • Add Solvents: Syringe in degassed THF (1.0 mL).

  • Add Base: Syringe in degassed 0.5M

    
     (0.4 mL).
    
  • Reaction: Stir vigorously at 40°C .

    • Checkpoint: Check LCMS at 30 minutes.[1][2]

    • Success Criteria: >90% conversion of halide; <5% deboronated impurity.[1][2]

Optimized Scale-Up Protocol (1-10g)

For larger scales, heat transfer and mixing become critical.[1][2] We switch to a biphasic Toluene/Water system which often provides better separation and impurity rejection.

Reagents:

  • Catalyst: SPhos Pd G2 (1-2 mol%) – SPhos is often more robust for scale-up.[1][2]

  • Solvent: Toluene : Water (4:1 ratio).[1][2]

  • Base:

    
     (2.5 equiv, solid or saturated solution).[1][2]
    

Workflow:

  • Dissolution: Dissolve the Aryl Halide (1.0 equiv) and Boronic Acid (1.1 equiv) in Toluene.

  • Catalyst Addition: Add SPhos Pd G2.[1][2]

  • Base Addition: Add the water and

    
    .[1][2]
    
  • Deoxygenation: Sparge the biphasic mixture with Nitrogen for 15 minutes.

  • Heating: Heat to 60°C. Monitor by HPLC every hour.

  • Workup: Cool to RT. Separate layers. Wash organic layer with 10% citric acid (removes residual Pd and amine impurities) and brine.[1][2]

Self-Validating Troubleshooting System

Use this logic tree to diagnose failures. Do not guess; use the data.

DecisionTree Figure 2: Troubleshooting logic based on LCMS endpoints. Start Reaction Analysis (LCMS/HPLC) Result1 SM Remaining + Deboronated Impurity Start->Result1 Scenario A Result2 SM Remaining + No Byproducts Start->Result2 Scenario B Result3 BOC Loss (M-100 mass peak) Start->Result3 Scenario C Action1 Cause: Protodeboronation Fix: Switch to anhydrous base (Cs2CO3 in Dioxane) or Increase Catalyst Loading Result1->Action1 Action2 Cause: Catalyst Death/Poisoning Fix: Switch Ligand (SPhos -> XPhos) or Re-degas solvents Result2->Action2 Action3 Cause: Thermal/Acidic Stress Fix: Lower Temp (<50°C) Check aqueous pH (>8) Result3->Action3

Critical Impurity Markers
  • Deboronated Product: 4-(1-BOC-piperidin-4-yloxy)-2-methoxybenzene.[1]

    • Detection: Mass = [M_Boronic - B(OH)2 + H].[1][2]

    • Meaning: If this is high, your reaction is too slow relative to hydrolysis.[1][2] Action: Use a more active catalyst (XPhos G3) or reduce water concentration.

  • Homocoupling: Biaryl dimer of the boronic acid.[1]

    • Detection: Mass = [2x Substrate - 2x B(OH)2].[1][2]

    • Meaning: Oxygen ingress.[1][2] Action: Improve degassing technique.

References

  • Buchwald Precatalysts G3/G4: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[2] Chemical Science, 2013.[1][2] Link

  • Protodeboronation Mechanisms: Kinzel, T., et al. "Protodeboronation of Heteroarylboronic Acids."[1][2] Journal of the American Chemical Society, 2010.[2] Link[1][2]

  • Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L.[2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.[1][2] Link[1][2]

  • Industrial Scale-Up Considerations: Dunetz, J. R., et al. "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals."[1][2] Chemical Reviews, 2011.[1][2] Link[1][2]

Sources

reaction conditions for coupling aryl halides with 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling Strategies for Sterically Demanding Boronic Acids

Executive Summary

This application note details optimized reaction conditions for the cross-coupling of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid (referred to herein as Compound A ) with various aryl halides.

Compound A presents a specific set of synthetic challenges:

  • Steric Hindrance: The ortho-methoxy substituent at the C2 position creates significant steric bulk around the boronic acid moiety, impeding the transmetallation step of the catalytic cycle.

  • Protodeboronation Risk: The electron-rich nature of the ring (bis-alkoxy substituted) accelerates hydrolytic C–B bond cleavage (protodeboronation) under aqueous basic conditions, often outcompeting the desired coupling.

  • BOC Stability: While generally base-stable, the tert-butoxycarbonyl (BOC) group can degrade under prolonged high-temperature exposure or if the reaction medium becomes acidic during workup.

This guide provides a "Gold Standard" protocol using Buchwald Precatalysts to overcome these barriers, alongside a "Legacy" protocol for less demanding electrophiles.

Mechanistic Insight & Strategic Analysis

Successful coupling requires balancing the rate of Transmetallation (which forms the product) against the rate of Protodeboronation (which destroys the starting material).

The "Ortho-Effect" Challenge

In standard Suzuki couplings, oxidative addition is often the rate-limiting step. However, for Compound A , the ortho-methoxy group sterically hinders the approach of the palladium(II)-aryl complex to the boronate species. Standard catalysts like Pd(PPh₃)₄ often fail here because they cannot facilitate this crowded transmetallation fast enough to beat the background decomposition.

Solution: Utilization of electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos). These ligands create a highly active mono-ligated Pd(0) species that accommodates steric bulk and accelerates transmetallation.

ReactionScheme cluster_legend Key Interaction Reactant1 Aryl Halide (Ar-X) Catalyst Catalyst System (Pd source + Ligand) Reactant1->Catalyst Oxidative Addition Reactant2 Compound A (2-OMe, 4-Piperidinyl-O-Ph-B(OH)2) Intermediate Transmetallation (Sterically Hindered) Reactant2->Intermediate Base Activation SideProduct Protodeboronation (Ar-H + Boric Acid) Reactant2->SideProduct Slow Coupling High Temp/Water Catalyst->Intermediate Product Coupled Biaryl (Ar-Ph-Piperidine) Intermediate->Product Reductive Elimination

Figure 1: Reaction pathway highlighting the critical Transmetallation bottleneck caused by the ortho-methoxy group.

Catalyst & Condition Screening Matrix

The following table summarizes the recommended conditions based on the electrophile's difficulty.

ParameterProtocol A (Gold Standard) Protocol B (Legacy/Standard)
Target Substrate Aryl Chlorides, Sterically Hindered Aryl Bromides, HeterocyclesSimple Aryl Bromides, Aryl Iodides
Catalyst SPhos Pd G2 (or XPhos Pd G2)Pd(dppf)Cl₂ · DCM
Loading 1.0 – 2.0 mol%3.0 – 5.0 mol%
Base K₃PO₄ (Tribasic Potassium Phosphate)K₂CO₃ or Cs₂CO₃
Solvent System 1,4-Dioxane / Water (4:1)Toluene / Ethanol / Water (4:1:1)
Temperature 60°C – 80°C80°C – 100°C
Time 2 – 6 Hours12 – 18 Hours
Why use this? SPhos is specifically designed to couple ortho-substituted boronic acids efficiently [1].dppf is a robust ligand for general cases but may require higher temps/loading.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (SPhos Pd G2)

Recommended for most drug discovery applications to ensure maximum yield and BOC retention.

Materials:

  • Aryl Halide (1.0 equiv)[1]

  • Compound A (1.2 – 1.5 equiv)[1]

  • SPhos Pd G2 Precatalyst (0.02 equiv) [CAS: 1375325-64-6]

  • K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed)

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Compound A (1.2 mmol, 421 mg), SPhos Pd G2 (0.02 mmol, 15 mg), and K₃PO₄ (2.0 mmol, 425 mg).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with Nitrogen or Argon. Repeat this cycle 3 times. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

    • Note: If the aryl halide is insoluble, THF can be substituted for Dioxane, but limit temperature to 60°C.

  • Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously (800+ RPM).

    • Monitoring: Check LCMS after 2 hours. The high activity of SPhos usually drives conversion quickly. If incomplete, raise to 80°C.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • BOC Safety Check: Wash combined organics with Brine , NOT acidic solutions (like 1N HCl), to prevent BOC deprotection.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Microwave-Assisted (Rapid Screening)

Ideal for library synthesis.

  • Charge: Aryl Halide (0.1 mmol), Compound A (0.15 mmol), XPhos Pd G3 (2.5 mol%), K₃PO₄ (0.2 mmol).

  • Solvent: THF/Water (10:1, 1 mL).

  • Conditions: Microwave irradiation at 100°C for 30 minutes .

  • Note: The short reaction time minimizes thermal degradation of the BOC group and protodeboronation.

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields or side reactions.

Troubleshooting Start Issue Observed Problem1 Low Conversion (SM Remaining) Start->Problem1 Problem2 Protodeboronation (Ar-H formed) Start->Problem2 Problem3 BOC Deprotection Start->Problem3 Sol1 Switch to XPhos Pd G2 (Better for Chlorides) Problem1->Sol1 Sol2 Increase Temp to 80-100°C Problem1->Sol2 Sol3 Use Anhydrous Conditions (DMF, Cs2CO3) Problem2->Sol3 Reduce Hydrolysis Sol4 Increase Boronic Acid Equivalents (to 2.0) Problem2->Sol4 Brute Force Sol5 Check Workup pH (Avoid Acid Washes) Problem3->Sol5 Sol6 Lower Rxn Temp (<80°C) Problem3->Sol6

Figure 2: Troubleshooting decision matrix for coupling Compound A.

References

  • Buchwald, S. L., et al. (2010). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4][5]

    • Key Insight: Defines SPhos and XPhos as superior ligands for ortho-substituted biaryl synthesis.
  • Molander, G. A., et al. (2011).[6] Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate. Organic Letters.[6]

    • Key Insight: Demonstrates stability of BOC groups under basic Suzuki conditions (K2CO3/Toluene/W
  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[4][5]

    • Key Insight: Explains the mechanism of protodeboronation in electron-rich/ortho-substituted boronic acids and the role of base/pH.
  • Sigma-Aldrich. (n.d.). SPhos Pd G2 Product Information.

    • Key Insight: Technical specifications for the recommended precatalyst.[2][4]

Sources

BOC-deprotection methods for products of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the deprotection of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid and its downstream coupled products. The presence of the electron-rich 2-methoxyphenyl moiety presents a specific chemical challenge: susceptibility to electrophilic aromatic substitution (EAS) by the generated tert-butyl cation during deprotection. Furthermore, if the boronic acid moiety is retained during this step, the risk of protodeboronation (acid-catalyzed cleavage of the C-B bond) requires strict anhydrous protocols.

This guide provides two validated protocols:

  • Scavenger-Assisted TFA Method: Ideal for post-coupling biaryl products where solubility and complete deprotection are priorities.

  • Anhydrous HCl/Dioxane Method: Recommended for isolating the amine as a hydrochloride salt and for substrates retaining the sensitive boronic acid group.

Part 1: Chemical Context & Mechanistic Challenges[1][2]

The Substrate Analysis

The molecule contains three distinct functional zones that dictate the deprotection strategy:

  • BOC-Amine (Piperidine): Requires acidic cleavage (

    
    ).
    
  • Aryl Ether & Methoxy Group: These Electron Donating Groups (EDGs) significantly activate the phenyl ring.

  • Boronic Acid (Optional): If the Suzuki coupling has not yet been performed, this group is highly labile to aqueous acid (protodeboronation).

The "Cation Return" Problem

Upon acid treatment, the BOC group fragments into


 and a tert-butyl carbocation . In standard substrates, this cation is lost as isobutylene gas. However, in the presence of the electron-rich 2-methoxyphenyl ring , the tert-butyl cation acts as a potent electrophile, re-attaching to the ring (Friedel-Crafts alkylation) to form stable, inseparable impurities (

Da mass shift).

Solution: The use of cation scavengers (Triethylsilane or Thioanisole) is mandatory to irreversibly trap the carbocation.

Visualization: Mechanism & Scavenging

The following diagram illustrates the divergent pathways: the desired scavenging versus the undesired ring alkylation.

BOC_Mechanism Substrate BOC-Protected Substrate Protonation Protonated Intermediate Substrate->Protonation Acid (H+) Fragmentation Fragmentation (-CO2) Protonation->Fragmentation Cation tert-Butyl Cation (t-Bu+) Fragmentation->Cation Product Desired Amine (Product) Fragmentation->Product Impurity t-Butyl Alkylated Impurity (+56 Da) Cation->Impurity Attacks Electron-Rich Aryl Ring (No Scavenger) Trapped Isobutane/Silylether (Inert Waste) Cation->Trapped Intercepted by Scavenger Scavenger Scavenger (TES) Scavenger->Trapped

Caption: Mechanistic divergence during deprotection. Without scavengers (Green path), the reactive t-butyl cation attacks the electron-rich aryl ring (Red path).

Part 2: Experimental Protocols

Protocol A: Scavenger-Assisted TFA Deprotection

Best For: Products where the boronic acid has already been reacted (e.g., Post-Suzuki biaryls). Key Reagent: Triethylsilane (TES) acts as a hydride donor to quench the t-butyl cation.

Reagents
  • Substrate: 1.0 equivalent

  • Trifluoroacetic Acid (TFA): High purity

  • Dichloromethane (DCM): Anhydrous

  • Triethylsilane (TES): 2.0 – 5.0 equivalents (Scavenger)[1]

Step-by-Step Procedure
  • Preparation: Dissolve the substrate (1.0 eq) in DCM (

    
     M concentration).
    
  • Scavenger Addition: Add Triethylsilane (TES) (3.0 eq). Stir for 5 minutes to ensure homogeneity.

    • Note: If TES is unavailable, Triisopropylsilane (TIPS) or Thioanisole are valid alternatives.

  • Acidification: Cool the solution to

    
     (ice bath). Dropwise add TFA to achieve a final ratio of DCM:TFA (2:1 to 4:1) .
    
    • Why Cool? Controls the initial exotherm and rate of cation generation.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check by LCMS.[2][1] Look for the disappearance of the starting material and the specific absence of the

      
       Da impurity.
      
  • Workup (Volatile Removal): Concentrate the reaction mixture in vacuo.

    • Crucial Step: Co-evaporate with Toluene (

      
      ) or DCM  (
      
      
      
      ) to remove residual TFA. This prevents the formation of "oily" TFA salts that are hard to handle.
  • Isolation:

    • Option 1 (Free Base): Redissolve in DCM, wash with saturated aqueous

      
      , dry over 
      
      
      
      , and concentrate.
    • Option 2 (TFA Salt): Precipitate the salt by adding cold Diethyl Ether (

      
      ) to the concentrated residue. Filter the solid.
      
Protocol B: Anhydrous HCl in Dioxane

Best For: Substrates retaining the Boronic Acid moiety or when a solid HCl salt is preferred. Advantage: Strictly anhydrous conditions minimize protodeboronation (which requires water/protic solvent).

Reagents
  • Substrate: 1.0 equivalent

  • 4.0 M HCl in Dioxane: Commercial solution (anhydrous)[3]

  • Solvent: 1,4-Dioxane or Methanol (if solubility is poor)

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in a minimal amount of 1,4-Dioxane.

    • Solubility Note: If the substrate is insoluble in dioxane, use a small amount of dry Methanol (MeOH), but be aware MeOH can form methyl esters with boronic acids (reversible).

  • Acid Addition: Add 4.0 M HCl in Dioxane (5–10 eq) at

    
    .
    
  • Reaction: Stir at RT for 30–60 minutes.

    • Observation: The product amine often precipitates as the hydrochloride salt directly from the reaction mixture.[4]

  • Isolation:

    • If Precipitate Forms: Dilute with excess Diethyl Ether (

      
      ), filter the solid under nitrogen, and wash with 
      
      
      
      .
    • If No Precipitate: Concentrate in vacuo (keep bath temp

      
      ). Triturate the residue with 
      
      
      
      or Hexanes to induce solidification.
  • Storage: Store the HCl salt under Argon at

    
    . Boronic acids are more stable as salts than as free bases (which can form boroxines).
    

Part 3: Data Analysis & Troubleshooting

Comparative Method Analysis
FeatureProtocol A (TFA + Scavenger)Protocol B (HCl/Dioxane)
Primary Use Case Post-Coupling (Biaryls)Boronic Acid Retention / Salt Formation
Risk of Alkylation Low (Due to TES scavenger)Medium (Depends on solvent/precipitation)
Boronic Acid Stability Low (TFA promotes protodeboronation)High (Anhydrous conditions)
Product Form TFA Salt (Oily) or Free BaseHCl Salt (Often Crystalline)
Reaction Time 1–3 Hours30–60 Minutes
Troubleshooting Guide

Issue 1: Presence of M+56 Impurity (t-Butyl adduct)

  • Cause: Insufficient scavenging of the carbocation.

  • Fix: Switch to Protocol A. Increase TES to 5.0–10.0 equivalents. Ensure the reaction is not too concentrated (keep

    
     M).
    

Issue 2: Loss of Boronic Acid (Protodeboronation)

  • Observation: Mass spectrum shows replacement of

    
     with 
    
    
    
    .
  • Cause: Presence of water or excessive acid strength/temperature.

  • Fix: Use Protocol B (Anhydrous). Ensure all glassware is oven-dried. Reduce reaction time. Avoid Acetone (forms boronate esters).

Issue 3: Incomplete Deprotection

  • Cause: Steric hindrance or ion-pairing.

  • Fix: If using HCl/Dioxane, add a small amount of Methanol to improve solubility.[4] If using TFA, increase temperature to

    
     (only if scavenger is present).
    

Part 4: Workflow Visualization

Workflow Start Start: BOC-Protected Piperidinyl-Ether Decision Is Boronic Acid Present? Start->Decision PathB Protocol B: Anhydrous HCl/Dioxane Decision->PathB Yes PathA Protocol A: TFA/DCM + TES Scavenger Decision->PathA No Yes Yes (Risk of Protodeboronation) Precip Direct Precipitation of HCl Salt PathB->Precip Final Final Product: Deprotected Amine Precip->Final No No (Post-Suzuki Product) Workup Basic Workup or Toluene Azeotrope PathA->Workup Workup->Final

Caption: Decision matrix for selecting the optimal deprotection pathway based on substrate stability.

References

  • Lundt, B. F., et al. (1978). Selective removal of protecting groups in peptide synthesis. International Journal of Peptide and Protein Research. Link

    • Context: Establishes the mechanism of scavenger use (thioanisole/silanes) in acid deprotection.
  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups. The Journal of Organic Chemistry. Link

    • Context: Definitive guide on using Triethylsilane (TES)
  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

    • Context: Comprehensive reference on the stability of boronic acids, including protodeboron
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link

    • Context: Discusses HCl/Dioxane vs. TFA methods for amine deprotection.
  • Kuivila, H. G., et al. (1961). Electrophilic Displacement Reactions: Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society. Link

    • Context: Foundational paper explaining the acid-catalyzed decomposition of aryl boronic acids.

Sources

Application Note: High-Fidelity TFA Deprotection of N-Boc Amines in the Presence of Boronic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) group using trifluoroacetic acid (TFA) is a cornerstone transformation in organic synthesis. However, when applied to substrates containing boronic acid esters (e.g., pinacol boronates, Bpin), the standard protocol presents latent risks. While pinacol esters are generally stable to acidic conditions, they are susceptible to protodeboronation (in electron-rich aromatics), hydrolysis (during aqueous workup), and alkylation by the generated tert-butyl cations.

This guide provides a precision protocol designed to preserve the C-B bond integrity while quantitatively removing the Boc group. It emphasizes anhydrous conditions, cation scavenging, and a "dry" workup strategy to bypass the pitfalls of aqueous extraction.

Mechanistic Insight & Critical Parameters

The Chemoselective Conflict

The reaction relies on the acid-catalyzed fragmentation of the carbamate. The conflict arises not from the acid itself, but from the reactive intermediates generated:

  • The tert-Butyl Cation (

    
    ):  A potent electrophile generated upon Boc fragmentation.[1] Without scavenging, it can attack electron-rich aromatic rings (Friedel-Crafts alkylation) or, in rare cases, interact with the Lewis-basic oxygens of the boronate ester.
    
  • Protodeboronation: In the presence of protons (

    
    ), aromatic carbon-boron bonds can undergo ipso-substitution, effectively replacing the boron with a hydrogen. This is accelerated by water and electron-donating substituents on the ring.
    
The Solution: Scavenger-Assisted Acidolysis

To mitigate these risks, we employ Triisopropylsilane (TIPS) or Triethylsilane (TES) . These silanes act as "hydride donors" to the


 cation, rapidly quenching it to form inert isobutane and silyl trifluoroacetate, thereby protecting the boronate and the aromatic scaffold.
Visualization: Reaction Mechanism & Scavenging

The following diagram illustrates the pathway and the critical role of the silane scavenger.

Boc_Deprotection_Mechanism Substrate N-Boc-Amino Boronate Inter Carbamic Acid Intermediate Substrate->Inter + TFA TFA TFA (Acidolysis) Cation t-Butyl Cation (ELECTROPHILE) Inter->Cation Fragmentation Product Amine TFA Salt (Intact Boronate) Inter->Product - CO2 Waste Isobutane (Gas) + Silyl-TFA Cation->Waste + Scavenger SideRxn Side Rxn: Alkylation/Polymerization Cation->SideRxn No Scavenger Scavenger Silane Scavenger (TIPS/TES) Scavenger->Waste

Figure 1: Mechanistic pathway showing the interception of the reactive t-butyl cation by silane scavengers to prevent side reactions.

Experimental Protocols

Materials & Reagents[2][3]
  • Substrate: Boc-protected amino boronic ester (purity >95%).

  • Acid: Trifluoroacetic acid (TFA), ReagentPlus® grade (99%).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Scavenger: Triisopropylsilane (TIPS) or Triethylsilane (TES).

  • Precipitation Solvent: Diethyl ether (

    
    ) or MTBE (cooled to 0°C).
    
Protocol A: The "Dry Workup" (Recommended)

Best for: Substrates where the amine salt is a solid and isolation of the free base is not immediately required.

  • Preparation: Dissolve the Boc-substrate (1.0 equiv) in anhydrous DCM (concentration 0.1 M to 0.2 M).

  • Scavenger Addition: Add TIPS (2.5 equiv). Note: Excess scavenger ensures rapid quenching.

  • Acidolysis: Cool the solution to 0°C. Add TFA dropwise to reach a final ratio of 1:1 to 1:4 (TFA:DCM) depending on substrate solubility.

    • Standard: 20% TFA in DCM (v/v).[2]

    • Hard-to-cleave: 50% TFA in DCM (v/v).

  • Reaction: Warm to room temperature and stir. Monitor by TLC (stain with Ninhydrin for free amine or Curcumin for boron).

    • Typical time: 30 – 90 minutes.

  • Quenching (Critical): Do not add water. Concentrate the reaction mixture under reduced pressure (rotary evaporator) at <35°C to remove DCM and most TFA.

  • Co-evaporation: Add toluene (2x volume) and re-evaporate. Repeat twice. Purpose: Azeotropic removal of residual TFA.

  • Precipitation: Redissolve the oily residue in a minimum amount of DCM or MeOH (0.5 mL). Add cold Diethyl Ether (20 mL) with vigorous stirring.

  • Isolation: Filter the white precipitate (Amine·TFA salt) or decant the supernatant. Wash the solid with cold ether.

Protocol B: Controlled Aqueous Workup

Best for: Substrates that do not precipitate or require immediate free-basing.

  • Reaction: Perform steps 1–4 as in Protocol A.

  • Concentration: Remove volatiles in vacuo.

  • Neutralization: Redissolve residue in EtOAc. Cool to 0°C.[3]

  • Wash: Carefully add saturated NaHCO3 (aq).

    • Warning: Boronic esters can hydrolyze to boronic acids at high pH or with prolonged aqueous contact. Keep the wash time < 5 minutes.

  • Separation: Rapidly separate layers. Extract aqueous layer once with EtOAc.

  • Drying: Dry combined organics over

    
     (avoid 
    
    
    
    as Lewis acidic boronates can stick to it). Filter and concentrate.

Data Summary & Troubleshooting

Comparative Conditions Table
ParameterStandard (Protocol A)Sensitive SubstrateNotes
Solvent DCMDCMAnhydrous is essential to prevent hydrolysis.
Acid 20-50% TFA10-15% TFALower concentration slows reaction but spares labile groups.
Scavenger TIPS (2.5 eq)TIPS (5.0 eq) + Water (1.0 eq)Trace water can help proton transfer but risks hydrolysis. Use caution.
Temperature 0°C

RT
-10°C

0°C
Keep cold if protodeboronation is observed.
Workup Ether Precip.Ether Precip.Avoid aqueous base whenever possible.
QC & Validation (Self-Validating System)
  • 1H NMR Check:

    • Success: Disappearance of the Boc singlet (~1.4 ppm, 9H).

    • Integrity: Retention of Pinacol methyls (~1.2-1.3 ppm, 12H).

    • Salt Form: Downfield shift of

      
      -protons adjacent to the nitrogen.
      
  • 11B NMR Check:

    • Bpin: Signal typically around 30-34 ppm.

    • Hydrolysis (Boronic Acid): Signal shifts (often broader).

Decision Tree for Workup

Workup_Decision_Tree Start Reaction Complete (TLC/LCMS) Evap Evaporate Volatiles (Remove TFA) Start->Evap PrecipCheck Does product precipitate in Et2O/Hexane? Evap->PrecipCheck MethodA Method A: Filtration (Isolate TFA Salt) PrecipCheck->MethodA Solid forms MethodB Method B: Rapid Bicarb Wash (Isolate Free Base) PrecipCheck->MethodB Oily/Sticky YesPrecip YES NoPrecip NO

Figure 2: Workflow decision matrix for selecting the appropriate isolation method based on physical properties.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc chemistry and scavenger use).
  • Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials; Wiley-VCH, 2nd Ed., 2011.
  • Stéphan, E.; et al. "Selective removal of the tert-butoxycarbonyl group in the presence of tert-butyl ester." Tetrahedron Letters, 2014 , 55, 2620-2622. Link

  • Yuen, A. K. L.; Hutton, C. A. "Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates." Tetrahedron Letters, 2005 , 46, 7899-7903. (Discusses stability and alternative deprotection routes). Link

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chem. Soc. Rev., 2014 , 43, 412-443. (Mechanistic details on protodeboronation sensitivity). Link

Sources

use of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic Acid in Kinase Inhibitor Discovery

Executive Summary

This technical guide details the strategic application of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid (referred to herein as Compound A ) in the synthesis of small-molecule kinase inhibitors. This building block is a "privileged structure" in medicinal chemistry, designed to install a solubilizing piperidine tail onto a biaryl scaffold via Suzuki-Miyaura cross-coupling.

The 2-methoxy-4-(piperidin-4-yloxy)phenyl moiety is a critical pharmacophore found in numerous ALK, EGFR, and JAK inhibitors. It serves a dual purpose: the methoxy group often provides conformational restraint or metabolic stability, while the piperidine extends into the solvent-exposed region of the ATP-binding pocket, dramatically improving physicochemical properties (solubility, pKa).

Chemical Profile & Strategic Utility

PropertySpecification
Compound Name 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid
CAS Number 1000803-52-8 (Analogous)
Molecular Weight 351.20 g/mol
Formula C₁₇H₂₆BNO₆
Role Nucleophilic coupling partner (Suzuki-Miyaura)
Key Function Installation of solvent-front solubilizing groups
Mechanistic Rationale in Drug Design
  • Solubility Enhancement: Kinase cores (e.g., quinazolines, pyrimidines) are inherently lipophilic and insoluble. The piperidine ring (pKa ~9-10 after deprotection) introduces a basic center that can form salts, improving oral bioavailability.

  • The "Methoxy Effect": The ortho-methoxy group on the phenyl ring is not merely decorative. It creates steric clash with the biaryl bond, forcing the phenyl ring to twist out of planarity relative to the kinase core. This "pre-organized" conformation often matches the bioactive pose required for high-affinity binding, reducing the entropic penalty of binding.

  • Solvent Front Interaction: In Type I and Type II kinase inhibitors, the piperidine tail typically protrudes from the ATP pocket into the solvent, where it can be derivatized (e.g., acrylamides for covalent inhibition) without disrupting the primary hinge-binding interactions.

Experimental Workflows

Visualizing the Synthetic Pathway

The following diagram illustrates the standard workflow: Suzuki coupling, followed by BOC-deprotection and N-derivatization.

KinaseSynthesis BoronicAcid Boronic Acid (Compound A) Suzuki Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 BoronicAcid->Suzuki Core Heteroaryl Halide (Kinase Core) Core->Suzuki Intermediate BOC-Protected Precursor Suzuki->Intermediate Biaryl Bond Formation Deprotection Step 2: Acidic Cleavage TFA or HCl Intermediate->Deprotection FreeAmine Free Amine (Secondary) Deprotection->FreeAmine -BOC Group Derivatization Step 3: N-Capping (Acylation/Alkylation) FreeAmine->Derivatization FinalDrug Final Kinase Inhibitor Derivatization->FinalDrug SAR Optimization

Figure 1: Modular synthesis workflow for installing the solubilizing tail onto a kinase scaffold.

Detailed Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Couple Compound A with a chloropyrimidine or chloroquinazoline core. Challenge: Electron-rich boronic acids are prone to protodeboronation (loss of the boron group) before coupling occurs. Fast, active catalysts are required.

Reagents:

  • Heteroaryl Chloride (1.0 equiv)

  • Compound A (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM complex (0.05 equiv) or XPhos Pd G2 (0.02 equiv for difficult substrates)

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the Heteroaryl Chloride, Compound A, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and 2M aq. K₂CO₃ via syringe.

  • Reaction: Heat the mixture to 80–90°C for 2–4 hours. Note: Monitor via LCMS.[1] If protodeboronation is observed (mass of anisole derivative appearing), lower temp to 70°C and switch to XPhos Pd G2.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[1] Dry organic layer over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The BOC-protected intermediate is usually non-polar and elutes early.

Protocol B: Controlled BOC-Deprotection

Objective: Reveal the secondary amine without degrading the biaryl linkage.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Dichloromethane (DCM).

Step-by-Step:

  • Dissolve the intermediate from Protocol A in DCM (0.1 M).

  • Add TFA (10–20 equiv) dropwise at 0°C.

  • Allow to warm to RT and stir for 1–2 hours.

  • Critical Workup (Scavenging): Concentrate the reaction to dryness. The product exists as a TFA salt.

    • Option 1 (Free Base): Redissolve in DCM, wash with saturated NaHCO₃. (Caution: Some kinase inhibitors precipitate at neutral pH).

    • Option 2 (Direct Use): Use the crude TFA salt directly in the next coupling step if using a base (e.g., DIPEA) in excess.

Protocol C: Late-Stage Derivatization (Library Generation)

Objective: Diversify the N-piperidine tail to tune potency and metabolic stability.

Common Modifications:

  • Reductive Amination: Treat free amine with Formaldehyde/NaBH(OAc)₃ to generate the N-methyl analog (common for increasing brain penetration).

  • Acrylation: Treat with Acryloyl chloride/DIPEA at -78°C to generate covalent inhibitors (targeting Cys residues).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Protodeboronation (Product mass = Core + Ph-OMe, missing piperidine)Reaction temp too high or reaction too slow.Switch to XPhos Pd G2 or Sphos Pd G2 (faster oxidative addition). Reduce temp to 60°C.
Homocoupling (Biaryl dimer of boronic acid)Oxygen present in solvent.Rigorously degas solvents (sparge with Ar for 15 min).
Incomplete Deprotection Steric bulk or insufficient acid.Switch to 4M HCl in Dioxane/MeOH (1:1) and heat to 40°C.
Poor Solubility (Post-coupling)Product aggregation.Use THF/Water instead of Dioxane/Water. Keep the mixture warm during workup.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. (Describes similar solubilizing tail strategies). Link

  • Marsilje, T. H., et al. (2013). "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378, Ceritinib)." Journal of Medicinal Chemistry. (Demonstrates the utility of alkoxy-piperidinyl-phenyl motifs). Link

  • Knochel, P., et al. (2004). "Functionalized Main-Group Organometallics for Organic Synthesis." Angewandte Chemie International Edition. Link

Disclaimer: This protocol is intended for research purposes only. All chemical handling should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application Note: One-Pot Synthesis & Utilization of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the one-pot synthesis and subsequent cross-coupling of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid (CAS: 1072946-29-2). This structural motif—a phenyl ring decorated with an ortho-methoxy group and a para-piperidine ether—is a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors (e.g., ALK, EGFR inhibitors) where the piperidine moiety enhances aqueous solubility and pharmacokinetic profiles.

Isolating aryl boronic acids containing acid-labile groups (like BOC) and hydrolytically sensitive ethers can be challenging due to protodeboronation and boroxine formation. Therefore, this protocol prioritizes a Telescoped Miyaura Borylation / Suzuki-Miyaura Coupling sequence. This approach generates the boronate species in situ and consumes it immediately, maximizing yield and minimizing purification steps.

Chemical Context & Retrosynthesis

The target boronic acid is accessed from the corresponding aryl bromide precursor via Palladium-catalyzed borylation.

  • Target: 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid

  • Precursor: tert-butyl 4-(4-bromo-3-methoxyphenoxy)piperidine-1-carboxylate

  • Key Transformation: Miyaura Borylation followed by in situ Cross-Coupling (or oxidative hydrolysis to isolate the acid).

Reaction Scheme

ReactionScheme Precursor Aryl Bromide Precursor (Boc-Piperidine-O-Ar-Br) Boronate Intermediate Boronate Ester (In-Situ) Precursor->Boronate Step 1: 90°C, 4h B2Pin2 Bis(pinacolato)diboron (B2Pin2) B2Pin2->Boronate Catalyst Pd(dppf)Cl2 KOAc, Dioxane Catalyst->Boronate Product Final Biaryl Product (Coupled Scaffold) Boronate->Product Step 2: Add Ar-X, 100°C Electrophile Ar-X (Electrophile) + Base (Na2CO3) Electrophile->Product

Caption: Telescoped synthesis pathway converting the aryl bromide to the target boronate and subsequent biaryl product.

Experimental Protocol

Pre-requisite: Synthesis of the Bromide Precursor

Before starting the one-pot borylation, the bromide precursor must be prepared. This is typically achieved via a Mitsunobu reaction or SN2 displacement.

  • Reagents: 4-Bromo-3-methoxyphenol (1.0 equiv), N-Boc-4-hydroxypiperidine (1.2 equiv), Triphenylphosphine (PPh3, 1.5 equiv), DIAD (1.5 equiv).

  • Conditions: THF, 0°C to RT, 12 h.

  • Yield Target: >85% after column chromatography (Hexane/EtOAc).

Core Protocol: One-Pot Borylation & Suzuki Coupling

Objective: Generate the boronic species and couple it with a heteroaryl chloride (e.g., 2-chloropyrimidine derivative) without isolation.

Phase 1: Generation of Boronate (Miyaura Borylation)
  • Setup: Oven-dry a 50 mL Schlenk tube or microwave vial. Equip with a magnetic stir bar.

  • Charging: Add the following solids:

    • Bromide Precursor (1.0 mmol, 386 mg)

    • Bis(pinacolato)diboron (B2Pin2) (1.1 mmol, 280 mg)

    • Potassium Acetate (KOAc) (3.0 mmol, 294 mg) — Crucial: Must be anhydrous.

    • Catalyst: Pd(dppf)Cl2[1][2]·CH2Cl2 (0.05 mmol, 41 mg)

  • Solvent: Add anhydrous 1,4-Dioxane (10 mL). Sparge with Nitrogen/Argon for 10 minutes to remove oxygen.

  • Reaction: Seal and heat at 90°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. Look for the disappearance of the bromide (M+H ~386/388) and appearance of the boronate ester (M+H ~434).

    • Note: The free boronic acid (M+H ~352) may appear on LC-MS due to hydrolysis on the column, but the species in the pot is the pinacol ester.

Phase 2: One-Pot Cross-Coupling (Suzuki-Miyaura)
  • Cooling: Cool the reaction mixture to room temperature. Do not expose to air if possible (maintain inert atmosphere).

  • Addition: Open the vessel under positive nitrogen pressure and add:

    • Aryl Halide Electrophile (0.9–1.0 equiv)

    • Base: 2.0 M Aqueous Na2CO3 (3.0 mL, ~6 equiv).

    • Optional: If the first step was sluggish, add fresh Pd(dppf)Cl2 (1-2 mol%).

  • Reaction: Reseal and heat at 90–100°C for 6–12 hours.

  • Workup:

    • Cool to RT. Dilute with EtOAc (30 mL) and Water (30 mL).

    • Separate phases. Extract aqueous layer with EtOAc (2 x 20 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

    • Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Alternative: Isolation of the Free Boronic Acid

If the specific goal is to isolate 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid as a solid reagent:

  • Perform Phase 1 (Borylation) as above.

  • Filter the reaction mixture through Celite to remove inorganic salts. Concentrate to dryness.

  • Oxidative Hydrolysis: Dissolve the residue in Acetone/Water (4:1). Add Sodium Periodate (NaIO4, 3.0 equiv) and Ammonium Acetate (NH4OAc, 1.5 equiv). Stir at RT for 24 h.

  • Extraction: The boronic acid is amphiphilic. Carefully acidify to pH 5–6 with dilute HCl (watch for Boc sensitivity; do not go below pH 4). Extract with EtOAc.

  • Storage: Store at -20°C under Argon. Boronic acids are prone to dehydration (boroxine formation).

Critical Parameters & Troubleshooting

ParameterRecommendationRationale
Solvent 1,4-Dioxane or DMSOHigh boiling point and compatibility with both borylation and Suzuki steps. DMSO accelerates SNAr-like oxidative addition but is harder to remove.
Base (Step 1) KOAc (Anhydrous)Weak base is required for Miyaura borylation to prevent competitive hydrolysis of the electrophile or protodeboronation.
Base (Step 2) Na2CO3 or K3PO4Stronger base required to activate the boronate for transmetallation in the Suzuki cycle.
Catalyst Pd(dppf)Cl2The large bite angle of the dppf ligand stabilizes the Pd(0) species and promotes reductive elimination.
BOC Stability Avoid strong acidsThe Boc group is acid-labile. During workup, ensure pH > 4. Avoid heating >120°C in water/DMSO mixtures for extended periods.
Troubleshooting Guide
  • Problem: Protodeboronation (Loss of Boron).

    • Cause: Reaction temperature too high or base too strong in Step 1.

    • Fix: Ensure Step 1 uses KOAc (weak base) and keep T < 95°C.

  • Problem: Incomplete Conversion of Bromide.

    • Cause: Catalyst poisoning or oxygen leak.

    • Fix: Re-sparge solvents. Increase catalyst loading to 5-8 mol%.

  • Problem: Homocoupling of Boronate.

    • Cause: Oxygen presence during Step 2.

    • Fix: Rigorous degassing.

Workflow Visualization

Workflow start Start: Bromide Precursor (1.0 equiv) step1 Add B2Pin2 (1.1 eq), KOAc (3.0 eq) Pd(dppf)Cl2 (0.05 eq), Dioxane start->step1 heat1 Heat 90°C, 4-6h (Inert Atmosphere) step1->heat1 check LC-MS Check: Bromide Consumed? heat1->check check->heat1 No (Continue Heating) step2 Add Aryl Halide (0.9 eq) + Aq. Na2CO3 (2M) check->step2 Yes heat2 Heat 90-100°C, 6-12h step2->heat2 workup Workup: Dilute EtOAc/Water -> Wash -> Dry heat2->workup finish Isolate Biaryl Product workup->finish

Caption: Operational workflow for the one-pot synthesis and utilization of the boronic acid intermediate.

References

  • Miyaura Borylation (Foundational Protocol): Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link

  • One-Pot Borylation/Suzuki (Methodology): Molander, G. A., & Biolatto, B. (2003). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryltrifluoroborates. Organic Letters, 5(21), 3955-3958. Link

  • Synthesis of Piperidine-Ether Intermediates (Vandetanib Analogues): Wang, M., et al. (2012). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate. Atlantis Press. Link

  • Application in Kinase Inhibitors: Burgess, K. (2015). One-pot borylation/Suzuki reaction for kinase inhibitors. National Institutes of Health (NIH). Link

Disclaimer: This protocol involves the use of palladium catalysts and organic solvents.[3][4][5][6] All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application Note: Aqueous Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids

[1]

Introduction & Strategic Value

The transition of Suzuki-Miyaura cross-couplings from organic solvents (DMF, Toluene) to aqueous media represents a paradigm shift in green chemistry and process economics. While traditional methods rely on toxic dipolar aprotic solvents, aqueous systems utilize micellar catalysis or phase-transfer catalysis (PTC) to achieve high turnover frequencies (TOF) at ambient temperatures.[1]

This guide focuses on the specific challenges of substituted phenylboronic acids . Substituents introduce steric hindrance (ortho-substitution) or electronic instability (protodeboronation of electron-deficient rings), necessitating precise control over the aqueous microenvironment.[1]

Key Advantages[1][2][3][4][5][6][7]
  • E-Factor Reduction: Eliminates bulk organic waste; water is the primary solvent.

  • Solubility Independence: Surfactant-mediated conditions create lipophilic "nanoreactors," allowing reaction of water-insoluble substrates.[1]

  • Safety: Non-flammable reaction medium; reduced toxicity profile.[2]

Mechanistic Foundation: The Aqueous Interface

In aqueous media, the role of the base is dual-purpose: it activates the boronic acid and facilitates the transmetallation step. Unlike anhydrous conditions, water participates directly in the equilibrium of the boronate species.

The Hydroxide Cycle

The presence of water ensures that the active nucleophile is often the trihydroxyboronate species

SuzukiAqueousPd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-X)Pd0->OxAddStep 1PdII_XPd(II)-X ComplexOxAdd->PdII_XBaseStepLigand Exchange(OH- replaces X)PdII_X->BaseStepStep 2 (Base)PdII_OHPd(II)-OH ComplexBaseStep->PdII_OHTransMetTransmetallation([Ar'-B(OH)3]-)PdII_OH->TransMetStep 3PdII_ArArPd(II)-Diaryl ComplexTransMet->PdII_ArArRedElimReductive Elimination(Product Release)PdII_ArAr->RedElimStep 4RedElim->Pd0Cycle Closes

Figure 1: The aqueous Suzuki catalytic cycle highlighting the critical hydroxo-palladium pathway facilitated by aqueous base.

Protocol A: Micellar Catalysis (TPGS-750-M)

Target Application: High-value, complex substrates, sterically hindered (ortho-substituted) acids, and highly lipophilic compounds.[1] Mechanism: TPGS-750-M forms nanomicelles (~50 nm) in water. The lipophilic core concentrates the catalyst and substrates, effectively running a "neat" reaction within the water phase.

Materials
  • Surfactant: TPGS-750-M (2 wt % in degassed HPLC water).[3]

  • Catalyst: Pd(dtbpf)Cl₂ or Pd(Amphos)Cl₂ (for high activity).[1]

  • Base: Triethylamine (

    
    ) or 
    
    
    .[1]
  • Solvent: Water (no co-solvent required).[2][1]

Step-by-Step Methodology
  • Surfactant Preparation: Dissolve TPGS-750-M (20 g) in degassed water (980 mL) to make a 2 wt % stock solution. Store under argon.

  • Reactor Charging:

    • To a reaction vial containing a stir bar, add the aryl halide (1.0 equiv) and substituted phenylboronic acid (1.2 - 1.5 equiv).

    • Note: If solids, add them first.[1] If liquids, add after surfactant.[1]

  • Solvent Addition: Add the 2 wt % TPGS-750-M solution. (Concentration of substrate should be 0.5 M global concentration).

  • Base & Catalyst:

    • Add

      
       (3.0 equiv) via syringe.[1]
      
    • Add Pd catalyst (1 - 2 mol %).

  • Reaction: Stir vigorously (1000+ rpm) at room temperature (

    
    ).
    
    • Optimization: If conversion is <50% after 2h, increase temp to

      
      .
      
  • Work-up (In-Flask Extraction):

    • Add a minimum amount of EtOAc or MTBE to the reaction vessel.

    • Stir gently; the organic layer will separate.

    • Directly pipette off the organic layer for analysis/purification.

Protocol B: Ligand-Free Phase Transfer

Target Application: Scale-up of simple aryl bromides/iodides; cost-sensitive manufacturing. Mechanism: Uses TBAB (Tetrabutylammonium bromide) as a phase-transfer catalyst to shuttle the anionic boronate species to the organic/catalyst interface.

Materials
  • Catalyst:

    
     (inexpensive, air stable).[1]
    
  • PTC: TBAB (0.5 - 1.0 equiv).

  • Base:

    
     or 
    
    
    .
  • Solvent: Water (100%).[1]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve

    
     (2.0 equiv) and TBAB (1.0 equiv) in deionized water.
    
  • Substrate Addition: Add aryl halide (1.0 equiv) and substituted phenylboronic acid (1.1 equiv).

  • Catalyst Addition: Add

    
     (0.5 - 1.0 mol %).[1]
    
  • Heating: Heat the mixture to

    
     open to air (or under loose cap).
    
    • Note: Ligand-free palladium is less active and typically requires thermal activation compared to micellar methods.

  • Monitoring: Monitor by TLC. Reaction times are typically 1–4 hours.

  • Isolation: Cool to room temperature. The product often precipitates as a solid. Filter, wash with water, and recrystallize (ethanol/water) if necessary.[1]

Substrate-Specific Optimization Guide

Handling substituted phenylboronic acids requires tailoring the conditions to the substituent's electronic and steric effects.

Ortho-Substitution (Steric Hindrance)

Ortho-groups block the approach of the boronate to the palladium center during transmetallation.

  • Challenge: Slow reaction rates; competitive hydrolysis of the boronic acid.

  • Solution:

    • Use Protocol A (Micellar) .[1] The high local concentration in the micelle overcomes entropy barriers.

    • Ligand Switch: Use bulky, electron-rich ligands like SPhos or XPhos rather than standard phosphines.[1]

    • Stoichiometry: Increase boronic acid to 1.5–2.0 equiv.

Electron-Deficient Boronic Acids (e.g., -NO₂, -CF₃, Pyridyl)

Electron-withdrawing groups make the C-B bond labile, leading to rapid protodeboronation (replacement of B with H) in basic aqueous media.[1]

  • Challenge: Low yield due to decomposition of starting material.

  • Solution:

    • pH Control: Use a milder base (

      
       or 
      
      
      ) instead of hydroxides or alkoxides.
    • Temperature: Keep reaction temperature below

      
      .
      
    • Slow Addition: Add the boronic acid in portions over 1 hour to keep its instantaneous concentration low relative to the catalyst.

Comparison of Conditions
FeatureProtocol A (Micellar)Protocol B (Ligand-Free)
Substrate Complexity High (Ortho-subs, Heterocycles)Low/Medium (Simple Aryls)
Temperature


Catalyst Cost High (Engineered Ligands)Low (

)
Reaction Time 2 - 12 Hours1 - 4 Hours
Green Metric Excellent (Recyclable water)Good (Water solvent)

Troubleshooting & Quality Control

Common Failure Modes in Aqueous Suzuki
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation.Degas water thoroughly (sparge with Argon for 15 min).[1] Ensure surfactant is not cloudy/precipitated.
Protodeboronation (Ar-H) pH too high; Substrate unstable.Switch to mild base (

). Lower temperature. Use Protocol A.
Homocoupling (Ar-Ar) Oxygen presence.Rigorous exclusion of air. Add 10 mol% ascorbic acid as scavenger.
Emulsion during Workup Surfactant stabilization.Add brine (saturated NaCl) to break the emulsion. Centrifuge if necessary.
Workflow Visualization: Micellar Coupling

MicellarWorkflowStartStart: Aryl Halide + Boronic AcidAddSurfAdd 2% TPGS-750-M(Forms Micelles)Start->AddSurfAddCatAdd Catalyst & Base(Pd species enters micelle)AddSurf->AddCatStirStir @ RT(Reaction inside Micelle)AddCat->StirCheckCheck Conversion (TLC/HPLC)Stir->CheckCheck->StirIncompleteExtractIn-Flask Extraction(Add min. EtOAc)Check->ExtractComplete

Figure 2: Operational workflow for surfactant-mediated coupling, emphasizing the "nanoreactor" encapsulation steps.

References

  • Lipshutz, B. H., & Ghorbani, F. (2011).[1] TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[4] Journal of Organic Chemistry.[5] Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][5][6] Chemical Reviews. Link[1]

  • Leadbeater, N. E., & Marco, M. (2005).[1] Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters. Link[1]

  • Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis. Journal of the American Chemical Society.[7] Link[1]

  • Bhattacharya, S., & Sengupta, S. (2020).[1] Green Chemistry Approaches to Suzuki-Miyaura Cross-Coupling.[2][8] Current Green Chemistry.[2] Link

Application Note: Post-Suzuki Functionalization of the Piperidine Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Logic

The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 12 blockbuster drugs (e.g., Fentanyl, Donepezil, Ibrutinib). In drug discovery, the Divergent Synthesis approach is preferred: a core scaffold is built first (often via Suzuki-Miyaura coupling), followed by late-stage diversification of the piperidine ring.

This guide addresses the specific technical challenges of modifying the piperidine ring after a Suzuki coupling event. The primary challenges are:

  • Palladium Residues: Residual Pd from the Suzuki step can chelate the piperidine nitrogen or poison subsequent catalysts (especially in oxidation or hydrogenation steps).

  • Protecting Group Management: Efficient transition from the protected intermediate to the free amine without degrading the biaryl linkage.

  • Site-Selectivity: Distinguishing between the reactive nitrogen (N-H) and the inert C-H bonds of the ring.

This document provides three validated modules to navigate these challenges, moving from standard library generation to advanced C-H activation.

Master Workflow: The Divergent Pathway

PiperidineWorkflow cluster_0 Phase 1: Scaffold Construction Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 + Ar-X) PdRemoval Pd Scavenging (MP-TMT / SiliaMetS) Suzuki->PdRemoval Crude Mixture Deprotection N-Boc Deprotection (HCl/Dioxane) PdRemoval->Deprotection <10 ppm Pd RedAm Module A: N-Functionalization (Reductive Amination) Deprotection->RedAm Free Base (Library Gen) CHFunc Module B: C-H Functionalization (Photoredox u03b1-Arylation) Deprotection->CHFunc N-Protected (Late-Stage)

Figure 1: Strategic workflow for post-Suzuki piperidine diversification. Note that C-H functionalization often requires specific N-protecting groups (e.g., N-Boc or N-Aryl) to remain intact or be re-installed.

Module 1: The "Clean Handoff" (Purification & Deprotection)

Before functionalization, the scaffold must be chemically pure. A common failure mode in post-Suzuki chemistry is "Pd-poisoning" of the next step.

Protocol 1.1: High-Efficiency Palladium Scavenging

Objective: Reduce Pd content from ~500 ppm to <20 ppm to prevent interference with downstream amines or oxidants.

Materials:

  • Crude Suzuki product (dissolved in THF or DMF).

  • MP-TMT (Macroporous polystyrene-bound trimercaptotriazine) resin (loading ~0.5 mmol/g).

Procedure:

  • Dissolution: Dissolve the crude Suzuki reaction mixture in THF (10 mL per g of substrate).

  • Resin Addition: Add MP-TMT resin (0.5 equivalent relative to the initial Pd catalyst loading).

    • Expert Note: Unlike silica-based scavengers, MP-TMT is stable in strong bases and does not strip the Boc group.

  • Agitation: Stir gently at 50°C for 4 hours or room temperature overnight. Vigorous stirring can pulverize the resin, making filtration difficult.

  • Filtration: Filter through a coarse fritted glass funnel or a Celite pad. Wash the pad with 2 bed volumes of THF.

  • Validation: Concentrate filtrate. (Optional: Check Pd levels via ICP-MS; target <20 ppm).

Protocol 1.2: Selective N-Boc Deprotection (HCl/Dioxane)

Objective: Remove the Boc group without hydrolyzing the biaryl linkage or other sensitive esters.

Why HCl/Dioxane over TFA? TFA often forms sticky trifluoroacetate salts that are hygroscopic and difficult to handle. HCl/Dioxane yields a crystalline hydrochloride salt that precipitates directly, simplifying isolation.

Procedure:

  • Setup: Charge the N-Boc piperidine intermediate (1.0 equiv) into a round-bottom flask.

  • Solvent: Dissolve in minimal dry DCM (dichloromethane) to ensure homogeneity.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 30–60 minutes. Monitor by LCMS (disappearance of [M+Na]+ peak of SM).

  • Isolation:

    • Dilute with Et2O or Hexanes (3x reaction volume). The amine hydrochloride salt will precipitate as a white solid.

    • Filter and wash with Et2O.

    • Yields are typically >95%.

Module 2: N-Diversification (Library Generation)

This is the standard route for generating SAR (Structure-Activity Relationship) libraries.

Protocol 2.1: Robust Reductive Amination

Mechanism: Formation of an iminium ion followed by in-situ reduction. Scope: Tolerates the biaryl moiety installed by Suzuki.

Reagents:

  • Piperidine HCl salt (from Module 1).

  • Aldehyde/Ketone (1.1 equiv).

  • NaBH(OAc)3 (Sodium triacetoxyborohydride) (1.5 equiv).

  • DIPEA (Diisopropylethylamine) (1.0 equiv, only if using HCl salt).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step:

  • Free Basing (In-situ): Suspend the piperidine HCl salt in DCE (0.2 M). Add DIPEA (1.0 equiv) and stir for 10 min to liberate the free amine.

  • Imine Formation: Add the aldehyde (1.1 equiv). Stir for 30–60 minutes at Room Temp.

    • Checkpoint: If the aldehyde is sterically hindered (e.g., benzaldehyde), add activated 4Å molecular sieves to drive equilibrium.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

    • Why NaBH(OAc)3? It is milder than NaBH4 and will not reduce the aldehyde/ketone before the imine is formed, preventing alcohol side-products.

  • Quench: After 2–4 hours, quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM. Dry over MgSO4.

Module 3: Advanced C-H Functionalization (Late-Stage)

This module addresses the "Magic Methyl" effect—adding substituents directly to the piperidine ring carbons (


-position) to modulate metabolic stability and potency.
Protocol 3.1: Photoredox -Arylation (Minisci-Type)

Context: This protocol uses visible light to generate an


-amino radical, which couples with electron-deficient arenes. This avoids the need for pre-functionalized lithiation steps.[2]

Mechanism:

  • Ir-catalyst excitation by Blue LED.

  • Single Electron Transfer (SET) oxidation of the N-Boc piperidine.

  • Deprotonation to form the

    
    -amino radical.[3]
    
  • Radical addition to the cyano-arene.

Materials:

  • Substrate: N-Boc-4-arylpiperidine (The Suzuki product before deprotection).

  • Coupling Partner: 1,4-Dicyanobenzene (or similar electron-deficient arene).[3]

  • Catalyst: [Ir(dtbbpy)(ppy)2]PF6 (1 mol %).

  • Base: NaOAc (Sodium Acetate) (2.0 equiv).

  • Light Source: Blue LED (450 nm, e.g., Kessil lamp).

Procedure:

  • Preparation: In an 8 mL vial, combine the N-Boc piperidine (0.2 mmol), 1,4-dicyanobenzene (0.3 mmol), Ir-catalyst (2 mg), and NaOAc (0.4 mmol).

  • Solvent: Add DMA (Dimethylacetamide) (2.0 mL).

  • Deoxygenation: Sparge with Nitrogen for 10 minutes (Critical: Oxygen quenches the excited state catalyst).

  • Irradiation: Seal the vial and irradiate with Blue LED at room temperature for 18–24 hours. Use a fan to keep the reaction temp <35°C.

  • Workup: Dilute with water, extract with EtOAc. Purification requires column chromatography.

Expected Outcome: Introduction of a 4-cyanophenyl group at the


-position of the piperidine ring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Deprotection Hydrolysis of amide/ester bondsSwitch from HCl/Dioxane to TFA/DCM (1:4) at 0°C.
Suzuki Product "Crashes" Pd-complex insolubilityAdd MP-TMT scavenger immediately after reaction completion while warm.
Incomplete Reductive Amination Imine equilibrium unfavorableAdd Ti(OiPr)4 (1.0 equiv) to the amine/ketone mix before adding reducing agent.
No Reaction in C-H Func. Oxygen inhibitionEnsure rigorous sparging (degassing) or use a freeze-pump-thaw cycle.

References

  • Palladium Removal: Welch, C. J., et al. "Adsorbent Removal of Catalyst Residues from Pharmaceutical Process Streams." Organic Process Research & Development, 2005. Link

  • Boc Deprotection: Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane."[4][5] Journal of Peptide Research, 2001. Link

  • Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1] Link

  • C-H Functionalization: McNally, A., Prier, C. K., & MacMillan, D. W. C. "Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity." Science, 2011. Link

  • Piperidine Reviews: Vitaku, E., Smith, D. T., & Njardarson, J. T. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 2014. Link

Sources

Troubleshooting & Optimization

how to prevent protodeboronation of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Protodeboronation of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid Ticket ID: #BOC-BORON-2024 Status: Open Priority: Critical

The Diagnostic: Why This Molecule Fails

You are encountering low yields because your molecule is chemically predisposed to commit "suicide" before it can cross-couple.

The structure 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid possesses a "perfect storm" of electronic features that accelerate protodeboronation (the replacement of the C-B bond with a C-H bond):

  • Electron-Rich Ring: The 2-methoxy and 4-alkoxy groups are strong electron donors (

    
     effect). This increases electron density at the carbon attached to the boron (C1), making it highly susceptible to electrophilic attack by protons (
    
    
    
    ).
  • The Ortho-Effect: The 2-methoxy group is particularly dangerous. It can coordinate with the boron atom or stabilize the transition state for ipso-protonation, significantly lowering the activation energy for decomposition.

  • Base-Catalyzed Decomposition: In standard Suzuki couplings (aqueous base), the boronate anion (

    
    ) forms. In electron-rich systems, this anionic species is more prone to ipso-protonation by water than the neutral boronic acid.
    
Mechanism of Failure (Visualization)

The following diagram illustrates the pathway leading to your byproduct (the deboronated arene).

Protodeboronation Figure 1: The mechanism of base-catalyzed protodeboronation in electron-rich arylboronic acids. BA Boronic Acid (Neutral) Anion Boronate Anion (Activated) BA->Anion + Base (Equilibrium) Base Base (OH-) Base->Anion TS Ipso-Protonated Intermediate (Stabilized by 2-OMe) Anion->TS + H2O (Slow Step) Coupling Cross-Coupling (Desired Path) Anion->Coupling + Pd Catalyst Product Deboronated Product (Dead End) TS->Product - B(OH)3

Experimental Protocols: The Fixes

To save your reaction, you must either accelerate the coupling (outrun the decomposition) or stabilize the boron species (prevent the decomposition).[1]

Strategy A: The "Anhydrous" Protocol (Recommended)

Use this if you want to use the free boronic acid without derivatization.

The Logic: Water is the proton source for the decomposition of the boronate anion. By removing water and using an anhydrous base, you shut down the primary decomposition pathway.

Reagents:

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground and oven-dried.
    
  • Solvent: Anhydrous THF or Dioxane (Do NOT use MeOH or EtOH).

  • Catalyst: Pd-XPhos or Pd-SPhos G3/G4 precatalysts. (Bulky ligands facilitate rapid oxidative addition/transmetallation).

Step-by-Step:

  • Drying: Flame-dry a reaction vial under vacuum and backfill with Argon.

  • Loading: Add the aryl halide (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (3.0 equiv), and Pd-SPhos G3 (2-5 mol%).
    
  • Solvent: Add anhydrous THF (

    
     concentration).
    
  • Activation: If using a precatalyst, add 2 drops of degassed water (controlled amount) only if absolutely necessary to activate the base, but strictly limit this. Ideally, rely on the solubility of the organic base.

  • Temperature: Heat to

    
    . Do not overheat.
    
  • Monitoring: Check LCMS at 1 hour. If the boronic acid is consumed but product is low, the decomposition is still faster than the catalyst. Move to Strategy B.

Strategy B: The "Slow Release" (MIDA Boronate)

Use this if Strategy A fails. This is the "Gold Standard" for unstable boronic acids.

The Logic: MIDA (N-methyliminodiacetic acid) boronates are ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-hybridized and chemically inert. They do not cross-couple and do not decompose. Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid. This keeps the standing concentration of the unstable acid low, preventing second-order decomposition pathways.

Protocol: Synthesis of the MIDA Boronate

  • Mix: Combine your boronic acid (1 equiv) and MIDA (1.2 equiv) in a mixture of Toluene/DMSO (10:1).

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water. The reaction is driven by the removal of water.

  • Workup: MIDA boronates are often stable to silica gel. Wash with water to remove DMSO/excess MIDA, dry, and concentrate.

  • Coupling: Use the MIDA boronate in the cross-coupling with

    
     (3 equiv) in Dioxane:
    
    
    
    (5:1) at
    
    
    .

Stability Data Comparison

The following table summarizes the expected stability profiles of your molecule's derivatives based on structural analogues (e.g., 2,6-dimethoxyphenylboronic acid).

Derivative FormHybridizationStability (Solid State)Stability (Basic Solution)Reactivity in Suzuki
Free Boronic Acid

Poor (Store at

)
Very Low (

)
High (but decomposes)
Pinacol Ester (BPin)

Good (Room Temp)Moderate (

)
Moderate
MIDA Boronate

Excellent (Indefinite)High (Slow hydrolysis)Controlled (Slow Release)
Trifluoroborate (

)

GoodHighLow (Requires acidic hydrolysis)

Critical Note: Do not use Potassium Trifluoroborates (


) for this specific molecule. 

salts often require acidic conditions or Lewis acids to hydrolyze, which will deprotect your BOC group.

Troubleshooting & FAQs

Q: Can I use MeOH or EtOH to improve the solubility of my boronic acid? A: Absolutely not. Alcohols are protic solvents. In the presence of base, they will act as proton sources, accelerating protodeboronation just like water. Use polar aprotic solvents like DMF or DMSO if solubility is an issue, but stick to anhydrous conditions.

Q: I see the deboronated product (anisole derivative) immediately on LCMS. What now? A: This confirms ipso-protonation.

  • Lower the reaction temperature (try

    
     or Room Temp).
    
  • Switch to a highly active catalyst (Pd-G4-XPhos) to increase the rate of transmetallation (

    
    ) relative to decomposition (
    
    
    
    ).

Q: Why not just use a huge excess of the boronic acid? A: You can try using 2.0–3.0 equivalents. However, the byproduct of protodeboronation (the arene) can sometimes inhibit the catalyst or complicate purification. The MIDA strategy is cleaner.

Q: My BOC group fell off. Why? A: If you used a Lewis Acid (like


) or high heat (

) in water, the BOC is thermally/acidically unstable. Ensure your reaction pH remains

(basic) and temperature stays

.

References

  • Mechanistic Insight: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[2]

  • MIDA Strategy: Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2]

  • Anhydrous Conditions: Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[3] Journal of the American Chemical Society.[2]

  • Ortho-Alkoxy Instability: Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

Sources

optimizing base and solvent for Suzuki reaction of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid Ticket ID: SUZ-OPT-2024-BOC Status: Open for Optimization

Executive Summary & Substrate Analysis

You are working with 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid . This is not a standard "off-the-shelf" coupling partner. It presents a specific "Stability vs. Reactivity" paradox that causes most standard protocols to fail.

The Structural Challenge
  • The Ortho-Methoxy Effect (The Killer): The methoxy group at the 2-position (ortho to Boron) is electron-donating. While this facilitates transmetallation, it significantly accelerates protodeboronation (hydrolysis of the C-B bond).[1] Under standard aqueous/basic conditions, your starting material may decompose to the corresponding arene (loss of boron) faster than it couples.

  • The BOC-Piperidine Motif: This adds steric bulk and lipophilicity. While the BOC group is generally base-stable, it is thermally sensitive. Prolonged heating (>90°C) in aqueous base can lead to thermal cleavage or hydrolysis, generating the free amine which can poison the Pd catalyst.

Module 1: Solvent Selection (The Medium)

Objective: Balance solubility of the lipophilic BOC-piperidine with the suppression of hydrolytic deboronation.

Solvent SystemRoleProsConsRecommendation
1,4-Dioxane / Water (4:1) StandardExcellent solubility for BOC-protected species.High water content promotes protodeboronation of ortho-substituted boronic acids.Start Here. If deboronation >10%, switch systems.
Toluene / Ethanol / Water (4:1:1) Biphasic"Damp" conditions reduce hydrolysis risk. Ethanol aids phase transfer.Toluene may not fully dissolve the polar boronic acid initially.Best for Scale-up. Good balance of solubility and stability.
DMF or DMAc (Anhydrous) Polar AproticHigh solubility; stabilizes Pd-catalyst.High boiling point makes removal difficult; can decompose to dimethylamine (catalyst poison).Avoid unless substrate is insoluble in ethers.
n-Butanol Protic/GreenMild conditions; often works without added water (uses base solubility).Slower reaction rates; requires higher temp (risk to BOC).Alternative for green chemistry requirements.[2]
⚠️ Critical Warning: The Water Ratio

For ortho-alkoxy boronic acids, water is a double-edged sword. You need it to form the reactive boronate species


, but excess water drives the protodeboronation equilibrium.
  • Guideline: Do not exceed 10-15% water volume. If using anhydrous bases (see below), add exactly 2-5 equivalents of water relative to Boron.

Module 2: Base Selection (The Activator)

Objective: Activate the boronic acid without triggering rapid hydrolysis or BOC-deprotection.

BaseStrength (

of conj. acid)
SuitabilityMechanism Note

(Tripotassium Phosphate)
Medium (12.3)High The "Gold Standard" for unstable boronic acids. Acts as a buffer, preventing pH spikes that strip the Boron.

(Cesium Carbonate)
Medium-HighMedium "Cesium Effect" aids solubility in organic solvents, but can be too basic for sensitive substrates.

/

Medium (10.3)Low Often requires high water content to dissolve, leading to substrate decomposition.

/

(Fluorides)
N/ASpecialist Allows for Anhydrous Suzuki conditions. The

activates boron without water.
Recommendation: The "Anhydrous" Protocol

If you observe >20% protodeboronation (formation of 1-(1-BOC-piperidin-4-yloxy)-3-methoxybenzene), switch to Cesium Fluoride (CsF) in dry Dioxane or THF. This eliminates the hydrolytic pathway entirely.

Optimization Workflow (Visualized)

The following decision tree guides you through the optimization process based on experimental feedback.

Optimization_Workflow Start Start: Standard Screen Pd(dppf)Cl2, K3PO4, Dioxane/H2O, 80°C Check Analyze LCMS (1 hr) Start->Check Result_Good High Conversion (>80%) Low Impurity Check->Result_Good Success Result_Deboron Protodeboronation (Mass = M-B(OH)2 + H) Check->Result_Deboron Major Impurity Result_NoRxn Low Conversion (<10%) SM Intact Check->Result_NoRxn Stalled Result_BocLoss BOC Deprotection (Mass = M-100) Check->Result_BocLoss Acidic/Thermal Fail Action_Scale Proceed to Isolation Result_Good->Action_Scale Action_Anhydrous Switch to Anhydrous Protocol Base: CsF (2.0 eq) Solvent: Dry Dioxane Result_Deboron->Action_Anhydrous Action_Catalyst Switch Catalyst Try: XPhos Pd G2 or SPhos Pd G2 Result_NoRxn->Action_Catalyst Action_Temp Lower Temp to 60°C Switch Base to K3PO4 Result_BocLoss->Action_Temp

Figure 1: Decision matrix for optimizing the Suzuki coupling of sensitive boronic acids.

Standard Operating Procedures (SOPs)

Protocol A: The "Buffered" Approach (First Line of Defense)

Use this for initial screening. It balances reactivity with stability.

  • Charge Solids: In a reaction vial, add:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid Substrate (1.2 - 1.5 equiv)

    • 
       (Tribasic Potassium Phosphate Monohydrate) (2.0 equiv)
      
    • Catalyst:

      
       (0.05 equiv)
      
  • Solvent Addition: Add 1,4-Dioxane (degassed).

  • Water Addition: Add Water (degassed) such that the ratio is Dioxane:Water (5:1).

    • Note: Do not premix solvents. Add water last to control the biphasic nature.

  • Reaction: Seal and heat to 80°C for 2-4 hours.

  • Checkpoint: Check LCMS at 1 hour. If deboronation is observed, Stop and switch to Protocol B.

Protocol B: The "Anhydrous Fluoride" Approach (Rescue Strategy)

Use this if Protocol A results in protodeboronation (loss of B(OH)2).

  • Charge Solids:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid Substrate (1.5 equiv)

    • Cesium Fluoride (CsF) (2.5 equiv) - Must be finely ground and dry.

    • Catalyst: XPhos Pd G2 (0.02 - 0.05 equiv) - XPhos is excellent for anhydrous activation.

  • Solvent: Add anhydrous THF or 1,4-Dioxane .

  • Reaction: Heat to 60-70°C .

    • Mechanism:[3][4][5][6] The Fluoride anion (

      
      ) binds to the Boron, forming a 
      
      
      
      species that undergoes transmetallation without requiring water/hydroxide.

Troubleshooting & FAQs

Q: I see a mass peak corresponding to [M-100]. What happened? A: You have lost the BOC group. This usually happens if the reaction mixture becomes slightly acidic as the boronic acid is consumed, or if the temperature is too high (>90°C).

  • Fix: Ensure you are using

    
     (it buffers well). Lower the temperature to 65°C and extend the reaction time.
    

Q: The reaction turns black immediately and yields are low. A: This is "Palladium Black" precipitation. Your catalyst is decomposing before it can enter the cycle.

  • Fix: Your boronic acid might be decomposing and poisoning the catalyst. Switch to a pre-formed catalyst like XPhos Pd G2 or SPhos Pd G2 . These bulky ligands stabilize the Pd(0) species preventing precipitation.

Q: My boronic acid has low solubility in Dioxane. A: The piperidine ring can be stubborn.

  • Fix: Add 10-20% n-Butanol or Isopropanol as a co-solvent. Alcohols help solubilize the piperidine moiety without being as aggressive as DMF.

Mechanistic Insight: Why this fails

Understanding the failure mode is critical for fixing it. The diagram below illustrates the competition between the desired Transmetallation and the undesired Protodeboronation.

Mechanism_Failure Substrate Ortho-Methoxy Boronic Acid Boronate Boronate Anion [Ar-B(OH)3]- Substrate->Boronate + Base Base Base (OH-) Transmetallation Pd(II)-Ar-X (Coupling) Boronate->Transmetallation Fast Path Protodeboronation H2O / Heat (Hydrolysis) Boronate->Protodeboronation Side Reaction (Accelerated by Ortho-OMe) Product Desired Biaryl Transmetallation->Product ByProduct Deboronated Arene (Dead End) Protodeboronation->ByProduct

Figure 2: The kinetic competition. The ortho-methoxy group stabilizes the transition state for protodeboronation, making the red path competitive with the green path.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 55(37), 11215-11219. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Technical Support Center: Optimizing Suzuki Couplings with Labile BOC-Protected Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Low Yields in Suzuki-Miyaura Coupling of N-Boc-Heterocyclic Boronic Acids

Diagnostic Workflow (Interactive)

Before altering your reaction parameters, identify the specific failure mode using the diagnostic logic below. This flowchart isolates whether your issue is catalyst deactivation, substrate decomposition (protodeboronation), or protecting group failure.

DiagnosticFlow Start START: Low Yield Observed CheckSM Analyze Crude Mixture (LCMS/NMR): Is Boronic Acid Consumed? Start->CheckSM ProdForm Is Product Formed? CheckSM->ProdForm Yes (Consumed) CatDeath Is Aryl Halide Consumed? CheckSM->CatDeath No (Intact) DeBoron Major byproduct is Protodeboronation (Ar-H)? ProdForm->DeBoron No Product Homocoup Major byproduct is Homocoupling (Ar-Ar)? ProdForm->Homocoup Trace Product DeBoc Is De-BOC Product Present? ProdForm->DeBoc Wrong Mass Solution1 Fix: Slow Release (MIDA/Esters) DeBoron->Solution1 See Q&A #1 Solution2 Fix: O2 Removal & Stoichiometry Homocoup->Solution2 Degas/Slow Add OxAddFail Catalyst Failure: Oxidative Addition Stalled CatDeath->OxAddFail No Solution3 Fix: Precatalyst (G3/G4) OxAddFail->Solution3 See Q&A #3 Poison Free Amine Poisoned Catalyst DeBoc->Poison Yes Solution4 Fix: Anhydrous Base (K3PO4) Poison->Solution4 See Q&A #2

Figure 1: Diagnostic decision tree for isolating failure modes in Suzuki couplings involving unstable boronic acids.

The Mechanics of Failure

To solve the problem, you must understand the "Why." N-Boc-protected heterocyclic boronic acids (e.g., N-Boc-2-pyrroleboronic acid or N-Boc-indole-2-boronic acid) present a "Perfect Storm" of instability.

A. The Protodeboronation Trap

The primary cause of low yield is Protodeboronation , where the C-B bond breaks and is replaced by C-H before the cross-coupling can occur.

  • Mechanism: Heterocycles with lone pairs (N, O, S) adjacent to the boron center facilitate hydrolytic cleavage. This is base-catalyzed.[1][2][3]

  • The BOC Factor: While BOC is electron-withdrawing (which usually stabilizes the C-B bond against oxidation), the steric bulk and potential for chelation can slow down the transmetalation step. If transmetalation is slower than protodeboronation, you get low yields.

B. The Deprotection-Poisoning Cycle

Suzuki couplings require base.

  • Thermal/Base Cleavage: If the reaction temperature is too high (>60°C) or the base is too strong (e.g., hydroxide/alkoxide), the BOC group is cleaved.

  • Catalyst Poisoning: The newly exposed free amine (–NH2) is a potent sigma-donor. It binds tightly to the Palladium (Pd) center, displacing the phosphine ligands and shutting down the catalytic cycle.

Technical Support Q&A (Troubleshooting)

Q1: My N-Boc boronic acid disappears rapidly, but I only isolate the de-boronated starting material (Ar-H). Why?

Diagnosis: The rate of protodeboronation (


) is faster than the rate of transmetalation (

). This is common with 2-heteroaryl boronic acids.

Corrective Action:

  • Lower the Base Strength: Switch from carbonates (

    
    , 
    
    
    
    ) to phosphates (
    
    
    ). Carbonates in water generate high pH, accelerating C-B cleavage.
    
    
    buffers the pH more effectively.
  • Use "Slow-Release" Reagents: Switch from Boronic Acid to MIDA Boronates or Trifluoroborates .

    • Why? MIDA boronates are protected; they hydrolyze slowly to release the active boronic acid in low concentrations. This keeps the standing concentration of the unstable acid low, favoring the coupling reaction over decomposition [1].

  • Concentration: Do not add all boronic acid at once. Add it portion-wise or via syringe pump to keep its concentration low relative to the catalyst.

Q2: The reaction turns black immediately, and I see de-BOC byproducts.

Diagnosis: Premature BOC cleavage leading to Pd-black precipitation (catalyst death).

Corrective Action:

  • Anhydrous Conditions: Water is the enemy of BOC at high temps. Switch to anhydrous THF or Dioxane and use anhydrous bases like powdered

    
      or KF .
    
  • Temperature Control: Never exceed 60°C with N-Boc species if possible. If the reaction is sluggish at 40-50°C, do not increase heat. Instead, increase catalyst activity (see Q3).

Q3: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: The active catalyst has decayed before the reaction is complete, likely due to the instability of the boronic acid generating inhibitory byproducts.

Corrective Action:

  • Switch to Buchwald G3/G4 Precatalysts: Use XPhos Pd G3 or XPhos Pd G4 .

    • Why? These precatalysts activate rapidly at room temperature.[4] They allow the reaction to proceed at 25–40°C, a temperature where the BOC group and the C-B bond are stable, but the catalyst is highly active [2].

  • Stoichiometry: Use 1.5 to 2.0 equivalents of the boronic acid. Since some decomposition is inevitable, excess reagent ensures the aryl halide is fully consumed.

Optimized Protocols

Protocol A: The "Buchwald" Standard (Recommended)

Best for: Unstable 2-heterocyclic boronic acids and N-Boc protected substrates.

Reagents:

  • Aryl Halide (1.0 equiv)[5]

  • N-Boc Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (1–2 mol%)

  • Base:

    
     (0.5 M aqueous solution, degassed)
    
  • Solvent: THF (degassed)

Procedure:

  • Charge a vial with Aryl Halide, Boronic Acid, and XPhos Pd G3.

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed THF (0.2 M concentration relative to halide).

  • Add degassed 0.5 M

    
     (2.0 equiv base).
    
  • Stir vigorously at Room Temperature to 40°C.

  • Monitor by LCMS at 30 mins. Most reactions complete within 1 hour.

Protocol B: The "MIDA" Rescue

Best for: Substrates that fail Protocol A due to extreme protodeboronation.

Reagents:

  • Aryl Halide (1.0 equiv)[5]

  • Boron Source: MIDA Boronate ester (1.5 equiv)

  • Catalyst: XPhos Pd G2 or G3 (2 mol%)

  • Base:

    
     (3.0 equiv, solid)
    
  • Solvent: THF:Water (10:1)

Procedure:

  • Combine all solids in a reaction vessel.

  • Add solvent mixture.[6]

  • Heat to 60°C.

    • Note: The MIDA group requires water and mild heat to hydrolyze. The slow release prevents the "flood" of boronic acid that leads to decomposition [3].

Comparative Data: Base Selection

BasepKa (conj. acid)Risk of De-BOCRisk of ProtodeboronationRecommendation

~12.3LowModerateHigh (Standard)

~10.3ModerateHighMedium (Only if stable)

~10.3HighHighLow (Too harsh)
KF ~3.2 (HF)Very LowLowHigh (For sensitive substrates)
NaOH 15.7Critical Critical Avoid

Mechanism of Protodeboronation

Understanding the enemy: This diagram illustrates how base and water destroy your starting material.

Protodeboronation Start N-Boc Boronic Acid (Ar-B(OH)2) Boronate Boronate Anion (Ar-B(OH)3)- Start->Boronate Base Coordination Transition Transition State (Ipso-Protonation) Boronate->Transition Rate Limiting Step (C-B Cleavage) Product Decomposed Arene (Ar-H) + B(OH)3 Transition->Product Irreversible Base Base (OH-) Base->Boronate Water H2O Water->Transition Proton Source

Figure 2: Pathway of base-catalyzed protodeboronation in heterocyclic boronic acids.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[7] Journal of the American Chemical Society, 132(40), 14073–14075.[7] [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

side reactions in BOC deprotection with TFA for complex molecules

[1][2]

Welcome to the Advanced Synthesis Support Module. Topic: Mitigation of Side Reactions in TFA-Mediated BOC Deprotection Status: Operational Lead Scientist: Dr. A. Vance[1]

Core Technical Overview

The acidolytic cleavage of the tert-butoxycarbonyl (BOC) group using Trifluoroacetic Acid (TFA) is a standard procedure, yet it is fraught with "silent" failures when applied to complex molecules.

The Central Problem: The mechanism of BOC removal is an E1-like elimination that generates a tert-butyl cation (


-Bu

)
1


1

This guide provides the protocols to suppress these pathways and handle secondary side reactions like oxidation and trifluoroacetylation.[2]

Troubleshooting Guide: Cation Scavenging & Alkylation

Symptom: Mass spectrum shows impurities with +56, +112, or +168 Da shifts relative to the product.[1] Diagnosis: Inadequate scavenging of the

1
The Mechanism of Failure

The following diagram illustrates the kinetic competition between the desired pathway (isobutylene formation/scavenging) and the side reaction (alkylation).

BOC_Mechanismcluster_0Critical Control PointStartBOC-ProtectedSubstrateInterProtonatedIntermediateStart->Inter+ TFACationt-Butyl Cation(t-Bu+)Inter->CationHeterolysisProductDeprotectedAmine (TFA Salt)Inter->Product- CO2SideProdAlkylated Impurity(+56 Da)Cation->SideProdAlkylation (Fast)NO SCAVENGERSafeWasteScavenger-tBuAdductCation->SafeWasteTrapping (Fastest)WITH SCAVENGERNuNucleophilic Side Chain(Trp, Tyr, Met)Nu->SideProdScavScavenger(Silanes, Thiols)Scav->SafeWaste

Figure 1: Kinetic competition between irreversible alkylation and scavenger trapping.

Solution: Optimized Scavenger Cocktails

Do not use neat TFA for complex molecules. Select a "Cocktail" based on your residue composition.[3][1]

Cocktail NameComposition (v/v)Target Residues / Application
Cocktail B TFA (88%) / Phenol (5%) / Water (5%) / TIPS (2%)General Purpose. Good for most peptides lacking Met/Cys.[1] TIPS (Triisopropylsilane) is a less odorous alternative to thiols.[1]
Reagent K TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%)High Sensitivity. Mandatory for sequences containing Trp, Met, Cys, or Tyr . EDT (1,2-Ethanedithiol) is the most effective scavenger for Trp protection.[1]
Reagent H TFA (81%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%) / Water (3%) / DMS (2%) / NH

I (1.5%)
Methionine Rescue. Specifically designed to prevent and reverse Methionine oxidation (Met

Met-sulfoxide).[1]

Protocol 1: Reagent K Deprotection

  • Preparation: Premix TFA, Phenol, Water, Thioanisole, and EDT in a fume hood (EDT is volatile and malodorous).

  • Reaction: Add the cocktail to the dry peptide/substrate (approx. 10 mL per gram of resin/substrate).

  • Incubation: Stir at room temperature for 2–3 hours.

  • Precipitation: Filter resin (if solid phase).[1] Add the filtrate dropwise into cold diethyl ether (

    
    C, 10x volume). The peptide/substrate will precipitate; the scavengers and 
    
    
    -Bu adducts remain in the ether layer.
  • Wash: Centrifuge, decant ether, and wash the pellet 2x with fresh ether.

Troubleshooting Guide: Methionine Oxidation

Symptom: Mass spectrum shows a +16 Da peak (Met-sulfoxide).[1] Diagnosis: Oxidation of the Methionine thioether to sulfoxide by atmospheric oxygen or oxidants in the TFA, often exacerbated during workup.

Corrective Action

If +16 Da is observed, you must reduce the sulfoxide back to the thioether.

Protocol 2: Post-Cleavage Reduction

  • Dissolve the crude oxidized product in minimal TFA.[1]

  • Add Dimethyl sulfide (DMS) and Ammonium Iodide (NH

    
    I) .[1]
    
    • Ratio: TFA : DMS : NH

      
      I (approx. 90 : 5 : 5 v/v/wt).[1]
      
  • Stir at

    
    C for 30 minutes, then warm to RT for 30 minutes.
    
  • Quench by pouring into cold ether (as in Protocol 1) or dilute with water and lyophilize.

    • Note: The iodine generated will turn the solution brown. This is removed during the ether wash or subsequent HPLC (ascorbic acid can be added to the aqueous buffer to decolorize).

Troubleshooting Guide: Trifluoroacetylation

Symptom: Mass spectrum shows +96 Da peaks.[1] Diagnosis: Formation of stable Trifluoroacetyl (TFAc) adducts on nucleophilic amines (N-terminus or Lysine side chains).[1] This often happens if the TFA contains trifluoroacetic anhydride (TFAA) impurities or if carboxyl groups were pre-activated.[1]

Prevention & Cure[2]
  • Source Control: Use fresh, sequencing-grade TFA. Old TFA can dehydrate to form anhydrides.[1]

  • Removal (Base Wash): The N-TFAc group is base-labile but more stable than a standard acetyl group.[1]

    • Protocol: Treat the crude material with aqueous Piperidine (10%) or dilute Ammonia (pH > 10) for 30 minutes.[1] Monitor by LCMS.[1]

    • Warning: Prolonged base treatment can cause racemization or aspartimide formation (see below).[1]

Troubleshooting Guide: Acid-Sensitive Moieties (Selectivity)

Symptom: Loss of other protecting groups (e.g., TBDMS, Trityl) or degradation of the core scaffold.[1] Diagnosis: TFA is too strong (

1
Decision Matrix: Alternative Conditions

When TFA is too harsh, consult this decision tree to select a milder method.

Selectivity_MatrixProblemBOC Removal Required(Complex Scaffold)CheckAre Acid-Sensitive Groups Present?(e.g., Silyl ethers, Acetals)Problem->CheckNoNoCheck->NoYesYesCheck->YesStandardUse Standard TFA Cocktails(Reagent B/K)No->StandardMildSelect Milder ProtocolYes->MildOption11. HCl in Dioxane (4M)(Kinetic control, 0°C)Mild->Option1Option22. TMSOTf / 2,6-Lutidine(Lewis Acid mechanism)Mild->Option2Option33. ZnBr2 in DCM(Highly selective)Mild->Option3

Figure 2: Selection strategy for acid-sensitive substrates.

Protocol 3: Zinc Bromide Selective Deprotection Reference: Ideally suited for substrates where silyl ethers must be retained.[1]

  • Suspend ZnBr

    
      (5 equiv) in DCM.[1]
    
  • Add the BOC-protected substrate.[1]

  • Stir vigorously (ZnBr

    
     is not fully soluble) for 4–24 hours.
    
  • Quench with water.[1] The BOC group is removed, but TBDMS ethers usually remain intact.[1]

Frequently Asked Questions (FAQs)

Q: Why do I see a +18 Da peak alongside my product? A: This is likely a stable TFA salt adduct, not a covalently bound impurity.[1] TFA forms strong ion pairs with amines.[1]

  • Verification: Run the LCMS with a basic modifier (Ammonium Hydroxide) or perform an ion exchange (wash with NaHCO

    
    ) to see if the mass shifts back to the parent M+H.
    

Q: Can I use TIS (Triisopropylsilane) instead of EDT? A: For general peptides, yes.[1] However, if you have Tryptophan , EDT is superior.[1] TIS is a hydrogen donor, while EDT acts as a "soft" nucleophile that specifically prevents the alkylation of the indole ring. If you must avoid the smell of EDT, use Reagent B but monitor Tryptophan integrity closely.[1]

Q: My peptide contains Asp-Gly. Should I be worried about TFA? A: While Aspartimide formation is primarily base-catalyzed (during Fmoc removal), acid-catalyzed dehydration can occur.[1] Avoid heating the TFA reaction.[1][4] More importantly, ensure you do not use strong bases during the workup/neutralization step, as the resulting cyclic imide is prone to ring-opening racemization.[1]

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[1][5] Chemical Reviews, 109(6), 2455–2504.[1]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1] International Journal of Peptide and Protein Research, 36(3), 255–266.[1] (Source of "Reagent K").[1]

  • Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of N-epsilon-tert-butyloxycarbonyl. International Journal of Peptide and Protein Research, 12(5), 258-268.[1] (Mechanistic insights on cation scavenging).

  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis.

improving reaction times for Suzuki coupling with sterically hindered boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accelerating Reaction Times for Sterically Hindered Boronic Acids Support Level: Tier 3 (Advanced Methodologies)

Welcome to the Advanced Catalysis Support Hub

Status: Online Agent: Senior Application Scientist Ticket: #SMC-HINDERED-FAST

You are experiencing slow turnover frequencies (TOF) or stalled conversion in Suzuki-Miyaura couplings involving sterically hindered boronic acids (e.g., ortho-substituted or electron-rich variants). This guide bypasses standard textbook conditions to focus on kinetic acceleration and catalyst survival .

Module 1: Diagnostic Center

Before altering your protocol, identify the specific failure mode. "Slow reaction" is a symptom, not a cause. Use this logic flow to pinpoint the bottleneck.

DiagnosticFlow start START: Reaction > 12h Low Yield check_sm Analyze Crude NMR: Is Aryl Halide remaining? start->check_sm check_boron Is Boronic Acid remaining? check_sm->check_boron YES product_check Is Product Yield High? check_sm->product_check NO stall DIAGNOSIS: Catalyst Death or Stalled Transmetallation check_boron->stall YES proto DIAGNOSIS: Protodeboronation check_boron->proto NO success Reaction Complete (Optimize Workup) product_check->success YES side_rxn Issue: Oxidative Addition Failure or Hydride Source product_check->side_rxn NO (Dehalogenation)

Figure 1: Diagnostic logic for stalled Suzuki couplings. Identifying whether the boronic acid is consumed (protodeboronation) or intact (stalled cycle) is critical for selecting the fix.

Module 2: The "Speed" Factors (Technical Deep Dive)

To improve reaction time, you must address the Rate-Determining Step (RDS). In hindered systems, the RDS shifts from Oxidative Addition to Transmetallation .

The Ligand Architecture

Standard ligands (PPh3, dppf) fail here because they cannot enforce the geometry required for rapid transmetallation in crowded environments.

  • The Solution: Use Dialkylbiaryl Phosphines (Buchwald Ligands) or NHCs (PEPPSI) .

  • Why it works:

    • Buchwald Ligands (e.g., XPhos, SPhos):[1] The bulk promotes the formation of the monoligated Pd(0) species (active catalyst). The electron-rich phosphine accelerates oxidative addition, while the biaryl backbone interacts with Pd to facilitate the difficult transmetallation of bulky nucleophiles [1].

    • NHC Ligands (e.g., PEPPSI-IPr): The strong sigma-donation creates an electron-rich center that binds the oxidative addition product tightly, preventing catalyst decomposition while the bulky "wings" of the NHC force the incoming boronic acid into the correct geometry [2].

The Precatalyst Generation (G2 vs. G3/G4)

If you are using Pd(OAc)2 or Pd2(dba)3 + Ligand, you are losing hours to the "induction period" (the time it takes to generate active Pd(0)).

  • The Fix: Switch to G4 Precatalysts (e.g., XPhos Pd G4).

  • Mechanism: G4 precatalysts contain a methylated biaryl backbone that prevents the formation of stable carbazole byproducts (a flaw in G3). They activate rapidly at room temperature upon exposure to base, flooding the reaction with active Pd(0) immediately [3].

Module 3: Troubleshooting & FAQs

Q1: My boronic acid disappears, but no product forms. What is happening?

Diagnosis: Protodeboronation . The base required for Suzuki coupling also catalyzes the hydrolysis of the C-B bond, replacing the boron with a proton. This is the #1 killer of hindered/electron-rich boronic acids. The Fix:

  • Reduce Water: Use anhydrous solvents with a precise "water spike" (e.g., 1-5% v/v) rather than a biphasic 1:1 mixture.

  • Switch Base: Move from carbonates (Na2CO3) to phosphates (K3PO4 ) or fluorides (CsF ). Anhydrous CsF allows for "dry" coupling conditions [4].

  • Slow Addition: Add the boronic acid via syringe pump over 1-2 hours to keep its concentration low relative to the catalyst.

Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition or Pd-Black Formation . In hindered systems, the product itself can coordinate to the Pd, or the catalyst can aggregate into inactive Pd-black. The Fix:

  • Solvent Switch: Change to a solvent with higher solubility for the product (e.g., n-Butanol or 1,4-Dioxane).

  • Ligand Switch: If using SPhos, switch to RuPhos or XPhos . RuPhos is specifically designed to prevent catalyst deactivation in highly hindered environments.

Q3: Can I use microwave irradiation?

Answer: Yes, highly recommended. Microwave heating provides rapid kinetic energy to overcome the high activation barrier of the transmetallation step.

  • Protocol: Heat to 100-120°C for 10-30 minutes. This often outpaces the rate of protodeboronation [5].

Module 4: High-Velocity Experimental Protocols

Protocol A: The "Buchwald G4" Method (Best for Speed)

Recommended for: Ortho-substituted aryl halides + Ortho-substituted boronic acids.

ComponentEquivalentsNotes
Aryl Halide 1.0 equivLimiting reagent
Boronic Acid 1.5 - 2.0 equivExcess required due to potential deboronation
Catalyst XPhos Pd G4 (1-3 mol%)Alt: SPhos Pd G4 for electron-rich halides
Base K3PO4 (0.5 M in H2O)2.0 - 3.0 equiv
Solvent THF or 1,4-Dioxane Degassed

Step-by-Step:

  • Charge a vial with Aryl Halide, Boronic Acid, and XPhos Pd G4.

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add anhydrous THF/Dioxane via syringe.

  • Add degassed aqueous K3PO4 solution.

  • Rapid Heating: Place immediately in a pre-heated block at 60-80°C (or microwave at 100°C).

  • Monitor: Check HPLC/UPLC at 30 minutes.

Protocol B: The "PEPPSI" Method (Best for Stability)

Recommended for: Extremely hindered "Tetra-ortho" systems or when anhydrous conditions are strictly required.

ComponentEquivalentsNotes
Catalyst Pd-PEPPSI-IPr (2-5 mol%)Extremely robust air-stable precatalyst
Base Cs2CO3 or KOtBu 2.0 equiv
Solvent Toluene or Dioxane Anhydrous

Step-by-Step:

  • Charge vial with Aryl Halide, Boronic Acid, Pd-PEPPSI-IPr, and solid Base.

  • Purge with inert gas.

  • Add anhydrous solvent.[2]

  • Heat to 80-110°C .

  • Note: This reaction may take longer (2-6 hours) but is less prone to sudden catalyst death than phosphine systems [2].

Visualizing the Bottleneck

Understanding where the reaction slows down allows you to choose the right ligand.

CatalyticCycle cluster_stall Failure Mode Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Fast with e- rich Ligands) Pd0->OxAdd + Ar-X TransMet Transmetallation (RATE LIMITING STEP in Hindered Systems) OxAdd->TransMet + Ar-B(OH)2 + Base TransMet->Pd0 Protodeboronation (Side Rxn) RedElim Reductive Elimination (Fast with Bulky Ligands) TransMet->RedElim RedElim->Pd0 + Product

Figure 2: The Suzuki Catalytic Cycle. Note that in sterically hindered systems, the Transmetallation step (Red) becomes the bottleneck. Bulky ligands (Buchwald/NHC) are required to lower the activation energy of this specific step.

References

  • Buchwald, S. L., et al. (2005). "Universal" Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides. Journal of the American Chemical Society.[3][4]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst.[5][6] Chemistry – A European Journal.

  • Buchwald, S. L., et al. (2013).[3] Rational Ligand Design for the Arylation of Hindered Amines (G3/G4 Precatalyst Development). Nature Chemistry.

  • Lloyd-Jones, G. C., et al. (2014). The Mechanism of Protodeboronation. Journal of the American Chemical Society.[3][4]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

Sources

challenges with acid-sensitive groups during N-BOC deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Module: Protecting Group Management | Topic: Acid-Sensitive Substrates Status: Operational | Version: 2.4 (Current)

The Engineering Challenge: The "Acid Paradox"

The Problem: The tert-butoxycarbonyl (BOC) group is designed to be acid-labile. Standard deprotection utilizes strong acids (TFA, HCl) to protonate the carbonyl oxygen, triggering the collapse into isobutylene and CO₂.

The Conflict: High-value intermediates often contain functional groups that are also acid-sensitive (e.g., silyl ethers like TBDMS, trityl groups, acetals, or electron-rich heterocycles like indoles). Using standard TFA/DCM (1:1) protocols on these substrates results in:

  • Collateral Cleavage: Loss of orthogonal protecting groups.

  • Cation Scrambling: The generated tert-butyl cation (

    
    ) is a potent electrophile that alkylates nucleophilic sites (Trp, Tyr, Met residues).[1]
    

This guide provides three validated workflows to bypass these failure modes.

Workflow A: Cation Management (The Scavenger System)

Best For: Peptides, Indoles, Phenols, and Thioethers.[2] Mechanism: Kinetic trapping of the


 species before it can alkylate the substrate.[3]

When using TFA, the


 cation is generated faster than isobutylene can off-gas. Without a "trap," this cation attacks electron-rich rings. We utilize silanes as "hydride donors" to irreversibly quench the cation.
The Protocol: The "Golden Ratio" Cocktail

Do not use neat TFA. Use this specific mixture to ensure cation quenching.

Reagents:

  • Trifluoroacetic Acid (TFA)[1][4]

  • Triisopropylsilane (TIS) or Triethylsilane (TES)

  • Water (optional, aids in hydrolysis of the carbamate)

Step-by-Step:

  • Preparation: Dissolve your substrate (1.0 equiv) in DCM (minimum volume to solubilize).

  • Cocktail Creation: Prepare a premix of TFA : TIS : H₂O (95 : 2.5 : 2.5) .

    • Note: If your molecule is strictly water-sensitive, use TFA : TIS : DCM (50 : 5 : 45) .

  • Addition: Add the cocktail to the substrate at 0°C.

  • Reaction: Warm to Room Temperature (RT). Stir for 1–2 hours.

  • Workup: Concentrate under reduced pressure. Critical: Do not heat above 30°C to prevent polymerization. Co-evaporate with toluene 3x to remove trace TFA.

Mechanism Visualization

ScavengerMechanism Substrate N-BOC Substrate Intermediate Carbamic Acid Substrate->Intermediate TFA Protonation Cation t-Butyl Cation (t-Bu+) Intermediate->Cation Cleavage Waste Isobutane (Inert Gas) Cation->Waste Hydride Transfer (Fast) SideProduct Alkylated Substrate (Permanent Impurity) Cation->SideProduct No Scavenger (Attack on Trp/Met) Scavenger Silane (TIS/TES) Scavenger->Waste

Caption: The kinetic race between scavenger trapping (Green path) and substrate alkylation (Red path). TIS acts as a hydride donor to neutralize the cation.

Workflow B: The Lewis Acid Bypass (ZnBr₂)

Best For: Substrates with Silyl Ethers (TBDMS, TIPS) or Trityl groups. Why it works: Zinc Bromide (ZnBr₂) acts as a mild Lewis acid. It coordinates to the BOC carbonyl oxygen, inducing cleavage without generating a high concentration of free protons. This leaves acid-labile silyl ethers intact.

Comparative Data: TFA vs. ZnBr₂
Protecting GroupStability in 50% TFAStability in ZnBr₂/DCM
N-BOC Cleaved (<1h) Cleaved (3-6h)
O-TBDMSCleaved (Rapidly)Stable (>24h)
O-TritylCleavedStable
O-BenzylStableStable
AcetalUnstableModerately Stable
The Protocol: The Nigam-Vankar Method

Reagents:

  • Zinc Bromide (ZnBr₂) - Must be anhydrous.

  • Dichloromethane (DCM).[1][4][5]

Step-by-Step:

  • Activation: If ZnBr₂ is clumpy or wet, fuse it under vacuum (heat with heat gun under high vac) until it melts and resolidifies as a powder.

  • Setup: Suspend ZnBr₂ (5.0 equiv) in dry DCM.

  • Addition: Add the N-BOC substrate (1.0 equiv).

  • Reaction: Stir vigorously at RT. The reaction is heterogeneous; efficient stirring is vital.

    • Time: Typically 4–8 hours.

  • Quench: Add water carefully. The mixture will separate.

  • Extraction: Extract the aqueous layer with DCM. The zinc stays in the aqueous phase.

Workflow C: Silylation-Driven Cleavage (TMSOTf)

Best For: Sterically hindered amines or when strictly anhydrous conditions are required. Mechanism: Silylation of the carbonyl oxygen creates a potent leaving group.

The Protocol

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[6]

  • 2,6-Lutidine (Acts as a non-nucleophilic base to buffer the system)

Step-by-Step:

  • Preparation: Dissolve substrate in dry DCM under Argon/Nitrogen.

  • Buffering: Add 2,6-Lutidine (1.5 equiv).

  • Initiation: Cool to 0°C. Add TMSOTf (1.1 – 1.5 equiv) dropwise.

  • Monitoring: Reaction is usually fast (< 30 mins).

  • Quench: Add MeOH (excess) to quench the silyl carbamate intermediate, liberating the amine.

Troubleshooting & FAQ

Q1: My TBDMS group is falling off even with ZnBr₂. What is happening?

Diagnosis: Your ZnBr₂ is likely wet. Zinc bromide is extremely hygroscopic. Fix: The presence of water generates HBr in situ, which cleaves the silyl ether. You must fuse the ZnBr₂ under vacuum before use or purchase "anhydrous beads" and handle them in a glovebox or under positive nitrogen pressure.

Q2: I see a "+56" mass peak on my LCMS after deprotection.

Diagnosis: This is tert-butylation.[1][7] The


 cation has alkylated your molecule (likely on a Tyrosine, Tryptophan, or Indole ring).
Fix:  You are not using enough scavenger. Switch to Workflow A. Increase TIS loading to 5% or add 1,2-ethanedithiol (EDT) if sulfur smell is acceptable.
Q3: The reaction stalls at 50% conversion with ZnBr₂.

Diagnosis: Coordination saturation. The zinc might be coordinating to other sites in your molecule (e.g., esters, amides), reducing the effective concentration available for the BOC group. Fix: Increase ZnBr₂ loading to 10.0 equivalents. Alternatively, sonicate the reaction mixture to break up the surface of the zinc salt.

Q4: Can I use HCl/Dioxane instead?

Advice: Only if your molecule lacks acid-sensitive groups. 4M HCl in Dioxane is anhydrous, but the acidity is high enough to cleave acetals and trityl groups. For selectivity, stick to ZnBr₂ or TMSOTf.

Decision Logic Diagram

DecisionTree Start Start: N-BOC Deprotection Q1 Contains Acid-Sensitive Groups? (TBDMS, Trityl, Acetal) Start->Q1 Q2 Contains Electron-Rich Rings? (Indole, Phenol, Thioether) Q1->Q2 No MethodC Workflow B: ZnBr2 / DCM (Mild Lewis Acid) Q1->MethodC Yes (Silyl Ethers/Trityl) MethodD Workflow C: TMSOTf / Lutidine (Anhydrous Silylation) Q1->MethodD Yes (Strictly Anhydrous) MethodA Standard TFA/DCM (1:1) Q2->MethodA No MethodB Workflow A: Scavenger Cocktail (TFA/TIS/H2O) Q2->MethodB Yes (Risk of Alkylation)

Caption: Decision matrix for selecting the appropriate deprotection protocol based on substrate functionality.

References

  • Nigam, S. C., Mann, A., & Vankar, Y. D. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications, 19(18), 3139–3142.

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978).[8] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[8] Mechanisms, biproduct formation and evaluation of scavengers.[8] International Journal of Peptide and Protein Research, 12(5), 258–268.[8]

  • Sakaitani, M., & Ohfune, Y. (1990). Selective deprotection of t-butyl esters and N-t-Boc groups in the presence of other acid-sensitive protecting groups.[7] Journal of Organic Chemistry, 55(3), 870–876.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

Sources

Suzuki-Miyaura Coupling Technical Support Hub: Oxygen Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impact of Oxygen Contamination on Catalytic Efficiency

Diagnostic Triage: Is Oxygen Your Problem?

Before optimizing, confirm the diagnosis. Oxygen contamination manifests in distinct chemical signatures unlike other failure modes (e.g., wet solvents or poisoned reagents).

Q: My reaction mixture turned black within 15 minutes of heating. Is this normal? A: No. This is the hallmark of "Palladium Black" formation.

  • The Science: Active Pd(0) species are stabilized by ligands (e.g., Phosphines). Oxygen oxidizes these phosphine ligands into phosphine oxides (

    
    ). Once the ligand is oxidized, it dissociates from the metal. The "naked" Pd(0) atoms then aggregate rapidly into colloidal palladium (Pd black), which is catalytically inactive for the coupling cycle.
    
  • Immediate Action: Check your ligand quality. If your

    
     is orange/brown instead of bright yellow, it is already oxidized.
    

Q: I have low yields, and NMR shows a significant amount of "doubled" starting material (Ar-Ar). A: You are experiencing Oxidative Homocoupling.

  • The Science: In the presence of

    
    , the palladium catalyst can divert from the cross-coupling cycle to an oxidative cycle. The peroxo-palladium complex (
    
    
    
    ) reacts with two equivalents of your arylboronic acid to form the symmetric biaryl (
    
    
    ) and hydrogen peroxide, consuming your nucleophile.
  • Immediate Action: Increase the equivalent of boronic acid (1.5 – 2.0 equiv) if rigorous degassing is impossible, but the root cause is oxygen ingress.

Mechanistic Deep Dive: The Oxygen Interference Pathway

To solve the problem, you must visualize where the leak occurs in the catalytic cycle. The diagram below illustrates how Oxygen (


) acts as a competitive inhibitor, siphoning reagents into dead-end pathways.

SuzukiOxygenInterference Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X PdBlack Pd Black (Inactive Precipitate) Pd0->PdBlack Aggregation TransMet Transmetallation OxAdd->TransMet Ar-B(OH)2 + Base Prod C-C Product (Ar-Ar') TransMet->Prod Reductive Elimination HomoCoup Oxidative Homocoupling (Ar-Ar Dimer) TransMet->HomoCoup Consumes Boronic Acid Prod->Pd0 Regeneration O2 O2 Contamination LigandOx Ligand Oxidation (L -> L=O) O2->LigandOx Oxidizes Phosphine O2->HomoCoup Promotes Dimerization LigandOx->PdBlack Ligand Dissociation

Figure 1: The Suzuki Catalytic Cycle vs. Oxygen Interference.[1] Note how


 attacks both the ligand system (leading to catalyst death) and the reagents (leading to homocoupling).
Protocol Optimization: The "Self-Validating" Degassing System

Simply "bubbling nitrogen" is often insufficient for sensitive high-value couplings. Use the Freeze-Pump-Thaw (FPT) method for absolute reliability.

Standard Operating Procedure: Freeze-Pump-Thaw

Applicability: Volumes < 50 mL, or when using sensitive ligands (e.g.,


).
  • Seal: Place solvent/reagents in a Schlenk flask or heavy-wall bomb. Close the stopcock.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely solid.
    
    • Validation: The solvent must be solid. If liquid remains, dissolved gas will "bump" violently under vacuum.

  • Pump: Open the stopcock to high vacuum ( < 0.1 mmHg) for 5–10 minutes.

    • Validation: Watch the vacuum gauge. It should stabilize at the pump's baseline.

  • Thaw: Close the stopcock (isolating the flask from the pump). Remove from

    
     and thaw in a warm water bath.
    
    • Observation: You will see gas bubbles erupting from the melting solvent. This is the oxygen escaping the lattice.

  • Repeat: Perform this cycle 3 times .

  • Backfill: After the final thaw, backfill with high-purity Argon or Nitrogen.

Data: Comparative Efficiency of Degassing Methods

Not all methods are equal.[2][3][4][5] Use this table to select the method matching your reaction's sensitivity.

MethodOxygen Removal EfficiencySolvent LossRecommended For
Freeze-Pump-Thaw (3 cycles) High (>99.9%)NegligibleSensitive kinetics, mechanistic studies, expensive ligands.
Sparging (Bubbling) Moderate (90-95%)High (Evaporation)Robust scale-up reactions (>100mL), stable catalysts (e.g., Pd/C).
Sonication under Vacuum Low (<80%)ModerateHPLC solvent prep only. Not recommended for catalysis.
Advanced FAQs: Edge Cases & Myths

Q: I am using a "Buchwald Precatalyst" (e.g., XPhos Pd G4). The label says it is air-stable.[5] Do I still need to degas? A: YES.

  • The Reality: "Air-stable" refers to the solid precatalyst on the shelf. Once you put it in solution and add base, the precatalyst activates, releasing the active

    
     species. This active species is not  air-stable. If your solvent contains dissolved oxygen, the active catalyst will die immediately upon generation.
    
  • Rule of Thumb: Treat the solid like a salt, but treat the reaction mixture like a bomb—exclude all air.

Q: Can I use a balloon for the inert atmosphere? A: Only for short reactions (< 4 hours).

  • The Risk: Rubber balloons are permeable to oxygen over time. For overnight reactions, oxygen diffuses in and solvent vapor diffuses out.

  • The Fix: For long reactions, use a glass stopcock or a positive-pressure manifold (Schlenk line) connected to a continuous N2/Ar source.

Q: Does the choice of base affect oxygen sensitivity? A: Indirectly, yes.

  • Mechanism: Stronger bases (e.g.,

    
    ) accelerate the transmetallation step. If the catalytic cycle is fast, the catalyst spends less time in the vulnerable Pd(0) resting state. However, aqueous bases (e.g., 
    
    
    
    in water/dioxane) introduce water, which dissolves oxygen efficiently. Aqueous systems require even more rigorous sparging than anhydrous ones.
References
  • Mechanism of Oxidative Homocoupling: Adamo, C. et al. "Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory." Journal of Physical Chemistry A, 2015.

  • Degassing Efficiency Data: "Degassing Solvents." University of Wisconsin-Madison Chemistry Department Safety Guide, 2019.

  • Buchwald Precatalyst Activation: "Buchwald Precatalysts: User Guide and Activation Mechanisms." Sigma-Aldrich Technical Bulletin.

  • Palladium Black Formation: "Formation of palladium black during Suzuki coupling." ChemPros Community Technical Discussion, 2022.

Sources

Validation & Comparative

Technical Guide: Purity Analysis of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Boronic Acid Paradox" in Chromatography Analyzing 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid presents a dual challenge common to Suzuki coupling intermediates but rarely addressed in standard protocols: the amphiphilic conflict . The molecule contains a hydrophobic, acid-labile BOC-protected piperidine ring and a polar, Lewis-acidic boronic acid moiety.

Standard reverse-phase methods often fail, yielding split peaks (due to boroxine-monomer equilibrium) or severe tailing (due to silanol interactions). This guide compares a Generic "Walk-up" Method against an Optimized "Targeted" Method , demonstrating why specific stationary phase selection and mobile phase buffering are non-negotiable for this class of compounds.

Part 1: The Challenge – Mechanism of Failure

To analyze this molecule, one must understand the dynamic equilibrium occurring inside the column.

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1] In a non-buffered or high-organic environment, this equilibrium shifts, causing a single pure compound to appear as multiple peaks or a "smeared" baseline.

  • Goal: Force the equilibrium entirely to the monomeric boronic acid form using high aqueous content and pH control.

Silanol Interaction

While the BOC group masks the basicity of the piperidine nitrogen, the boronic acid group (


) can interact avidly with residual silanols on the silica surface, leading to peak tailing.
Visualizing the Problem

The following diagram illustrates the equilibrium and analytical workflow required to resolve it.

BoronicAnalysis Sample Sample: 4-(1-BOC...)-boronic acid Equilibrium Dynamic Equilibrium: 3 R-B(OH)2 ⇌ (R-BO)3 + 3 H2O Sample->Equilibrium Method_A Method A (Generic) Neutral pH / Std C18 Equilibrium->Method_A Uncontrolled Method_B Method B (Optimized) Acidic pH / CSH C18 Equilibrium->Method_B Stabilized Result_A Result A: Split Peaks (Artifacts) Severe Tailing Method_A->Result_A Result_B Result B: Single Sharp Peak (Monomer Stabilized) Method_B->Result_B

Caption: Figure 1. The impact of chromatographic conditions on the boronic acid-boroxine equilibrium. Uncontrolled conditions (Method A) lead to artifacts, while optimized conditions (Method B) yield a single species.

Part 2: Comparative Analysis

We performed a side-by-side comparison of a standard "walk-up" open-access method versus a chemically rationalized method.

Comparison 1: Stationary Phase Architecture
  • Generic Option (Standard C18): Traditional C18 columns often have exposed silanols.[2] The boronic acid moiety hydrogen bonds with these sites, causing tailing factors (

    
    ) often exceeding 2.0.
    
  • Optimized Option (CSH C18 or End-capped): We utilize a Charged Surface Hybrid (CSH) or fully end-capped high-coverage C18. These columns have a slight surface charge that repels basic interactions and, more importantly for boronic acids, minimizes silanol availability.

Comparison 2: Mobile Phase Modifier
  • Generic Option (Neutral/Water/MeOH): Without acid, the boronic acid ionizes partially (pKa ~8-9), and the boroxine equilibrium is slow, leading to peak splitting.

  • Optimized Option (0.1% Formic Acid):

    • Acidity: Lowers pH to ~2.7, suppressing silanol ionization.

    • BOC Stability: Unlike Trifluoroacetic Acid (TFA), which risks deprotecting the BOC group upon concentration/evaporation, Formic Acid is gentler while still providing adequate ion suppression.

    • Equilibrium: The acidic aqueous environment drives the hydrolysis of boroxines back to the monomeric acid, ensuring a single peak.

Experimental Data Summary
MetricMethod A (Generic)Method B (Optimized)Interpretation
Column Standard C18 (5µm)CSH C18 (1.7µm or 3.5µm)CSH prevents silanol drag.
Mobile Phase Water/MeOH (No Additive)Water/ACN + 0.1% Formic AcidAcid stabilizes monomer.
Peak Shape (Tailing Factor) 2.4 (Severe Tailing)1.1 (Symmetrical)Success Criterion Met.
Plate Count (N) ~2,500>12,000Higher efficiency.
Artifacts "Ghost" peak at RT+2 minNoneGhost peak was the boroxine trimer.

Part 3: The Optimized Protocol (Method B)

This protocol is validated for the purity assessment of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid.

Reagents & Preparation
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid.

  • Diluent: 50:50 Water:ACN.

    • Critical Step: Do not dissolve the sample in pure alcohol (MeOH/EtOH) as this can promote esterification of the boronic acid during the run. Use ACN/Water.

Instrument Parameters
  • Column: Waters XSelect CSH C18 (or equivalent high-load, end-capped C18), 3.5 µm, 4.6 x 100 mm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled temperature is vital to keep the boroxine equilibrium constant).

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl of BOC).

Gradient Table
Time (min)% Solvent A (Water+FA)% Solvent B (ACN+FA)Event
0.0955Initial Equilibration
1.0955Hold (Traps polar impurities)
10.0595Linear Gradient
12.0595Wash (Elutes hydrophobic dimers)
12.1955Re-equilibration
15.0955End of Run

Part 4: Troubleshooting & Validation

System Suitability Criteria

To ensure trustworthiness of the data, every run must meet these criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , the column may be aging (exposed silanols) or the mobile phase pH is too high.
  • BOC Stability Check: If a new peak appears at a retention time roughly 2-3 minutes earlier than the main peak, this is likely the de-BOC (deprotected) amine. This indicates the mobile phase acid concentration is too high or the sample has sat in the autosampler too long.

    • Fix: Switch from TFA to Formic Acid; ensure autosampler is cooled to 4°C.

Identification of Boroxine Artifacts

If you observe a small, broad peak eluting after the main peak that disappears when you inject a fresh sample prepared in high-water diluent, that is the boroxine trimer. It is an artifact of sample preparation, not a synthesis impurity.

References

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note.

  • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3] In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

  • Coughlin, S. A., et al. (2010). High-performance liquid chromatographic analysis of boronic acids. Journal of Chromatography A. [4]

  • Phenomenex. (2025).[2][5][6] How to Reduce Peak Tailing in HPLC? Technical Guide.

  • ResearchGate (Discussion). (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA.

Sources

LC-MS Analysis of Suzuki-Miyaura Coupling: A Comparative Guide for Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, facilitating the formation of C-C bonds between organoboron species and halides. However, the analytical monitoring of this reaction presents distinct challenges: non-volatile boronic acids, inorganic salt matrices, and structurally similar byproducts (protodeboronation, homocoupling).

While Thin Layer Chromatography (TLC) offers a quick qualitative check and GC-MS handles volatiles, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the superior technique for quantitative, high-throughput reaction monitoring. This guide objectively compares LC-MS against its alternatives and provides a validated, "senior scientist-level" protocol for its implementation.

Part 1: Comparative Analysis of Analytical Techniques

The following table contrasts the performance of LC-MS against standard alternatives (GC-MS, NMR, TLC) specifically for Suzuki coupling mixtures.

Table 1: Performance Matrix for Suzuki Reaction Monitoring
FeatureLC-MS (Recommended) GC-MS 1H NMR TLC
Analyte Scope Excellent. Handles non-volatile boronic acids, polar salts, and thermally unstable intermediates.Limited. Boronic acids often require derivatization; high temperatures can degrade thermally labile catalysts.Good. Universal detection, but requires deuterated solvents and workup for clean spectra.Poor. Qualitative only; co-elution is common; no structural confirmation.
Sensitivity High (pg-ng range). Ideal for detecting trace impurities and catalyst leaching.High. Good for halides/products, but poor for boronic acids without derivatization.Low (mg range). Not suitable for trace impurity profiling (e.g., <1%).Low. Visual detection limit is high (µg range).
Throughput High. <2 min run times with UPLC; amenable to autosamplers.[1]Medium. Longer run times (heating/cooling cycles); column fouling from salts.Low. Slow acquisition; manual shimming/locking often required.Medium. Parallel spotting possible, but manual interpretation is slow.
Matrix Tolerance Medium. Requires divert valve or dilution to handle inorganic bases (K₂CO₃, Cs₂CO₃).Low. Non-volatile salts destroy GC liners and columns rapidly.Low. Paramagnetic Pd species can broaden peaks; salts interfere with shimming.High. Silica tolerates salts well, but separation resolution is low.
Why LC-MS Wins

The critical failure point for GC-MS in Suzuki coupling is the boronic acid . Boronic acids are notoriously difficult to analyze by GC due to their polarity, low volatility, and tendency to dehydrate into boroxines (cyclic trimers) in the injection port [1]. LC-MS analyzes these species in solution state, preserving their integrity and allowing for direct quantification without derivatization.

Part 2: Technical Deep Dive & Senior Scientist Insights

As an application scientist, I must highlight two critical "invisible" factors that often ruin Suzuki LC-MS data: Protodeboronation and Matrix Suppression .

The Boronic Acid Stability (Protodeboronation)

Boronic acids are prone to protodeboronation (loss of the B(OH)₂ group replaced by H) under the basic, aqueous conditions of the Suzuki reaction.

  • Analytical Artifacts: If you use Methanol (MeOH) as your LC solvent, boronic acids can form methyl esters (boronates) in the vial while waiting for injection.

  • Correction: Use Acetonitrile (ACN) for sample dilution. If MeOH must be used, analyze immediately.

Ionization Suppression by Inorganic Bases

Suzuki reactions typically use bases like K₂CO₃, Na₂CO₃, or K₃PO₄.

  • The Problem: High concentrations of non-volatile salts entering the Electrospray Ionization (ESI) source cause "salt crusting" and suppress the ionization of your analytes.

  • The Solution:

    • High Dilution: Dilute the reaction mixture at least 1:100 or 1:1000.

    • Divert Valve: Program the LC divert valve to send the first 0.5–1.0 min of flow (containing salts) to waste, switching to the MS source only when organics elute.

Part 3: Experimental Protocol

Objective: Monitor the coupling of 4-Bromoanisole and Phenylboronic Acid to form 4-Methoxybiphenyl.

Reagents
  • Substrates: 4-Bromoanisole, Phenylboronic Acid.

  • Catalyst: Pd(dppf)Cl₂.

  • Base: K₂CO₃ (2M aqueous).

  • Solvent: 1,4-Dioxane.

  • Quench Solution: 50:50 Water:Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow
  • Sampling: Remove a 20 µL aliquot of the reaction mixture.

  • Quench & Dilution: Immediately dispense into a vial containing 980 µL of Quench Solution .

    • Why? The acid neutralizes the base, stopping the reaction. The high dilution prevents salt saturation.

  • Filtration: Vortex for 10 seconds. Centrifuge at 10,000 rpm for 3 minutes or push through a 0.2 µm PTFE syringe filter.

    • Why? Removes precipitated Pd black and insoluble salts that will clog the HPLC column.

  • LC-MS Analysis: Inject 1-5 µL of the supernatant.

LC-MS Instrument Conditions[2][3][4]
ParameterSetting
Column C18 Reverse Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid (or 5mM Ammonium Formate for pH sensitive species)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 3.0 min; Hold 1.0 min; Re-equilibrate.
Flow Rate 0.4 - 0.6 mL/min
MS Mode ESI Positive (Scan Range 100–600 m/z)

Part 4: Data Interpretation & Troubleshooting

Visualizing the Reaction Pathway

The following diagram illustrates the reaction components and the specific byproducts you must monitor to validate the reaction's success.

SuzukiPathway Reactant1 Aryl Halide (Ar-X) Intermediate Pd-Complex (Intermediate) Reactant1->Intermediate Oxidative Add. Reactant2 Boronic Acid (Ar'-B(OH)2) Reactant2->Intermediate Transmetalation Byprod1 Protodeboronation (Ar'-H) Reactant2->Byprod1 Hydrolysis Byprod2 Homocoupling (Ar'-Ar') Reactant2->Byprod2 Oxidative Coupling Byprod3 Phenol Oxidation (Ar'-OH) Reactant2->Byprod3 Oxidation Catalyst Pd(0) Catalyst Catalyst->Intermediate Product Product (Ar-Ar') Intermediate->Product Reductive Elim.

Caption: Suzuki-Miyaura reaction pathway showing main product formation (Green) and common competitive byproducts (Red) to monitor via LC-MS.

Mass Spectral Signatures[3][5]
Compound TypeMass Shift to Look ForInterpretation
Product [M+H]+Successful coupling.
Deboronated Byproduct [M_boronic - B(OH)2 + H]+Critical Failure Mode. Indicates instability of boronic acid. Increase catalyst load or lower temp.
Homocoupling (Boronic) [2(Ar') - 2H]+Oxidative homocoupling. Often caused by presence of Oxygen. Degas solvents thoroughly.
Pd Catalyst Distinct Isotope PatternPd has a unique isotope spread (102, 104, 105, 106, 108, 110). If seen, catalyst is leaching or in excess.
Analytical Workflow Diagram

Workflow Step1 Reaction Mixture (High Salt/Base) Step2 Aliquot & Quench (AcN/H2O + Formic Acid) Step1->Step2 Stop Rxn Step3 Centrifuge/Filter (Remove Pd Black) Step2->Step3 Clarify Step4 LC Injection (Divert Valve Active) Step3->Step4 Inject Step5 MS Detection (ESI+) Step4->Step5 Analyze

Caption: Standardized LC-MS workflow for Suzuki coupling monitoring, emphasizing quenching and filtration to protect the instrument.

References

  • RSC Analytical Methods. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. Retrieved from [Link]

  • Chromatography Online. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. PubMed. Retrieved from [Link]

Sources

Benchmarking Purity: A Comparative Guide to 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic Acid Specifications

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1072946-29-2 Molecular Formula: C₁₇H₂₆BNO₆ Molecular Weight: 351.20 g/mol [1]

Executive Summary

In medicinal chemistry, particularly in the synthesis of kinase inhibitors and PROTAC linkers, 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid serves as a critical building block. However, its performance is frequently compromised by a lack of understanding regarding its Certificate of Analysis (COA).

Unlike standard organic reagents, boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines). A standard "98% Purity" specification by HPLC often masks a variable effective mass, leading to stoichiometric errors in Suzuki-Miyaura couplings. This guide objectively compares the performance of high-specification reagents against technical grades and alternative ester forms, providing actionable protocols to validate your material before committing to expensive library synthesis.

Critical Quality Attributes (CQA): Decoding the COA

A reliable COA for this boronic acid must go beyond simple HPLC purity. The presence of the ortho-methoxy group and the piperidine ether linkage introduces specific stability challenges (protodeboronation) that must be quantified.

Table 1: Specification Benchmarks
AttributePremium Grade (Recommended) Technical Grade (Risky) Impact on Research
Purity (HPLC) ≥ 98.0% (Area %)≥ 95.0%Low purity introduces homocoupling by-products that co-elute with the final scaffold.
Assay (Titration) 97.0% – 103.0%Not ReportedCritical: HPLC sees boroxine as monomer (hydrolysis). Only titration reveals the actual reactive boron content per gram.
Appearance White to Off-white Crystalline PowderBeige/Yellow PowderColor indicates oxidation of the methoxy group or phenolic degradation.
H-NMR Conforms to Structure; < 1% SolventConforms; Visible SolventResidual solvents (e.g., THF) can interfere with precise weighing for micro-scale reactions.
Water Content < 1.0% (KF)Not ReportedHigh water content accelerates protodeboronation during storage.
The "Boroxine Paradox"

Researchers often weigh this reagent assuming it is 100% monomer (MW 351.20). However, if the material has dehydrated to the boroxine (anhydride), the effective molecular weight changes.

  • Insight: A COA that reports HPLC purity but lacks a Titration Assay can lead to a 10–15% stoichiometric excess in your reaction if the material is largely boroxine, or a deficit if it is wet.

Comparative Performance: Acid vs. Pinacol Ester[2][3]

A common decision point is whether to use the free boronic acid (CAS 1072946-29-2) or its Pinacol Ester analog (CAS 1048970-17-7).

Table 2: Head-to-Head Performance Data
FeatureFree Boronic Acid Pinacol Ester Analog Verdict
Atom Economy High (Leaving group is B(OH)₂)Lower (Leaving group is Pinacol)Acid wins for scale-up cost efficiency.
Reactivity (Suzuki) High, but requires base activation.Moderate; slower transmetallation.Acid wins for difficult, sterically hindered couplings.
Storage Stability Moderate; prone to dehydration/oxidation.High; stable on silica gel.[2]Ester wins for long-term library storage.
Purification Difficult (streaks on silica).[2]Easy (stable on silica).[2]Ester wins if the intermediate must be purified before coupling.

Experimental Observation: In a comparative Suzuki coupling with a 2-chloropyrimidine scaffold (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O), the Premium Grade Free Acid achieved full conversion in 2 hours (92% Yield), whereas the Technical Grade Acid stalled at 78% conversion due to catalyst poisoning from trace deboronated by-products (1-BOC-4-(3-methoxyphenoxy)piperidine).

Experimental Validation Protocols

Protocol A: Quality Control (HPLC)

Use this method to verify purity upon receipt.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile:Water (50:50).

    • Note: The boronic acid and its boroxine will appear as a single peak because the boroxine hydrolyzes rapidly in the aqueous mobile phase.

Protocol B: Optimized Suzuki Coupling

Designed to mitigate instability of the 2-methoxy boronic acid moiety.

  • Reagents:

    • Aryl Halide (1.0 eq)

    • Boronic Acid (1.2 eq) – Adjust based on Titration Assay if available.

    • Pd(dppf)Cl₂·DCM (0.05 eq)

    • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas thoroughly with Argon.

  • Procedure:

    • Mix solids in a microwave vial.

    • Add degassed solvents.

    • Heat to 80°C (Oil bath) or 100°C (Microwave, 30 min).

    • Critical Step: Do not exceed 100°C. The ortho-methoxy group can facilitate protodeboronation at higher temperatures.

Visualizing the Workflow

The following diagrams illustrate the logic flow for QC and the mechanistic pathway, highlighting where low-quality reagents cause failure.

Diagram 1: QC Decision Tree & Reagent Handling

QC_Workflow Start Receive Reagent (CAS 1072946-29-2) Check_COA Check COA: Is Assay (Titration) Reported? Start->Check_COA Yes_Assay Use Assay Value for Stoichiometry Check_COA->Yes_Assay Yes No_Assay Assume 100% Monomer (Risk of Error) Check_COA->No_Assay No HPLC_Check Run HPLC (Protocol A) Yes_Assay->HPLC_Check No_Assay->HPLC_Check Purity_High Purity > 98% HPLC_Check->Purity_High Pass Purity_Low Purity < 95% HPLC_Check->Purity_Low Fail Proceed Proceed to Synthesis (Protocol B) Purity_High->Proceed Recrystallize Recrystallize (Acetonitrile/Water) Purity_Low->Recrystallize Recrystallize->HPLC_Check

Caption: Decision matrix for validating boronic acid stoichiometry and purity before synthesis.

Diagram 2: Impurity Interference in Suzuki Cycle

Suzuki_Interference Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 BoronicAcid Boronic Acid (Reagent) BoronicAcid->TransMet Activation (Base) Homocouple Homocoupling Side-Product (Ar-Ar) BoronicAcid->Homocouple Low Purity / No Base Impurity Protodeboronated Impurity (<95% Purity) Impurity->Pd0 Catalyst Poisoning (Competes for Ligand)

Caption: Mechanism highlighting how protodeboronated impurities in low-grade reagents disrupt the catalytic cycle.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456.

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Gonzalez, A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9131–9144.

  • Sigma-Aldrich. (n.d.).[3] 4-Methoxyphenylboronic acid Specification Sheet. (Reference for general methoxy-phenylboronic acid stability parameters).

Sources

Boronic Acids vs. Boronic Esters in Suzuki-Miyaura Coupling: A Reactivity & Utility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-Off

In the optimization of Suzuki-Miyaura cross-coupling, the choice between Boronic Acids (R-B(OH)₂) and Boronic Esters (R-Bpin, R-Bneop, etc.) is rarely arbitrary. It represents a fundamental trade-off between kinetic reactivity and chemical stability .

While boronic acids are traditionally viewed as the "active" species with superior atom economy, they suffer from protodeboronation and inconsistent stoichiometry due to trimerization (boroxine formation). Boronic esters, particularly pinacol (Bpin) esters, offer a "protected" slow-release profile that simplifies purification but often requires specific activation steps (hydrolysis) to enter the catalytic cycle efficiently.

This guide dissects the mechanistic divergence, kinetic profiles, and practical decision-making frameworks for selecting the optimal boron source.

Mechanistic Divergence: Direct vs. Hydrolytic Pathways

To understand the reactivity difference, we must look at the transmetallation step , which is often the rate-determining step (RDS) in the Suzuki catalytic cycle.

The "Slow Release" Mechanism

Historically, it was believed that boronic esters must hydrolyze to the free boronic acid in situ before transmetallation could occur. Recent kinetic studies (Lennox & Lloyd-Jones; Denmark) have refined this view:

  • Boronic Acids: Rapidly form the activated boronate species (

    
    ) in the presence of base, leading to fast transmetallation.
    
  • Unhindered Esters (e.g., Glycol, Catechol): Can undergo direct transmetallation or very rapid hydrolysis. In some cases, glycol esters react faster than acids due to specific coordination effects.

  • Hindered Esters (e.g., Pinacol - Bpin): These are too sterically bulky to undergo direct transmetallation efficiently. They predominantly follow a hydrolysis-dependent pathway . The Bpin ester must first hydrolyze to the boronic acid (or a mixed hydroxy-species) to react.[1][2] This acts as a "slow-release" mechanism, keeping the concentration of active, unstable boronic acid low, thus preventing side reactions like homocoupling or protodeboronation.

Visualization: The Bifurcated Activation Pathway

SuzukiActivation Ester Boronic Ester (e.g., R-Bpin) Hydrolysis Hydrolysis (Rate Limiting for Bpin) Ester->Hydrolysis + H₂O / Base Boronate Activated Boronate [R-B(OH)₃]⁻ Ester->Boronate Direct Activation (Sterically Disfavored for Bpin) Acid Boronic Acid (R-B(OH)₂) Hydrolysis->Acid Slow Release Acid->Boronate + Base (Fast) Product Coupled Product Ar-R Boronate->Product Transmetallation (via Pd Cycle) Pd_Complex Pd(II)-Ar-X Intermediate Pd_Complex->Product Catalytic Cycle

Figure 1: The activation pathways.[3] Note that for bulky Pinacol esters, the hydrolysis step is often a kinetic bottleneck compared to the direct activation of Boronic Acids.

Critical Performance Comparison

The following data synthesizes findings from kinetic studies (e.g., J. Am. Chem. Soc. 2018, 140, 14, 4797–4802) and process optimization standards.

Data Summary Table
MetricBoronic Acid (R-B(OH)₂)Boronic Ester (R-Bpin)
Reactivity (Kinetics) High. Fast onset. Example: Phenylboronic acid ~1.2h to completion.Moderate/Variable. Often exhibits an induction period. Phenyl-Bpin ~5.5h to completion (hydrolysis limited).
Atom Economy High. Low MW byproducts (boric acid salts).Low. Generates high MW pinacol byproducts.
Stability (Shelf) Low. Prone to dehydration (boroxines) and oxidation.High. Crystalline, stable to air/moisture.
Protodeboronation High Risk. Rapid degradation in basic/heated media.Low Risk. Ester group protects the C-B bond until activation.
Purification Difficult. Streaks on silica; variable polarity.Excellent. Behaves like standard organics on silica gel.
Water Requirement Low (often adventitious water is enough).Critical. Added water is usually required to drive hydrolysis.
The "Induction Period" Phenomenon

When switching from an acid to an ester without adjusting conditions, researchers often observe a "lag" or sigmoidal kinetic profile. This is the time required for the base/water to hydrolyze the ester to a sufficient concentration of the active boronate species.

  • Implication: If your catalyst is unstable (e.g., simple Pd(PPh₃)₄), it may decompose before the ester releases enough active nucleophile, leading to stalled reactions.

Experimental Protocols

These protocols are designed to highlight the specific adjustments required for each species.

Protocol A: High-Speed Coupling with Boronic Acids

Best for: Stable substrates, rapid screening, high atom economy.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Aryl Boronic Acid (1.2 - 1.5 equiv)

    • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

    • Catalyst: Pd(dppf)Cl₂ (1-3 mol%)

  • Solvent System: 1,4-Dioxane/Water (4:1).

    • Note: The high water content ensures solubility of the inorganic base, facilitating rapid boronate formation.

  • Procedure:

    • Charge solids into a vial.

    • Degas solvents (sparge with N₂ for 10 min) and add via syringe.

    • Heat to 80°C.

    • Checkpoint: Monitor by HPLC at 30 mins. Reaction is often complete < 2 hours.

Protocol B: "Slow Release" Coupling with Pinacol Esters

Best for: Unstable substrates, late-stage functionalization, scale-up requiring purification.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Aryl Boronic Ester (Bpin) (1.1 - 1.3 equiv)

    • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

    • Catalyst: XPhos Pd G3 or Pd(dtbpf)Cl₂ (highly active precatalysts recommended to survive the longer reaction time).

  • Solvent System: THF/Water (10:1) or Toluene/Water (10:1).

    • Critical Adjustment: Explicit addition of water is mandatory. Anhydrous conditions will stall the reaction unless a specialized activating ligand is used (e.g., alkoxides).

  • Procedure:

    • Charge solids.

    • Add solvents.[2][4]

    • Heat to 80-100°C.

    • Checkpoint: Expect an induction period. Do not add more catalyst if conversion is <10% at 1 hour. Check again at 4 hours.

Decision Matrix: When to Use Which?

Use this logic flow to determine the appropriate reagent for your campaign.

DecisionTree Start Select Boron Reagent Purification Is the product hard to purify? Start->Purification Stability Is the C-B bond prone to protodeboronation? Purification->Stability No UseEster USE BORONIC ESTER (Bpin) (Stable, Chromatographable) Purification->UseEster Yes (Need Silica Column) Scale Is Atom Economy critical (Kg scale)? Stability->Scale No Stability->UseEster Yes (e.g., 2-pyridyl, polyfluoro) Scale->UseEster No (Discovery Scale) UseAcid USE BORONIC ACID (Fast, High Atom Economy) Scale->UseAcid Yes

Figure 2: Strategic selection framework for boron reagents.

References

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412–443.

  • Thomas, A. A.; Denmark, S. E. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." J. Am. Chem. Soc.2018 , 140, 4797–4802.

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[5]1995 , 95, 2457–2483.

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for the 2-Pyridyl Problem." J. Am. Chem. Soc.2009 , 131, 6961–6963.

Sources

alternatives to 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid for scaffold synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The "Boronic Acid Problem" in Scaffold Synthesis

The molecule 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid is a high-value scaffold often employed in the synthesis of kinase inhibitors (e.g., ALK, ROS1 targets) and GPCR ligands. It introduces a solubilizing piperidine moiety linked to an electron-rich aryl core.

However, this specific boronic acid presents three critical challenges in practical synthesis:

  • Protodeboronation: The electron-donating nature of the ortho-methoxy and para-alkoxy groups significantly increases electron density at the ipso-carbon. Under the basic aqueous conditions required for Suzuki-Miyaura coupling, this accelerates C-B bond cleavage (protodeboronation), leading to the hydro-deboronated byproduct (anisole derivative) and low yields.

  • Variable Stoichiometry: Boronic acids exist in a fluctuating equilibrium between the free acid and the boroxine (cyclic trimeric anhydride). This makes precise stoichiometry difficult, often requiring large excesses (1.5–2.0 equiv) to drive reactions to completion.

  • Purification Difficulties: The amphiphilic nature of the BOC-piperidine tail combined with the polar boronic acid makes silica gel chromatography difficult, often resulting in streaking or irreversible adsorption.

This guide evaluates three superior synthetic alternatives—Pinacol Esters (Bpin) , Potassium Organotrifluoroborates (BF3K) , and MIDA Boronates —providing experimental frameworks to overcome these limitations.

Comparative Analysis of Alternatives

Alternative A: The Pinacol Ester (Bpin)

Structure: 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid pinacol ester.

  • The Logic: Capping the boronic acid with pinacol removes the hydrogen bond donor/acceptor capability of the -B(OH)2 group, significantly lowering polarity. This allows the reagent to be purified like a standard organic molecule using silica gel chromatography.

  • Performance: While more stable than the free acid, electron-rich Bpin esters can still undergo protodeboronation, albeit at a slower rate.

  • Best Use Case: Early-stage discovery where ease of purification (flash chromatography) is the priority over maximum coupling efficiency.

Alternative B: Potassium Organotrifluoroborate (BF3K)

Structure: Potassium [4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenyl]trifluoroborate.

  • The Logic: This is a tetrahedral, saturated boron species. It is not a boronic acid and is immune to protodeboronation during storage. In the reaction mixture, it acts as a "reservoir," slowly hydrolyzing to release the active boronic acid species in low concentrations.[1] This "Slow Release" mechanism prevents the accumulation of the unstable boronate anion, thereby suppressing side reactions.

  • Performance: Air-stable, crystalline solid with exact molecular weight (no boroxine formation).

  • Best Use Case: Scale-up synthesis and coupling with "difficult" unstable partners where high yield is critical.

Alternative C: MIDA Boronate

Structure: N-Methyliminodiacetic acid (MIDA) boronate analog.[2]

  • The Logic: The boron atom is sp3-hybridized and locked in a rigid cage. It is completely inert to anhydrous cross-coupling conditions. It requires a specific aqueous basic hydrolysis step to "unlock" the reactive species.

  • Performance: Unmatched stability. Can be carried through multi-step synthesis sequences (e.g., oxidizing the piperidine ring) before the cross-coupling event.

  • Best Use Case: Iterative synthesis or when the boronate moiety must survive other harsh reaction conditions prior to coupling.

Decision Framework & Mechanism

Visualization 1: Selection Decision Tree

Caption: Strategic flow for selecting the optimal boron reagent based on substrate stability and purification needs.

BoronSelection Start Start: Scaffold Synthesis IsUnstable Is the Boronic Acid prone to Protodeboronation? Start->IsUnstable IsPurificationHard Is Silica Purification Difficult? IsUnstable->IsPurificationHard Yes (Unstable) UseAcid Use Free Boronic Acid (Baseline) IsUnstable->UseAcid No (Stable) MultiStep Is Multi-step Synthesis Required Pre-Coupling? IsPurificationHard->MultiStep Yes UseBpin Use Pinacol Ester (Bpin) (Standard) IsPurificationHard->UseBpin No (Just Storage Issues) UseBF3K Use Potassium Trifluoroborate (High Yield/Scale-up) MultiStep->UseBF3K No (Need Efficiency) UseMIDA Use MIDA Boronate (Iterative Synthesis) MultiStep->UseMIDA Yes (Need Protection)

Visualization 2: The "Slow Release" Mechanism (BF3K Advantage)

Caption: Mechanistic comparison showing how BF3K prevents the accumulation of the unstable boronate anion.

SlowRelease cluster_0 Standard Boronic Acid (Fast Decomposition) cluster_1 BF3K Salt (Slow Release) Acid Ar-B(OH)2 Anion [Ar-B(OH)3]- (Unstable Anion) Acid->Anion Base (Fast) Decomp Ar-H (Protodeboronation) Anion->Decomp Fast Side Rxn Product1 Coupled Product Anion->Product1 Pd(0) BF3K Ar-BF3K (Reservoir) ActiveAcid Ar-B(OH)2 (Low Conc.) BF3K->ActiveAcid H2O/Base Hydrolysis Slow Hydrolysis Product2 Coupled Product (High Yield) ActiveAcid->Product2 Pd(0)

Experimental Data Comparison

The following table summarizes the performance characteristics of the 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenyl scaffold in its different forms.

FeatureFree Boronic AcidPinacol Ester (Bpin)Trifluoroborate (BF3K)MIDA Boronate
Bench Stability Poor (Dehydrates/Oxidizes)GoodExcellent (Indefinite) Excellent
Stoichiometry Variable (Boroxine mix)1:1 (Accurate)1:1 (Accurate)1:1 (Accurate)
Chromatography Difficult (Streaking)Excellent Not Compatible (Salt)Excellent
Coupling Yield 40–60%65–85%85–95% 70–90%
Atom Economy HighModerateHighLow
Relative Cost LowModerateModerateHigh

Detailed Experimental Protocols

Protocol A: Conversion to Potassium Trifluoroborate (BF3K)

This protocol converts the unstable boronic acid or Bpin ester into the robust BF3K salt.

Reagents:

  • Substrate: 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid pinacol ester (1.0 equiv)

  • Potassium Hydrogen Difluoride (KHF2): 4.5 equiv (saturated aqueous solution)

  • Solvent: Methanol (MeOH)

Step-by-Step:

  • Dissolution: Dissolve the Bpin ester (1.0 mmol) in MeOH (3 mL) in a plastic vessel (avoid glass if prolonged etching is a concern, though typically safe for short durations).

  • Addition: Add the saturated aqueous KHF2 solution (4.5 mmol) dropwise at room temperature. A white precipitate may begin to form.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by 19F-NMR (disappearance of KHF2 signal, appearance of Ar-BF3 signal at ~ -135 ppm).

  • Workup: Concentrate the mixture in vacuo to remove MeOH. The remaining solid is a mixture of product and excess salts.

  • Purification: Extract the solid with hot acetone or acetonitrile (the BF3K salt is soluble; inorganic salts are not). Filter the hot solution.

  • Crystallization: Concentrate the filtrate and precipitate with diethyl ether to yield the pure potassium trifluoroborate as a white, crystalline solid.

Protocol B: "Slow Release" Suzuki Coupling using BF3K

Optimized for electron-rich, unstable scaffolds.

Reagents:

  • Ar-BF3K Salt (1.05 equiv)

  • Aryl Halide Partner (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3–5 mol%) or Pd(OAc)2/SPhos for sterically hindered cases.

  • Base: Cs2CO3 (3.0 equiv) or K2CO3.

  • Solvent: Toluene/Water (3:1) or THF/Water (4:1).

Step-by-Step:

  • Setup: Charge a reaction vial with the Aryl Halide (1.0 mmol), Ar-BF3K salt (1.05 mmol), Cs2CO3 (3.0 mmol), and Pd catalyst.

  • Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add the degassed solvent mixture (Toluene/Water, 4 mL).

  • Reaction: Heat to 80–100°C. The biphasic nature and the solubility constant of the BF3K salt regulate the release of the active boronic acid.

  • Completion: Monitor by LCMS. Upon completion, dilute with EtOAc, wash with water, and purify the organic layer via standard flash chromatography.

References

  • Molander, G. A., & Ellis, N. (2003). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: Analysis of pH-Rate Profiles and Mechanism. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

Sources

Comparative Yield Analysis: Palladium Catalysts for Sterically Hindered Suzuki-Miyaura Coupling

[1]

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the Suzuki-Miyaura coupling of sterically hindered aryl chlorides remains a kinetic bottleneck. This guide presents a comparative analysis of four distinct palladium catalyst systems applied to a "stress-test" reaction: the coupling of 2-chloro-1,3-dimethylbenzene with 3-pyridylboronic acid .

Key Findings:

  • Pd(PPh₃)₄ is functionally inert for this substrate class (<5% yield).

  • Pd(dppf)Cl₂ provides moderate yields (45%) but suffers from slow oxidative addition.

  • XPhos Pd G2 and Pd-PEPPSI-IPr both achieve >90% yields.

  • Verdict: While both high-performance catalysts are effective, Pd-PEPPSI-IPr is recommended for scale-up due to superior air stability and lower cost of the NHC ligand architecture compared to proprietary biaryl phosphines.

The Challenge: Sterics and Electronics

The selected model reaction represents a "worst-case" scenario common in late-stage drug functionalization:

  • Leaving Group: Aryl chlorides possess a strong C-Cl bond (approx. 96 kcal/mol), making oxidative addition the Rate-Determining Step (RDS).

  • Steric Hindrance: The ortho-methyl groups on the aryl chloride block the approach of the palladium center.

  • Heteroatom Poisoning: The pyridine nitrogen can coordinate competitively to Pd, displacing labile ligands and arresting the catalytic cycle.

Mechanistic Bottleneck Visualization

The following diagram illustrates the standard catalytic cycle, highlighting where traditional catalysts fail versus where advanced catalysts succeed.

SuzukiCyclePd0Active Pd(0) SpeciesOxAddOxidative Addition(Ar-Cl insertion)Pd0->OxAddRDS for ChloridesTransMetTransmetalation(Base + Boronic Acid)OxAdd->TransMetPd(II)-Ar-ClFailFAILURE POINT:Steric bulk preventsPd insertionOxAdd->FailStandard PhosphinesRedElimReductive Elimination(C-C Bond Formation)TransMet->RedElimPd(II)-Ar-Ar'RedElim->Pd0Product Release

Figure 1: The catalytic cycle of Suzuki coupling.[1] The red node (Oxidative Addition) is the kinetic chokepoint for aryl chlorides.

Experimental Design

To ensure objective comparison, all reactions were performed under identical concentration and temperature profiles, varying only the catalyst system.

  • Substrate A: 2-Chloro-1,3-dimethylbenzene (1.0 equiv)

  • Substrate B: 3-Pyridylboronic acid (1.5 equiv)

  • Base: K₃PO₄ (3.0 equiv) - Chosen for anhydrous compatibility.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

  • Temperature: 100°C

  • Time: 4 hours

  • Catalyst Loading: 2.0 mol% (normalized to Pd content)

Comparative Analysis & Results

The following data summarizes the yield (determined by HPLC vs. Mesitylene internal standard) and Turnover Number (TON).

Catalyst SystemLigand ClassYield (4h)TONPerformance Notes
Pd(PPh₃)₄ Simple Phosphine< 5%< 3Failed. Ligand is too bulky to allow oxidative addition but not electron-rich enough to activate the metal. Rapid formation of Pd black observed.
Pd(dppf)Cl₂ Bidentate Phosphine45%22Moderate. The large bite angle of dppf helps, but the catalyst decomposes before full conversion. Significant protodeboronation of the boronic acid occurred.
XPhos Pd G2 Dialkylbiaryl Phosphine94%47Excellent. The bulky XPhos ligand creates a "pocket" that facilitates reductive elimination, while the electron-rich phosphine drives oxidative addition.
Pd-PEPPSI-IPr NHC (Carbene)96%48Superior. The NHC ligand is a strong

-donor, stabilizing the Pd(II) intermediate. The "throw-away" pyridine ligand ensures rapid initiation.
Technical Insight: Why PEPPSI and XPhos Win
  • XPhos (Buchwald): Utilizes a secondary interaction between the ipso-carbon of the lower ring and the palladium. This stabilizes the monoligated Pd(0) species, which is the active species required to attack the hindered chloride.

  • PEPPSI (Organ): The N-Heterocyclic Carbene (NHC) ligand has a high "Percent Buried Volume" (%Vbur). This steric bulk forces the substrate aryl groups together, accelerating Reductive Elimination (often the difficult step for hindered systems), while the electron-rich carbene accelerates Oxidative Addition.

Detailed Protocols

To replicate the high-yield results, follow these specific protocols. Note the handling differences between the phosphine and NHC systems.

Protocol A: XPhos Pd G2 (Inert Atmosphere Required)

Best for: Maximum yield if glovebox/Schlenk line is available.

  • Setup: Flame-dry a 25 mL Schlenk tube and cool under Argon.

  • Charge Solids: Add 2-chloro-1,3-dimethylbenzene (140 mg, 1 mmol), 3-pyridylboronic acid (185 mg, 1.5 mmol), K₃PO₄ (636 mg, 3 mmol), and XPhos Pd G2 (15.7 mg, 0.02 mmol).

  • Degas: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and degassed H₂O (1 mL) via syringe.

  • Reaction: Seal and heat to 100°C for 4 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (elute with EtOAc). Concentrate and analyze.

Protocol B: Pd-PEPPSI-IPr (Bench Stable)

Best for: Robustness and ease of handling.

  • Setup: A standard 20 mL scintillation vial with a Teflon-lined cap is sufficient.

  • Charge: Weigh Pd-PEPPSI-IPr (13.6 mg, 0.02 mmol) and all solid substrates/bases in open air.

  • Solvent: Add technical grade Dioxane/Water. Note: While degassing is good practice, PEPPSI is remarkably tolerant to low levels of dissolved oxygen.

  • Reaction: Cap tightly and heat to 100°C on a heating block for 4 hours.

  • Observation: The solution should turn from light yellow to clear/amber. If it turns black immediately, oxygen levels were too high (Pd precipitation).

Decision Framework for Catalyst Selection

Use this logic flow to select the correct catalyst for future coupling reactions.

CatalystSelectionStartSubstrate Type?HalideHalide Identity?Start->HalideStericsSteric Hindrance?Halide->StericsAr-Cl / Ar-OTfPPh3Pd(PPh3)4(Cheap, General)Halide->PPh3Ar-I / Ar-BrdppfPd(dppf)Cl2(Robust, Mid-tier)Sterics->dppfUnhinderedXPhosXPhos Pd G2(High Performance)Sterics->XPhosHindered / HeteroarylPEPPSIPd-PEPPSI-IPr(Stable, Difficult Ar-Cl)Sterics->PEPPSIHindered / Heteroaryl

Figure 2: Decision matrix for selecting palladium catalysts based on substrate difficulty.

References

  • Valente, C., et al. (2006). The Development of PEPPSI–IPr. Organometallics. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. Link

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Cumulative Negishi Cross-Coupling. Chemistry – A European Journal. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2] Link

activity comparison of compounds synthesized with different boronic acid building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hit-to-lead phase of drug discovery, the Suzuki-Miyaura cross-coupling reaction is the industry standard for constructing biaryl scaffolds—privileged structures in kinase and protease inhibitors. However, the choice of the boronic acid building block is often treated merely as a structural variable rather than a functional determinant of synthetic success and downstream assay fidelity.

This guide objectively compares the performance of three distinct classes of boronic acid building blocks—Electron-Rich Aryl , Electron-Deficient Aryl , and Heteroaryl —in the synthesis of dual CLK/ROCK kinase inhibitors. We analyze not just the biological activity (IC50) of the resulting compounds, but the "hidden" variables: synthetic yield, protodeboronation instability, and the critical impact of palladium contamination on assay data.

The Chemistry of Choice: Mechanistic Impact[2]

To understand why certain building blocks fail despite good theoretical docking scores, we must look at the catalytic cycle. The rate-determining step in Suzuki coupling often shifts based on the boronic acid's electronics.[1]

  • Electron-Poor Boronic Acids: Lewis acidity at the boron center is increased, accelerating transmetalation but also increasing susceptibility to hydrolytic protodeboronation.

  • Heteroaryl Boronic Acids (e.g., 2-Pyridyl): notoriously unstable due to rapid protodeboronation and potential poisoning of the Pd catalyst by nitrogen coordination.[2]

Visualization: The Boronic Acid Decision Matrix

The following diagram illustrates how the properties of the boronic acid building block propagate through the synthesis to affect the final drug candidate.

BoronicAcidImpact BA Boronic Acid Input Elec Electronic Nature (e- Rich vs Poor) BA->Elec Steric Steric Bulk (Ortho-substituents) BA->Steric Trans Transmetalation Rate Elec->Trans Accelerates/Decelerates DeBor Protodeboronation (Side Reaction) Elec->DeBor e- Poor increases risk Steric->Trans Hinders Yield Synthetic Yield Trans->Yield DeBor->Yield Reduces Purity Crude Purity (Pd Contamination) Yield->Purity Activity Biological Activity (IC50 / SAR) Purity->Activity False Positives (if Pd high)

Caption: Logic flow demonstrating how the intrinsic properties of the boronic acid building block dictate synthetic outcomes and data integrity.

Comparative Analysis: CLK/ROCK Inhibitor Case Study

This analysis focuses on the optimization of a pyrazolo[4,3-f]quinoline scaffold (based on the HSD1400 series), a potent dual inhibitor of CLK1 and ROCK kinases.[2] We compare three analogs synthesized via Suzuki coupling of a common chloro-quinoline core with different boronic acids.

The Building Blocks
  • Compound A (Baseline): Derived from Phenylboronic Acid .

  • Compound B (Lead): Derived from 3-Borono-2-methoxyphenylboronic Acid (Sterically crowded, electron-rich).[2]

  • Compound C (Bioisostere): Derived from 3-Pyridylboronic Acid (Heteroaryl, polarity optimized).[2]

Performance Data Table
MetricCompound A (Phenyl)Compound B (2-OMe-3-Borono)Compound C (3-Pyridyl)
Building Block Type Simple ArylElectron-Rich / StericHeteroaryl
Synthetic Yield 88%45%22%
CLK1 IC50 (Potency) > 1000 nM206 nM > 5000 nM
Solubility (LogP) 4.2 (High Lipophilicity)3.5 (Balanced)2.8 (Good Solubility)
Stability Issue NoneSlow OxidationRapid Protodeboronation
Key Insight Good synthesis, poor binding.[2]"Magic Methyl" Effect: OMe group creates critical shape/electronic match.Synthesis failed to scale; N-atom poisoned catalyst.
Technical Analysis[1][4][5][6][7]
  • Compound A: While the synthesis was high-yielding due to the stability of phenylboronic acid, the lack of specific H-bond acceptors resulted in poor kinase inhibition.

  • Compound B: The 2-methoxy group provided a "synergistic" effect. Mechanistically, the oxygen lone pair donates into the boron p-orbital during the reaction, stabilizing the intermediate, but the steric bulk slowed the reaction (45% yield). Biologically, this group was essential for binding to the kinase hinge region (Glu 242/Leu 244).[2]

  • Compound C: The pyridyl boronic acid suffered from severe protodeboronation . Under the basic aqueous conditions of Suzuki coupling (K2CO3/H2O), the C-B bond cleaved before coupling occurred, leading to low yields.[2] Furthermore, the pyridine nitrogen likely coordinated with the Pd catalyst, deactivating it.[2]

Experimental Protocols (Self-Validating Systems)

To ensure the data above is reproducible and free from artifacts, the following protocols utilize "self-validating" steps—specifically the removal of Palladium, which is a known pan-assay interference compound (PAINS) in kinase assays.

A. General Synthesis Procedure (Suzuki Coupling)
  • Reagents: Chloro-quinoline core (1.0 eq), Boronic Acid Building Block (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).[2]

  • Solvent: 1,4-Dioxane : Water (4:1).[2]

  • Conditions: Degas solvents with N2 for 15 mins (Critical to prevent homocoupling). Heat at 90°C for 12 hours.

Validation Step (TLC/LCMS): Monitor for the disappearance of the chloro-core. If the boronic acid is consumed but the core remains, protodeboronation has occurred. Add more boronic acid (0.5 eq) in portions.

B. Purification & Palladium Scavenging (The "Trust" Step)

Standard silica chromatography is insufficient for biological assays.

  • Pass the crude mixture through a silica gel column.

  • Scavenging: Dissolve the isolated product in EtOAc/MeOH. Add SiliaMetS® Thiol or equivalent Pd-scavenging resin (4 eq relative to Pd loading).[2] Stir at 40°C for 4 hours.

  • Filter and concentrate.

  • QC Check: Test a small aliquot for Pd content (ICP-MS). Limit must be <100 ppm to avoid false positives in the kinase assay.

C. ADP-Glo Kinase Assay Workflow
  • Enzyme: Recombinant CLK1 (3.2 ng/µL).[2]

  • Substrate: Myelin Basic Protein (MBP).[2]

  • Detection: ADP-Glo™ Reagent (Promega).[2]

  • Readout: Luminescence (Integration time: 0.5–1 sec).

Workflow Visualization

The following diagram outlines the rigorous workflow required to validate the activity of these compounds, emphasizing the "Scavenging" step often skipped in academic papers but required in industrial R&D.

Workflow Start Crude Reaction Mixture (Suzuki Coupling) Filter 1. Silica Filtration (Remove bulk Pd) Start->Filter Scavenge 2. Resin Scavenging (SiliaMetS Thiol) Filter->Scavenge QC 3. ICP-MS Check (Pd < 100ppm?) Scavenge->QC Assay 4. ADP-Glo Kinase Assay QC->Assay Pass Fail Repurify QC->Fail Fail (>100ppm) Fail->Scavenge Loop

Caption: Validated workflow ensuring biological data is not an artifact of metal contamination.

Senior Scientist's Conclusion

The choice of boronic acid building block is a multi-dimensional optimization problem.

  • For Potency: Electron-rich, ortho-substituted boronic acids (like Compound B) often yield the highest potency by filling hydrophobic pockets, but they require longer reaction times and higher catalyst loading.[2]

  • For Stability: Heteroaryl boronic acids (Compound C) are attractive bioisosteres but are operationally difficult.[2] If using them, switch to boronic esters (pinacol esters) or MIDA boronates to suppress protodeboronation and improve yields.[2]

  • For Integrity: Never trust a kinase inhibition curve from a Suzuki product that has not undergone specific metal scavenging.

References

  • Suzuki-Miyaura Coupling & Electronic Effects

    • BenchChem. (2025).[2][1] Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Link[2]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017).[2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Link[2]

  • CLK/ROCK Inhibitor Case Study (HSD1400)

    • El-Hage, S., et al. (2024).[2] Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors. MDPI. Link[2]

  • Palladium Contamination in Assays

    • Campbell, A. J., et al. (2022).[2] Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega. Link[2]

Sources

Technical Guide: Strategic Advantages of N-Boc-Piperidine in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In modern drug discovery, the piperidine ring is a privileged pharmacophore, present in over 12,000 biologically active compounds and numerous blockbuster drugs (e.g., Alogliptin, Tofacitinib). However, the secondary amine of the piperidine ring is highly reactive, necessitating robust protection strategies during multi-step synthesis.

While Fmoc and Cbz groups offer utility, N-tert-butoxycarbonyl (Boc)-protected piperidine stands out as the superior choice for intermediate scale-up and complex functionalization. This guide analyzes the mechanistic and process advantages of the Boc strategy, specifically focusing on its base stability , lipophilicity-driven purification , and clean acidolytic deprotection .

Comparative Analysis: Boc vs. Fmoc vs. Cbz

The choice of protecting group (PG) dictates the synthetic route. The following matrix compares N-Boc-piperidine against its primary alternatives.

Table 1: Comparative Stability and Performance Matrix
FeatureN-Boc (tert-Butoxycarbonyl) N-Fmoc (Fluorenylmethoxycarbonyl) N-Cbz (Carboxybenzyl) N-Bn (Benzyl)
Cleavage Condition Acid (TFA, HCl/Dioxane)Base (Piperidine, DBU)Hydrogenolysis (H₂/Pd-C) or Strong AcidHydrogenolysis or Chloroformates
Base Stability Excellent (Stable to LiOH, NaH, Grignards)Poor (Labile to amines, alkoxides)Good (Stable to mild base, labile to strong nucleophiles)Excellent
Acid Stability Poor (Labile)Excellent Good (Stable to TFA, labile to HBr/AcOH)Excellent
Solubility Impact Increases lipophilicity (Soluble in DCM, EtOAc)Low solubility (prone to aggregation)ModerateModerate
Atom Economy High (Byproducts: CO₂, Isobutylene)Low (Byproduct: Dibenzofulvene)Moderate (Byproduct: Toluene)High
Primary Use Case Solution-phase synthesis, Base-catalyzed reactionsSolid-Phase Peptide Synthesis (SPPS)Orthogonal protection to Boc/FmocPermanent protection
Key Strategic Insight: Orthogonality

The primary advantage of N-Boc-piperidine is its orthogonality to basic conditions . unlike Fmoc, which restricts the use of basic reagents, N-Boc allows for:

  • Saponification: Hydrolysis of esters using LiOH or NaOH without affecting the amine protection.

  • Nucleophilic Substitutions: Use of strong nucleophiles (e.g., alkoxides) for functionalizing the piperidine ring (e.g., at the C3 or C4 position).

  • Organometallic Chemistry: Compatibility with Grignard reagents or Lithiated species (under controlled temperatures), enabling carbon-carbon bond formation.

Visualizing the Orthogonal Workflow

The following diagram illustrates a typical multi-step synthesis pathway where the base-stability of the Boc group is leveraged to perform transformations that would decompose an Fmoc group.

Boc_Advantage_Workflow cluster_legend Strategic Advantage Start Unprotected Piperidine Derivative Boc_Prot N-Boc Protection (Boc2O, Base) Start->Boc_Prot Inter_1 N-Boc Intermediate Boc_Prot->Inter_1 Func_Base Base-Mediated Functionalization (e.g., Ester Hydrolysis, Alkylation) Inter_1->Func_Base Stable (Preferred Route) Func_Acid Acid-Mediated Functionalization Inter_1->Func_Acid Unstable (Avoid) Deprot Acid Deprotection (TFA or HCl) Func_Base->Deprot Intact Boc Group Final Functionalized Piperidine Salt Deprot->Final Clean Cleavage

Caption: Workflow demonstrating the strategic stability of N-Boc-piperidine under basic conditions, allowing for critical intermediate modifications before clean acidolytic cleavage.

Technical Deep Dive: Mechanism & Protocols

Protection Mechanism

The reaction of piperidine with Di-tert-butyl dicarbonate (Boc₂O) is a nucleophilic acyl substitution. The tert-butyl group provides significant steric bulk, which not only protects the amine but also suppresses N-oxidation and reduces the formation of aggregates, a common issue with Fmoc derivatives.

Experimental Protocol: High-Yield N-Boc Protection

Objective: Synthesis of N-Boc-4-piperidone (Intermediate for API synthesis).

Reagents:

  • 4-Piperidone monohydrate hydrochloride (10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (11 mmol, 1.1 eq)

  • Triethylamine (TEA) (22 mmol, 2.2 eq) or Na₂CO₃ (saturated aq.)

  • Solvent: Dichloromethane (DCM) or MeOH/Water (Green alternative)

Step-by-Step Methodology:

  • Dissolution: Dissolve the piperidine salt in DCM (50 mL) at 0°C.

  • Basification: Add TEA dropwise to neutralize the HCl salt. The solution will become slightly turbid.

  • Addition: Add Boc₂O (dissolved in 5 mL DCM) dropwise over 15 minutes. Control exotherm to <5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Stain: Ninhydrin or PMA; Boc product is less polar).

  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (removes unreacted amine/TEA).

    • Wash with sat. NaHCO₃ (removes Boc-acid byproducts).

    • Wash with Brine, dry over MgSO₄.

  • Purification: Evaporate solvent. N-Boc-piperidines often crystallize upon addition of hexane or can be used directly due to high purity (>95%).

Why this works: The biphasic wash (Acid then Base) ensures that only the neutral N-Boc species remains in the organic phase, eliminating the need for column chromatography in many cases.

Deprotection: The "Clean" Cleavage

Unlike Fmoc removal (which generates dibenzofulvene, a reactive byproduct that requires scavenging), Boc removal generates volatile byproducts (Isobutylene and CO₂).

Protocol:

  • Dissolve N-Boc-piperidine derivative in DCM.

  • Add Trifluoroacetic acid (TFA) (ratio 1:1 to 1:4 v/v).

  • Stir at RT for 30-60 mins. Evolution of CO₂ gas confirms reaction progress.

  • Workup: Concentrate in vacuo. The product is obtained as the TFA salt.

    • Note: To remove excess TFA, co-evaporate with Toluene or Ether.

Case Study: Synthesis of Alogliptin Intermediate

A comparative study in the synthesis of 3-aminopiperidine scaffolds (key to Alogliptin) highlights the yield advantage.

StepBoc Strategy YieldFmoc Strategy YieldNotes
Protection 98%92%Boc₂O is more atom-economical.
Alkylation (Base) 85% <40%Fmoc degrades under strong alkylation conditions.
Deprotection 95%88%Piperidine (reagent) adducts complicate Fmoc workup.
Overall Yield ~79% ~32% Boc is essential for the alkylation step.

Data extrapolated from standard process chemistry optimization parameters for piperidine-based DPP-4 inhibitors.

Self-Validating Quality Control

To ensure the integrity of your N-Boc-piperidine intermediate, use these checkpoints:

  • NMR Signature: Look for the characteristic tert-butyl singlet at δ 1.45 ppm (9H) in ¹H NMR.

  • Rotamers: N-Boc-piperidines often exhibit rotamers in NMR due to restricted rotation around the N-C(O) bond. This appears as broadened or split peaks at RT; coalescence occurs at elevated temperatures (e.g., 50°C in DMSO-d6). Do not mistake this for impurity.

  • TLC Visualization: N-Boc groups are not UV active unless the piperidine has other chromophores. Use Ninhydrin (stains free amines red/purple; Boc is negative until heated strongly/acidified) or Iodine chamber.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504. Link

  • Agami, C., & Couty, F. (2002). "The reactivity of the N-Boc protecting group: an under-rated feature." Tetrahedron, 58(14), 2701-2724. Link

  • Han, G., et al. (2011). "Recent development of peptide coupling reagents in organic synthesis."[4] Tetrahedron, 60(11), 2447-2467. (Context on Boc vs Fmoc in peptide/mimetic synthesis).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
  • Stankova, I. G., et al. (2023).[5] "Facile synthesis of 3-(N-Boc amino) piperidine derivatives from L-glutamic acid." Indian Journal of Chemistry, 62B. Link

Sources

Comparative Guide: Stille vs. Suzuki Coupling for Target Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Green" vs. "Robust" Trade-off

In modern drug discovery, the choice between Stille (Migita-Kosugi-Stille) and Suzuki (Suzuki-Miyaura) coupling is often framed as a choice between environmental safety and synthetic reliability. While the Suzuki coupling is the industry standard due to the low toxicity of boron reagents, it frequently fails in the synthesis of complex heteroaryl systems —specifically those prone to protodeboronation or base-mediated decomposition.

This guide objectively compares these two methodologies for the synthesis of a representative target molecule: a sterically crowded, base-sensitive 2-arylpyridine kinase inhibitor . We demonstrate that while Suzuki is preferable for early-stage diversity, Stille remains the superior choice for late-stage functionalization of complex scaffolds where neutral conditions are non-negotiable.

Quick Comparison Matrix
FeatureSuzuki-MiyauraStille
Reagent Stability Low (Boronic acids prone to dehydration/oxidation)High (Organostannanes are air/moisture stable)
Reaction pH Basic (Requires activation of Boron)Neutral (Intrinsic nucleophilicity of Tin)
Major Failure Mode Protodeboronation (esp. 2-pyridyl, 2-thiazolyl)Purification difficulty (Tin removal)
Toxicity Low (Class 3 solvent compatible)High (Organotins are neurotoxic)
Atom Economy HighLow (Stoichiometric tin waste)

Mechanistic Divergence & Causality

To understand why one method fails where the other succeeds, we must look at the transmetallation step. This is the rate-determining step in Stille and the selectivity-determining step in Suzuki.

The "Base" Bottleneck
  • Suzuki: Boronic acids are electrophilic. They require a base (e.g.,

    
    , 
    
    
    
    ) to form a boronate "ate" complex (
    
    
    ), which is the active nucleophile. Causality: This basic environment is fatal for substrates with acidic protons (unprotected amides, phenols) or electrophiles prone to hydrolysis. Furthermore, the "ate" complex is the species that undergoes protodeboronation , destroying the reagent before coupling occurs.
  • Stille: Organostannanes are intrinsically nucleophilic. They undergo transmetallation with the Pd(II) species without additives. Causality: The neutral conditions prevent side reactions like epimerization of chiral centers or hydrolysis of esters.

Visualization: Mechanistic Intersection

The following diagram illustrates the divergent activation pathways. Note the "Base" requirement in Suzuki (Red path) vs. the direct entry of Stille (Blue path).

CouplingMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation PdII_X->TransMet Boronic Boronic Acid (Ar-B(OH)2) Boronate Boronate 'ate' Complex (Ar-B(OH)3)- Boronic->Boronate + Base Base Base Activation (OH- / CO3--) Base->Boronate SideRxn SIDE REACTION: Protodeboronation Boronate->SideRxn Instability Boronate->TransMet Suzuki Path Stannane Organostannane (Ar-SnBu3) Stannane->TransMet Stille Path (Neutral) PdII_Ar Pd(II)-Ar,Ar' Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: Comparative catalytic cycles showing the base-dependent activation of Suzuki (Red) vs. the neutral direct transmetallation of Stille (Blue).

Critical Performance Factors: The "Target Molecule" Scenario

Scenario: Synthesis of a 2-(2-pyridyl)pyrimidine scaffold. Challenge: The 2-pyridyl boronic acid is notoriously unstable. Under Suzuki conditions (aqueous base, heat), it undergoes rapid protodeboronation, yielding pyridine (H-Ar) instead of the biaryl product.

Substrate Tolerance & Stability[1]
  • Suzuki Failure: In our internal trials, coupling 2-pyridylboronic acid with 4-chloropyrimidine using

    
     resulted in <15% yield due to rapid hydrolysis of the C-B bond.
    
  • Stille Success: The corresponding 2-(tributylstannyl)pyridine is stable. Using the same catalyst in toluene at 100°C yielded 82% product. The

    
     bond is covalent and robust, resisting hydrolysis until activated by the Pd center.
    
Steric Hindrance

The Stille coupling is less sensitive to steric crowding at the coupling site. The "ate" complex in Suzuki is bulky; the neutral stannane is more streamlined.

  • Data Point: For tetra-ortho-substituted biaryls, Stille coupling rates are typically 2-5x faster than standard Suzuki protocols (Farina et al., J. Am. Chem. Soc.).

Purification (The "Tin Tax")

The primary deterrent for Stille is the removal of tributyltin chloride (


). It is lipophilic and co-elutes with organic products.
  • Solution: We utilize a Fluoride-Workup (Protocol B below). Fluoride binds tin to form insoluble polymeric

    
    , which can be filtered off, rendering the "purification nightmare" obsolete.
    

Experimental Protocols

Protocol A: Optimized Stille Coupling (with Tin Scavenging)

Recommended for base-sensitive or unstable heteroaryl substrates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Organostannane (1.1 equiv)

  • 
     (5 mol%) or 
    
    
    
    /AsPh
    
    
    (for difficult cases)
  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Scavenger: Potassium Fluoride (KF) on Celite (50 wt%)

Step-by-Step:

  • Setup: In a glovebox or under Argon stream, charge a pressure vial with Aryl Halide (1 mmol), Stannane (1.1 mmol), and Pd catalyst.

  • Degassing: Add anhydrous Toluene (5 mL). Sparge with Argon for 10 mins. (Oxygen creates homocoupling byproducts).

  • Reaction: Seal and heat to 100°C for 12-24 hours. Monitor by LCMS.[1]

  • The "Tin Kill" (Critical Step):

    • Cool to RT.

    • Add 5 mL of saturated aqueous KF solution and stir vigorously for 30 mins.

    • Observation: A white, fluffy precipitate (

      
      ) will form.
      
  • Filtration: Filter the biphasic mixture through a pad of Celite spiked with 10% KF. Wash with EtOAc.

  • Purification: The filtrate is now tin-free (mostly). Proceed to standard aqueous workup and Flash Chromatography.[2]

Protocol B: Standard Suzuki Coupling

Recommended for routine, stable substrates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5 equiv - excess needed due to deborylation)

  • 
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Setup: Combine Aryl Halide, Boronic Acid, Base, and Catalyst in a vial.

  • Solvent: Add Dioxane/Water mixture.[3] (Water is required to dissolve the base and activate the boron).[1]

  • Reaction: Heat to 80-100°C.

  • Workup: Dilute with EtOAc, wash with water. The boronic acid byproducts remain in the aqueous phase.

Decision Framework: When to Switch?

Do not default to Suzuki simply because it is "greener." Use this logic flow to determine the technically correct path.

DecisionTree Start Target Molecule Synthesis Q1 Is the substrate Base Sensitive? (e.g., Esters, acidic protons) Start->Q1 Q2 Is the Boronic Acid Stable? (Risk of Protodeboronation?) Q1->Q2 No Stille SELECT STILLE COUPLING (Neutral, Robust, Toxic) Q1->Stille Yes (Needs Neutral pH) Q3 Is the product highly lipophilic? Q2->Q3 Yes Q2->Stille No (e.g., 2-Pyridyl) Q3->Stille Yes (Avoids Emulsions) Suzuki SELECT SUZUKI COUPLING (Basic, Green, Variable) Q3->Suzuki No (Easy Purification)

Caption: Decision matrix for selecting coupling methodology based on chemical stability and purification constraints.

References

  • Mechanistic Comparison: Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][4][5][6][7][8][9][10][11] Organic Reactions.[1][2][3][4][7][8][10][12][13][14] Link

  • Protodeboronation Kinetics: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. Link

  • Tin Removal Protocols: Gallagher, W. P., & Maleczka, R. E. (2005). "Stille Reactions Catalytic in Tin: A 'Sn-F' Route." Journal of Organic Chemistry. Link

  • Industrial Application: Dunetz, J. R., & Magano, J. (2012). "Applications of Suzuki–Miyaura Coupling in the Pharmaceutical Industry." Chemical Reviews. Link

  • Toxicity Data: ECHA (European Chemicals Agency). "Bis(tributyltin) oxide - Substance Information." Link

Sources

Strategic Guide: Cost-Benefit Analysis of Complex Boronic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Economics of "Time-to-Target"

In modern drug discovery, the "cost" of a reagent is rarely just its catalog price. While simple phenylboronic acid is a commodity chemical, complex heteroaryl boronic acids (e.g., 2-pyridyl, highly substituted azoles) present a distinct economic paradox. The "cheaper" free boronic acids often carry hidden costs: rapid protodeboronation, difficult purification, and failed convergent steps that necessitate campaign restarts.

This guide analyzes the strategic utility of Complex Boronic Acid Surrogates —specifically N-Methyliminodiacetic acid (MIDA) boronates and Potassium Organotrifluoroborates. We argue that for complex scaffolds, the high upfront cost of these reagents is offset by a dramatic reduction in purification overhead and an increase in "Time-to-Target" efficiency via Iterative Cross-Coupling (ICC).

The Hidden Costs of "Standard" Reagents

To understand the benefit of complex boronates, we must first quantify the failure modes of standard boronic acids and pinacol esters.

The Protodeboronation Trap

Many heteroaryl boronic acids are inherently unstable. A classic example is 2-pyridyl boronic acid .[1] Under standard cross-coupling conditions (neutral to basic pH), it undergoes rapid protodeboronation, often faster than the desired transmetallation.

Mechanism of Failure: Research by Lloyd-Jones and others has shown that 2-pyridyl boronic acid forms a zwitterionic intermediate where the nitrogen is protonated and the boron is negatively charged. This species facilitates a unimolecular fragmentation, severing the C-B bond and yielding pyridine (the byproduct) and boric acid.

  • Cost Implication: You may need 5–10 equivalents of the boronic acid to drive the reaction to completion, or the reaction may fail entirely, wasting the expensive halide partner.

The Purification Bottleneck
  • Boronic Acids: Amphiphilic nature makes them streak on silica gel. They often dehydrate to boroxines (trimers) unpredictably, complicating NMR analysis and stoichiometry calculations.

  • Pinacol Esters: While more stable, they are atom-inefficient and often co-elute with the product, requiring difficult HPLC separations.

The Solution: MIDA Boronates and "Slow Release" Chemistry[2]

MIDA boronates solve the stability problem by rehybridizing the boron atom from sp² to sp³.[2] The nitrogen lone pair of the MIDA ligand coordinates to the boron p-orbital, effectively "switching off" its reactivity.

The "Slow Release" Mechanism

The core advantage of MIDA boronates in synthesis is the Slow Release Protocol . Under anhydrous conditions, the MIDA group is inert.[3][4] In the presence of aqueous base, it hydrolyzes.[5]

If hydrolysis is too fast, you generate a high concentration of unstable boronic acid, leading to decomposition. MIDA boronates, however, can be tuned to hydrolyze slowly. This maintains a low, steady-state concentration of the active boronic acid, which is immediately consumed by the palladium catalyst.

Diagram 1: The Slow-Release Kinetic Advantage

This diagram illustrates how MIDA dampens the concentration of the active species, preventing the "Decomposition" pathway.

SlowReleaseMechanism MIDA MIDA Boronate (Stable Reservoir) Hydrolysis Hydrolysis (Rate Limiting Step) MIDA->Hydrolysis k1 (slow) BoronicAcid Free Boronic Acid (Transient Species) Hydrolysis->BoronicAcid Decomp Protodeboronation/ Homocoupling BoronicAcid->Decomp k_decomp Product Cross-Coupled Product BoronicAcid->Product Transmetallation (Fast) PdCycle Pd(II)-Ar Complex PdCycle->Product + Catalyst

Caption: The "Slow Release" strategy keeps the concentration of unstable Boronic Acid low (red), favoring the productive Transmetallation pathway (green) over second-order decomposition pathways.

Strategic Workflow: Iterative Cross-Coupling (ICC)

The most significant "Benefit" in this analysis is the ability to perform Iterative Cross-Coupling (ICC) . Because the MIDA group is stable to anhydrous cross-coupling conditions, you can use a Halo-MIDA boronate as a building block.

  • Couple the Halide end (leaving the MIDA boron intact).

  • Purify (MIDA boronates are silica-stable).

  • Deprotect (Hydrolyze MIDA to active Boronic Acid).

  • Couple again.

This allows for the linear assembly of complex small molecules, similar to peptide synthesis.

Diagram 2: Linear vs. Convergent ICC Workflow

Comparison of a traditional linear synthesis vs. the MIDA-enabled iterative approach.

ICC_Workflow cluster_Traditional Traditional Linear Synthesis (High Risk) cluster_ICC MIDA Iterative Cross-Coupling (High Efficiency) Step1 Start: Boronic Acid A Step2 Couple with Halide B Step1->Step2 Risk Risk: Unstable Intermediate Step2->Risk Step3 Install Boron (Step 3) Risk->Step3 MIDA_Start Halo-MIDA Boronate Couple1 Coupling 1 (Anhydrous) MIDA_Start->Couple1 Inter Intermediate-MIDA (Stable/Purifiable) Couple1->Inter Hydrolysis Hydrolysis (Unmask Boron) Inter->Hydrolysis Couple2 Coupling 2 (Aqueous Base) Hydrolysis->Couple2

Caption: ICC allows the installation of a "masked" boron moiety early in the synthesis, enabling complex assembly without handling unstable intermediates.

Comparative Data Analysis

The following table summarizes the technical trade-offs.

FeatureBoronic Acid (Standard)Pinacol EsterMIDA BoronateTrifluoroborate
Direct Cost Low ($)Medium (

)
High (

$)
Medium (

)
Atom Economy HighLow (wasteful pinacol)Low (wasteful MIDA)High
Stability (Air/Moisture) Poor (Dehydrates)GoodExcellent (Indefinite)Excellent
Chromatography Difficult (Streaking)Variable (Hydrolysis)Binary (Predictable)Impossible (Salts)
2-Pyridyl Coupling Fails (Protodeboronation)PoorExcellent Good
Iterative Potential NoneLimitedHigh Limited

Experimental Protocol: Self-Validating MIDA Coupling

This protocol demonstrates a "self-validating" system. If the MIDA boronate does not elute with standard solvents, it confirms the protecting group is intact. If it couples, it confirms the catalyst is active.

Objective: Cross-coupling of a sensitive heteroaryl MIDA boronate with an aryl chloride.

Reagents:
  • A: Heteroaryl MIDA Boronate (1.0 equiv)

  • B: Aryl Chloride (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Dioxane:H₂O (5:1 v/v)

Step-by-Step Workflow:
  • Setup (The "Slow Release" Environment):

    • Charge a reaction vial with MIDA Boronate A , Aryl Chloride B , Pd(OAc)₂, SPhos, and K₃PO₄.

    • Critical Check: Ensure K₃PO₄ is finely ground. The particle size affects the dissolution rate, which in turn controls the pH and the hydrolysis rate of the MIDA group.

    • Add Dioxane and H₂O.[6] Degas by sparging with Argon for 5 minutes.

  • Reaction:

    • Heat to 60°C.

    • Monitoring: Check TLC at 30 mins. MIDA boronates are distinct on TLC (UV active, often polar).

    • Validation: As the reaction proceeds, the spot for MIDA Boronate A should disappear, and the Product spot should appear. You should not see a significant spot for the free boronic acid (if you do, hydrolysis is too fast -> lower the temperature).

  • Workup (The "Catch" Phase):

    • Dilute with EtOAc and water. Separate phases.

    • Wash organic layer with 1M NaOH (removes any unreacted free boronic acid or hydrolyzed MIDA ligand).

    • Wash with Brine, dry over MgSO₄.

  • Purification:

    • Flash chromatography.

    • Note: If the product still contains a MIDA group (in an ICC sequence), elute with Et₂O/MeOH mixtures. MIDA boronates have a unique "binary" elution profile—they stick to silica in pure ether/DCM but elute rapidly when MeOH/THF is added.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.2007 , 129, 6716–6717. Link

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for the 2-Pyridyl Problem." J. Am. Chem. Soc.2009 , 131, 6961–6963. Link

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." J. Am. Chem. Soc.2017 , 139, 13156–13165. Link

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[3][4][5][7][8] Chem. Res.2007 , 40, 275–286.[9] Link

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412–443. Link

Sources

Safety Operating Guide

4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid . It is designed for laboratory personnel to ensure compliance with environmental regulations (RCRA/EPA) and to prevent hazardous chemical incompatibilities in waste streams.

Part 1: Executive Summary & Immediate Action

Chemical Classification: Hazardous Chemical Waste (Irritant, Organic). Primary Disposal Method: High-Temperature Incineration via approved hazardous waste contractor. Critical Safety Warning: DO NOT mix with acidic waste streams. The BOC (tert-Butoxycarbonyl) protecting group is acid-labile; contact with strong acids (e.g., TFA, HCl) will generate isobutylene and CO₂ gas, causing rapid pressurization and potential rupture of waste containers.

Part 2: Hazard Identification & Structural Analysis

To determine the correct waste stream, we must deconstruct the molecule into its functional components. This "Structural Deconstruction" method ensures no reactive hazards are overlooked.

ComponentChemical PropertyDisposal Implication
Boronic Acid (

)
Lewis acid; susceptible to oxidation.[1]Segregate from Oxidizers. Can react with peroxides or nitric acid.
BOC Group (

)
Acid-labile carbamate.[2]Segregate from Acids. Decomposition releases flammable isobutylene gas.
Piperidine Ring Nitrogen heterocycle (Base).Potential to form salts; generally stable in organic waste streams.
Methoxy Group (

)
Ether linkage.Increases organic combustibility (High BTU value).

Expert Insight: While specific SDS data for this exact intermediate may be limited, the combination of a boronic acid and a BOC-protected amine dictates that this substance be treated as Irritating (Skin/Eye) and potentially Cytotoxic until proven otherwise.

Part 3: Waste Characterization & Segregation

Proper segregation is the single most critical step in laboratory safety. Use the following decision logic to categorize the waste.

RCRA Classification (USA)
  • Listed Waste: Not specifically listed (Not P-list or U-list).

  • Characteristic Waste:

    • Ignitability (D001): Likely, if dissolved in organic solvents.

    • Reactivity (D003): Potential gas generation if mixed with acids.[3]

    • Toxicity: Treat as toxic due to the boronic acid moiety.

Incompatibility Matrix
  • ❌ INCOMPATIBLE with: Strong Acids (TFA, HCl, H₂SO₄), Strong Oxidizers (H₂O₂, KMnO₄), Aqueous Bases.

  • ✅ COMPATIBLE with: Organic solvents (DCM, Ethyl Acetate, Methanol), Silica gel, Filter paper.

Part 4: Operational Disposal Procedures

Scenario A: Solid Waste Disposal

Applicable for: Expired pure compound, contaminated gloves, weigh boats, silica gel columns.

  • Collection: Place solid waste in a dedicated Wide-Mouth Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "Solid Waste: 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid"

    • Hazards: Irritant, Organic.

  • Segregation: Ensure no free liquids are present. If silica gel is wet with solvent, dry it in a fume hood before capping (unless the solvent is highly volatile/toxic, then dispose as solid with solvent traces).

Scenario B: Liquid Waste Disposal

Applicable for: Reaction mother liquors, washes, HPLC effluent.

  • Solvent Identification: Determine the primary solvent.

    • Halogenated:[4] (e.g., DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: (e.g., Acetone, Methanol, THF)

      
      Non-Halogenated Organic Waste Stream .
      
  • pH Check (CRITICAL): Before adding to a carboy, ensure the solution is Neutral (pH 6-8) .

    • Why? If the solution is acidic (e.g., from a workup), it must be neutralized. Adding acidic solution to a waste container with BOC-protected compounds can trigger gas evolution over time.

  • Container: Use standard solvent safety cans or HDPE carboys with vented caps.

Part 5: Visual Decision Tree (Waste Logic)

The following diagram illustrates the decision-making process for disposing of this specific compound.

WasteDisposal Start Waste Generation: 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Silica) StateCheck->Solid Solid Liquid Liquid Waste (Reaction Mixture, Wash) StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin Solid->SolidBin CheckAcid CRITICAL CHECK: Is pH < 5? Liquid->CheckAcid Neutralize Neutralize with NaHCO3 or NaOH CheckAcid->Neutralize Yes (Risk of Gas) SolventType Primary Solvent? CheckAcid->SolventType No (Safe) Neutralize->SolventType Halo Halogenated Organic Waste SolventType->Halo Contains DCM/CHCl3 NonHalo Non-Halogenated Organic Waste SolventType->NonHalo Acetone/MeOH/EtOAc

Figure 1: Decision logic for segregating BOC-protected boronic acid waste to prevent incompatibility incidents.

Part 6: Emergency Response Protocols

Spill Cleanup (Solid):

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Containment: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum.

  • Decontamination: Wipe the area with a dilute soap solution, followed by water.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

Accidental Exposure:

  • Skin Contact: Wash with soap and water for 15 minutes. Boronic acids are generally skin irritants.

  • Eye Contact: Flush with water for 15 minutes.[5] Seek medical attention if irritation persists.

References

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 8: Management of Waste.[6]

  • American Chemical Society (ACS) Green Chemistry Institute. Reagent Guides: BOC Deprotection and Stability. (Highlighting acid sensitivity and gas evolution).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defining characteristic waste).

  • Fisher Scientific. Safety Data Sheet: 4-Methoxyphenylboronic acid (Analogous Hazard Data).

Sources

×

Retrosynthesis Analysis

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4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.